(3R)-(+)-3-(Ethylamino)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(3R)-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPWFHLFKAUEA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628463 | |
| Record name | (3R)-N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381670-30-0 | |
| Record name | (3R)-N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-(Ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3R)-(+)-3-(Ethylamino)pyrrolidine physical properties
An In-Depth Technical Guide to the Physical Properties of (3R)-(+)-3-(Ethylamino)pyrrolidine
Introduction
This compound is a chiral cyclic amine that has garnered significant attention as a versatile building block in modern synthetic chemistry. Its unique stereochemistry and functional group arrangement make it a valuable intermediate in the development of novel bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[1] For researchers and drug development professionals, a thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows.
This technical guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple data sheet to offer insights into the structural basis for these properties and details the experimental methodologies required for their verification, ensuring both scientific integrity and practical utility in a research and development setting.
Chapter 1: Core Physicochemical Properties
The fundamental physical constants of a compound provide a snapshot of its identity, purity, and behavior under various conditions. For a chiral molecule like this compound, properties such as optical rotation are critical for confirming enantiomeric identity.
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 381670-30-0 | [1] |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 176 °C (at atmospheric pressure) | [1][2][3] |
| Density | 0.92 g/mL (at 20°C) | [1] |
| Refractive Index (n²⁰/D) | 1.470 | [1] |
| Optical Rotation ([α]²⁰/D) | +12° to +17° (c=10 in Ethanol) | [1] |
| Predicted pKa | 10.59 ± 0.10 | [3] |
| Purity | ≥ 97% (by Gas Chromatography) | [1] |
Detailed Property Analysis
-
Boiling Point : The boiling point of an amine is significantly influenced by its ability to form intermolecular hydrogen bonds.[4][5] As a secondary amine, this compound has one hydrogen atom on its exocyclic nitrogen, allowing for hydrogen bonding. This results in a relatively high boiling point of 176 °C compared to non-polar compounds of similar molecular weight.[1][2][3] The boiling points of primary and secondary amines are generally higher than those of tertiary amines of comparable mass because tertiary amines lack a hydrogen atom on the nitrogen and cannot participate in hydrogen bonding with each other.[5][6]
-
Density : With a density of 0.92 g/mL, the compound is slightly less dense than water.[1] This property is essential for calculations involving mass-to-volume conversions in reaction setups.
-
Refractive Index : The refractive index is a dimensionless number that describes how fast light travels through the material.[7][8] It is a sensitive measure of a substance's purity. A difference of as little as 0.005 can indicate the presence of impurities at a level of 1% or more.[9] The value of 1.470 at 20°C using the sodium D-line (589 nm) is a key specification for this compound.[1]
-
Optical Rotation : As a specific enantiomer, this compound is optically active, meaning it rotates the plane of polarized light. The positive sign (+) indicates that it is dextrorotatory. The specific rotation, measured under defined conditions of concentration (10 g/100mL in ethanol), temperature (20°C), and wavelength (sodium D-line), is a critical parameter for confirming the enantiomeric purity of the material.[1] A deviation from the specified range of +12° to +17° would suggest either the presence of the (3S)-(-) enantiomer or other optically active impurities.
Chapter 2: Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like."[10] The structure of this compound, featuring a polar pyrrolidine ring, two amine functional groups capable of hydrogen bonding, and a short ethyl chain, suggests a specific solubility pattern.
Expected Solubility
-
Water : Amines with low molecular weight (up to five or six carbon atoms) are typically soluble in water due to their ability to form hydrogen bonds with water molecules.[5] Given its structure, this compound is expected to be miscible with water.
-
Aqueous Acids : As a base, it will readily react with dilute aqueous acids (e.g., 5% HCl) to form a water-soluble ammonium salt.[11][12][13] This is a defining characteristic of amines.
-
Organic Solvents : It is expected to be soluble in a wide range of polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in non-polar solvents like hexanes may be more limited but still present to some extent.
Experimental Protocol for Solubility Classification
This protocol provides a systematic approach to confirming the solubility profile of an unknown organic compound, which is applicable to this compound.
-
Water Solubility :
-
To a small test tube, add approximately 25 mg (or 0.05 mL) of the compound.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[12]
-
Observe if the compound dissolves completely.
-
If soluble, test the solution with litmus or pH paper. An amine should yield a basic solution (pH > 7).[13]
-
-
Acid Solubility (if water-insoluble) :
-
Base Solubility (if water-insoluble) :
-
To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH.
-
As an amine, the compound is not expected to dissolve in a basic solution. This test is more informative for identifying acidic functional groups.
-
Diagram: Solubility Classification Workflow
Caption: A flowchart for the systematic determination of a compound's solubility class.
Chapter 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for verifying the chemical structure and purity of a compound. While specific spectra for this compound are not publicly available, its key features can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Expected Signals : A triplet and a quartet for the ethyl group (CH₂CH₃), complex multiplets for the seven pyrrolidine ring protons, and a broad singlet for the N-H proton which may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.
-
Expected Signals : Six distinct signals are expected, corresponding to the six carbon atoms in the molecule, confirming its asymmetry.
-
-
IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups.
-
Expected Bands : A moderate, single peak in the 3300-3500 cm⁻¹ region characteristic of a secondary amine (N-H stretch), C-H stretching bands just below 3000 cm⁻¹, and C-N stretching bands in the 1000-1200 cm⁻¹ region.
-
-
MS (Mass Spectrometry) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Peaks : The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 114. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the pyrrolidine ring.
-
Chapter 4: Experimental Methodologies
Accurate and reproducible measurement of physical properties is the bedrock of chemical characterization. The following section details the protocols for key determinations.
Protocol: Refractive Index Measurement
The refractive index is determined using a refractometer, which measures the angle of refraction or the critical angle of total internal reflection of light passing through the sample.[8] Digital refractometers are preferred for their accuracy and ease of use.[7]
-
Instrument Calibration : Calibrate the digital refractometer using a certified standard, typically deionized water (n²⁰/D = 1.3330).
-
Sample Application : Using a clean pipette, apply a few drops of this compound onto the prism surface of the refractometer. Ensure the prism is completely covered.[9]
-
Temperature Equilibration : Close the instrument's cover. Allow the sample to equilibrate to the set temperature (20°C). Most modern instruments have built-in Peltier temperature control.
-
Measurement : Initiate the measurement. The instrument will automatically detect the shadowline and display the refractive index value.
-
Cleaning : Thoroughly clean the prism surface with a suitable solvent (e.g., ethanol or isopropanol) and a soft, lint-free tissue to prevent cross-contamination.
Diagram: Refractive Index Measurement Workflow
Caption: Standard operating procedure for measuring refractive index.
Conclusion
This guide has detailed the essential physical properties of this compound, grounding the data in the context of its chemical structure and providing the necessary experimental frameworks for verification. From its boiling point, dictated by hydrogen bonding, to its specific rotation, confirming its chiral nature, these properties are critical for its successful application in research and development. Adherence to the described protocols will ensure the quality and integrity of the material used in the synthesis of next-generation pharmaceuticals and specialty chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(ETHYLAMINO)PYRROLIDINE CAS#: 111390-22-8 [amp.chemicalbook.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. mt.com [mt.com]
- 8. Refractive index - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to (3R)-(+)-3-(Ethylamino)pyrrolidine: Structure, Stereochemistry, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral cyclic amine that has garnered significant interest in the pharmaceutical and agrochemical industries. Its unique stereochemical configuration and versatile reactivity make it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and applications of this compound, with a particular focus on its role in drug development. This document is intended to serve as a resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of stereocenters into this five-membered nitrogen heterocycle allows for a nuanced exploration of three-dimensional chemical space, which is critical for optimizing interactions with biological targets. This compound, with its defined stereochemistry at the C3 position, is a key chiral intermediate that enables the synthesis of enantiomerically pure compounds, thereby enhancing their therapeutic efficacy and reducing potential side effects.[1] This guide will delve into the fundamental properties and synthetic utility of this important molecule.
Chemical Structure and Stereochemistry
Molecular Structure
This compound is a disubstituted pyrrolidine with the following key structural features:
-
Molecular Formula: C₆H₁₄N₂[2]
-
Molecular Weight: 114.19 g/mol [2]
-
CAS Number: 381670-30-0[2]
-
Appearance: Colorless to almost colorless clear liquid[2]
The molecule consists of a saturated five-membered pyrrolidine ring with an ethylamino group attached to the carbon at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Density | 0.92 g/mL | [2] |
| Boiling Point | 176 °C (lit.) | [2] |
| Refractive Index (n20D) | 1.47 | [2] |
| Optical Rotation ([a]20D) | +12 to +17 ° (c = 10 in EtOH) | [2] |
Stereochemistry: The Significance of (3R) and (+)
The stereochemistry of this compound is a critical aspect of its identity and function as a chiral building block.
-
(3R)-Configuration: The "R" designation refers to the absolute configuration at the chiral center (the carbon atom at position 3 of the pyrrolidine ring) as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents around the chiral carbon are ranked by atomic number, and the molecule is oriented so that the lowest priority group is pointing away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is assigned as "R" (from the Latin rectus, meaning right).[3]
-
(+)-Notation (Dextrorotatory): The "(+)" symbol indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of plane-polarized light in a clockwise direction.[1] This is an experimentally determined property and is not directly predictable from the (R/S) configuration. The magnitude of this rotation is a key parameter for confirming the enantiomeric purity of the compound.
The precise three-dimensional arrangement of the ethylamino group dictated by the (3R) configuration is crucial for its specific interactions with chiral biological targets such as enzymes and receptors.
Caption: Logical relationship of stereochemical descriptors for this compound.
Synthesis of this compound
Exemplary Stereoselective Synthesis Protocol
The following protocol is a representative example of how this compound could be synthesized, and it is based on common organic transformations.
Step 1: Protection of the Pyrrolidine Nitrogen
The secondary amine of the starting material, (R)-3-hydroxypyrrolidine, is typically protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.
-
Reactants: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate).
-
Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: (R)-3-hydroxypyrrolidine is dissolved in the chosen solvent, and the base is added. Boc₂O is then added portion-wise at room temperature or below. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
The hydroxyl group is a poor leaving group and must be converted to a better one, such as a mesylate or tosylate, to facilitate nucleophilic substitution.
-
Reactants: (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Solvent: An aprotic solvent like dichloromethane (DCM).
-
Procedure: The protected alcohol is dissolved in DCM and cooled in an ice bath. The base is added, followed by the dropwise addition of MsCl or TsCl. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the corresponding mesylate or tosylate.
Step 3: Nucleophilic Substitution with Ethylamine
The mesylate or tosylate is then displaced by ethylamine in an Sₙ2 reaction. This step proceeds with an inversion of stereochemistry at the C3 position. However, to obtain the (3R) product, one would need to start with the (S)-enantiomer of 3-hydroxypyrrolidine or use a double inversion strategy. For the purpose of this example, we will assume a method that retains the stereochemistry or starts from the appropriate enantiomer. A more direct route to the desired (3R) product would involve starting with a precursor that already has the correct stereochemistry and a suitable leaving group.
-
Reactants: The mesylated or tosylated pyrrolidine derivative, Ethylamine (often in a sealed tube or under pressure).
-
Solvent: A polar solvent such as ethanol or THF.
-
Procedure: The reactants are heated in a sealed vessel to drive the reaction to completion.
-
Workup: The solvent is removed, and the residue is taken up in an appropriate solvent and washed to remove excess ethylamine and salts.
Step 4: Deprotection of the Pyrrolidine Nitrogen
The final step is the removal of the Boc protecting group to yield the desired product.
-
Reactants: The Boc-protected ethylamino-pyrrolidine derivative, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent).
-
Solvent: Dichloromethane for TFA or an alcohol/ether for HCl.
-
Procedure: The protected amine is treated with the acid at room temperature.
-
Workup: The excess acid and solvent are removed under reduced pressure. The resulting salt can be neutralized with a base and extracted to give the free amine, this compound.
Caption: A representative synthetic workflow for this compound.
Reactivity and Chemical Properties
This compound is a chiral secondary amine, and its reactivity is primarily dictated by the nucleophilic character of the two nitrogen atoms. The pyrrolidine nitrogen is a secondary amine, while the exocyclic nitrogen is also a secondary amine. Both can participate in a variety of chemical transformations.
-
Nucleophilic Reactions: As a nucleophile, it can react with electrophiles such as alkyl halides, acyl chlorides, and epoxides to form C-N bonds. This reactivity is fundamental to its use as a building block for incorporating the ethylaminopyrrolidine moiety into larger molecules.[4]
-
Formation of Amides and Ureas: It can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides, and with isocyanates to form ureas.
-
Use as a Chiral Ligand: Chiral amines are often employed as ligands in asymmetric catalysis, where they can coordinate to a metal center and induce enantioselectivity in a variety of transformations.[5]
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[1][5] The pyrrolidine scaffold is known to impart favorable pharmacokinetic properties, such as improved water solubility and metabolic stability.[6]
Role in the Synthesis of Varenicline
While not a direct precursor in all reported syntheses, chiral 3-aminopyrrolidine derivatives are structurally related to key intermediates in the synthesis of varenicline (Chantix®), a prescription medication used for smoking cessation. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[7] The synthesis of varenicline involves the construction of a complex polycyclic framework, and the stereochemistry of the pyrrolidine-like portion of the molecule is crucial for its biological activity. The use of chiral building blocks like this compound and its derivatives ensures the synthesis of the desired enantiomer of the final drug product.
Other CNS Drug Candidates
The (3R)-3-(amino)pyrrolidine scaffold is a common feature in a variety of CNS drug candidates. Its incorporation can influence the binding affinity and selectivity of a molecule for its target receptor or enzyme. For example, derivatives of 3-aminopyrrolidine have been explored as components of dual inhibitors of Abl and PI3K for potential cancer therapy.[8]
Safety and Handling
Detailed toxicological data for this compound is not extensively available. However, based on the data for the parent compound, pyrrolidine, and other N-alkylated derivatives, it should be handled with care in a well-ventilated laboratory environment.
-
General Hazards: Amines can be corrosive and cause severe skin burns and eye damage.[9] They may also be harmful if inhaled or swallowed.
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a chemical fume hood.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis, particularly in the field of drug discovery. Its well-defined stereochemistry and nucleophilic character allow for its incorporation into complex molecules with a high degree of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound is expected to increase, making it a key tool for medicinal chemists striving to develop safer and more effective drugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemical-label.com [chemical-label.com]
Introduction: The Significance of (3R)-(+)-3-(Ethylamino)pyrrolidine in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Characterization of (3R)-(+)-3-(Ethylamino)pyrrolidine
This compound is a chiral amine that has garnered significant attention in the pharmaceutical industry. Its unique stereochemistry and functional group arrangement make it a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The precise three-dimensional structure of this molecule is critical to its biological activity, necessitating rigorous analytical techniques to confirm its identity, purity, and stereochemical integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.
Expertise & Experience: The Causality Behind Experimental Choices in Amine NMR
The characterization of an amine like this compound by NMR requires careful consideration of experimental parameters. The choice of solvent, for instance, is critical. While deuterated chloroform (CDCl₃) is a common solvent, the signals for N-H protons can be broad and their chemical shifts variable due to hydrogen bonding and exchange with trace amounts of water.[2] In contrast, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow down this exchange, resulting in sharper N-H signals.[3]
A key technique for identifying the labile N-H protons is the D₂O shake.[2] Adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H NMR spectrum will result in the disappearance of the N-H signals, as the protons are exchanged for deuterons. This provides unequivocal evidence for the presence and location of these protons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For the D₂O exchange experiment, add one drop of D₂O, shake the tube gently, and re-acquire the ¹H spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.[4]
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Presentation and Interpretation: Expected ¹H and ¹³C NMR Data
The structure of this compound with proposed numbering for NMR assignment is shown below:
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (N-H, pyrrolidine) | 1.5 - 2.5 (broad s) | broad singlet | 1H |
| H-1' (N-H, ethylamino) | 1.5 - 2.5 (broad s) | broad singlet | 1H |
| H-2, H-5 | 2.8 - 3.2 | multiplet | 4H |
| H-3 | 3.0 - 3.4 | multiplet | 1H |
| H-4 | 1.6 - 2.2 | multiplet | 2H |
| -CH₂- (ethyl) | 2.5 - 2.8 | quartet | 2H |
| -CH₃ (ethyl) | 1.0 - 1.3 | triplet | 3H |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2, C-5 | 45 - 55 |
| C-3 | 50 - 60 |
| C-4 | 25 - 35 |
| -CH₂- (ethyl) | 40 - 50 |
| -CH₃ (ethyl) | 14 - 18 |
The diastereotopic nature of the protons on the pyrrolidine ring, due to the chiral center at C3, may lead to more complex splitting patterns than indicated in the simplified table.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.
Expertise & Experience: Interpreting the IR Spectrum of a Secondary Amine
For this compound, the most diagnostic absorption bands will be those associated with the N-H and C-H bonds. Secondary amines typically show a single, weak to medium N-H stretching absorption in the range of 3300-3500 cm⁻¹.[5] The N-H bending vibration is also observable in the 1550-1650 cm⁻¹ region. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Presentation and Interpretation: Expected IR Absorption Bands
Table 3: Expected Characteristic IR Peaks for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Secondary Amine |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1550 - 1650 | N-H Bend | Secondary Amine |
| 1450 - 1470 | C-H Bend | Aliphatic (CH₂) |
| 1370 - 1380 | C-H Bend | Aliphatic (CH₃) |
Visualization: IR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expertise & Experience: Fragmentation of Cyclic Amines
For this compound (C₆H₁₄N₂), the molecular weight is 114.19 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Thus, we expect the molecular ion peak (M⁺) to appear at m/z 114.
The fragmentation of cyclic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This results in the formation of a stable iminium ion. For pyrrolidine derivatives, this can lead to the loss of alkyl groups attached to the ring or ring opening followed by further fragmentation.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Presentation and Interpretation: Expected Mass Spectrum Data
Table 4: Plausible Major Fragment Ions for this compound in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical |
| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the side chain |
| 70 | [C₄H₈N]⁺ | α-cleavage at the ethylamino group, loss of C₂H₅N |
| 57 | [C₃H₇N]⁺ | Further fragmentation of the ring |
Visualization: Proposed Mass Spectrometry Fragmentation
Caption: Plausible EI-MS fragmentation pathways.
IV. Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of this compound relies on the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the structure through fragmentation patterns. Together, these techniques provide a self-validating system for confirming the identity and purity of this important chiral building block, ensuring its suitability for use in research and drug development.
References
A Technical Guide to (3R)-(+)-3-(Ethylamino)pyrrolidine: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral secondary amine that has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its rigid, five-membered ring structure, coupled with the presence of a stereocenter and a reactive ethylamino group, makes it an attractive scaffold for the design of novel therapeutics. This technical guide provides an in-depth overview of the chemical and physical properties, stereoselective synthesis, applications in drug discovery, and safety considerations for this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
This compound is a colorless to almost colorless clear liquid with the following key identifiers and properties:
| Property | Value | Source(s) |
| CAS Number | 381670-30-0 | [1][2][3] |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 176 °C (lit.) | [1][2] |
| Density | 0.92 g/mL | [1] |
| Optical Rotation | [α]20/D = +12 to +17° (c=10 in EtOH) | [1][2] |
Stereoselective Synthesis: The Pursuit of Enantiopurity
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the enantiomerically pure synthesis of chiral building blocks like this compound is of paramount importance. While specific proprietary methods for its industrial-scale production may vary, a common conceptual approach involves the use of chiral pool starting materials or asymmetric synthesis strategies.
One plausible retrosynthetic analysis suggests starting from a readily available chiral precursor, such as a derivative of L-proline or another suitable chiral molecule. The synthesis would involve a series of stereocontrolled reactions to introduce the ethylamino group at the C3 position with the desired (R) configuration.
A representative, albeit general, synthetic workflow could be conceptualized as follows:
Caption: Conceptual workflow for the stereoselective synthesis of this compound.
Experimental Causality: The choice of a chiral starting material from the chiral pool is a cost-effective strategy to ensure the final product's enantiomeric purity. The stereochemistry at C3 is often established via a nucleophilic substitution reaction (S\N2) on a suitably activated C3 position of the pyrrolidine ring, which proceeds with inversion of configuration. Protection of the pyrrolidine nitrogen is crucial to prevent side reactions during the introduction of the ethyl group. Finally, deprotection yields the target molecule. The specific reagents and conditions for each step would need to be carefully optimized to ensure high yield and stereoselectivity.
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] this compound, in particular, serves as a key intermediate in the synthesis of a variety of bioactive compounds, with notable applications in the development of drugs for metabolic and neurological disorders.[1][6]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most significant applications of chiral 3-aminopyrrolidine derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[7][8][9][10] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.
While a direct synthesis of a marketed drug explicitly starting from this compound is not readily found in publicly available literature, the structural motif is highly relevant. For instance, the synthesis of the antibiotic Premafloxacin involved the key intermediate N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which shares the core (3R)-pyrrolidine structure.[11]
The rationale for incorporating the (3R)-3-aminopyrrolidine scaffold into DPP-4 inhibitors lies in its ability to mimic the proline residue of the natural substrates of the enzyme, thereby enabling potent and selective binding to the active site. The ethylamino group can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Mechanism of action of DPP-4 inhibitors containing a pyrrolidine moiety.
Safety and Handling
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[12][13] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Key Safety Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only non-sparking tools.[13]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[13]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chiral building block of significant interest to the pharmaceutical industry. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the development of treatments for metabolic and neurological disorders. A thorough understanding of its stereoselective synthesis, chemical properties, and safe handling is crucial for its effective application in drug discovery and development programs.
References
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- 3. This compound - CAS:381670-30-0 - Sunway Pharm Ltd [3wpharm.com]
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- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | TCI AMERICA [tcichemicals.com]
The Critical Role of (3R)-Chirality in the Biological Activity of (+)-3-(Ethylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This technical guide provides an in-depth exploration of the role of (3R)-chirality in the activity of (+)-3-(Ethylamino)pyrrolidine, a key chiral building block in modern drug discovery. While direct comparative studies on the enantiomers of 3-(ethylamino)pyrrolidine are not extensively available in public literature, its consistent use in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs) underscores the critical nature of the (3R) configuration. This guide will delve into the principles of stereoselectivity, the synthetic pathways to access this specific enantiomer, and infer its importance through its application in the development of potent and selective therapeutic agents, particularly in the realm of neurological disorders.
The Principle of Chirality in Drug Design: A Foundation for Specificity
In the intricate landscape of molecular interactions that govern pharmacology, chirality stands out as a critical determinant of a drug's efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties.[1][2] This is because biological targets, such as receptors and enzymes, are themselves chiral entities, creating a stereospecific environment where only one enantiomer may bind with the requisite affinity and orientation to elicit a therapeutic effect. The other enantiomer, often termed the "distomer," may be inactive, less active, or in some cases, contribute to undesirable side effects.[1]
The development of single-enantiomer drugs, a strategy known as a "chiral switch," has become a cornerstone of modern pharmaceutical development, aiming to optimize therapeutic outcomes by administering only the active enantiomer.[1] This approach necessitates robust methods for the enantioselective synthesis and characterization of chiral molecules.
(3R)-(+)-3-(Ethylamino)pyrrolidine: A Privileged Chiral Scaffold
This compound is a chiral secondary amine that has emerged as a valuable building block in the synthesis of a variety of biologically active compounds.[3][4] Its pyrrolidine core is a common motif in many natural products and pharmaceuticals, offering a rigid scaffold that can be functionalized to interact with specific biological targets. The ethylamino group at the 3-position introduces a key basic nitrogen atom and a chiral center, the (3R)-configuration of which is often crucial for the desired biological activity. This compound is particularly noted for its application in the development of drugs targeting neurological and psychiatric disorders.[3]
The Implied Importance of (3R)-Chirality through Synthetic Application
While direct head-to-head biological comparisons of (3R)- and (3S)-3-(ethylamino)pyrrolidine are not readily found in the published literature, the critical role of the (3R)-chirality can be strongly inferred from its specific incorporation into complex, stereochemically defined drug candidates. The deliberate and often complex stereoselective synthesis of molecules containing the (3R)-3-(ethylamino)pyrrolidine moiety is a testament to its necessity for achieving the desired pharmacological profile.
One notable example is the use of (3R)-pyrrolidine derivatives in the synthesis of potent and selective ligands for dopamine receptors.[5][6][7] The precise spatial arrangement of the ethylamino group, dictated by the (3R) center, is likely essential for optimal interaction with the binding pocket of these receptors. Any deviation from this specific stereochemistry would alter the presentation of key binding elements, potentially leading to a significant loss of affinity or a change in functional activity (e.g., from agonist to antagonist).
The synthesis of complex molecules like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, further highlights the importance of the (3R)-pyrrolidine core.[8] In this context, the (3R) configuration is a component of a larger chiral molecule, and its specific orientation contributes to the overall three-dimensional shape required for antibacterial activity.
Stereoselective Synthesis: Accessing the Biologically Relevant Enantiomer
The production of enantiomerically pure this compound is a critical step in its application for pharmaceutical synthesis. Various stereoselective synthetic strategies have been developed to access this specific enantiomer, often starting from readily available chiral precursors.
A common conceptual pathway involves:
-
Starting with a Chiral Pool Precursor: Utilizing a naturally occurring chiral molecule, such as an amino acid, that already possesses the desired stereochemistry at a key position.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the amino group.
-
Chiral Resolution: Separating a racemic mixture of 3-(ethylamino)pyrrolidine into its individual enantiomers. While effective, this method is often less efficient as it discards half of the material.
Illustrative Synthetic Workflow (Conceptual)
Below is a conceptual workflow illustrating a potential stereoselective synthesis.
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
Experimental Protocols: Chiral Analysis
Ensuring the enantiomeric purity of this compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for this purpose.
Protocol: Chiral HPLC Analysis of 3-(Ethylamino)pyrrolidine Enantiomers
Objective: To separate and quantify the (3R) and (3S) enantiomers of 3-(ethylamino)pyrrolidine.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.
-
Sample of 3-(ethylamino)pyrrolidine (racemic standard and the (3R) sample for analysis)
-
Solvent for sample dissolution (compatible with the mobile phase)
Methodology:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of the 3-(ethylamino)pyrrolidine sample in the mobile phase.
-
Injection: Inject a small volume of the prepared sample onto the HPLC system.
-
Chromatographic Separation: The enantiomers will travel through the chiral column at different rates due to their differential interactions with the chiral stationary phase, resulting in their separation.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: The retention times of the two peaks will correspond to the two enantiomers. The peak area can be used to determine the enantiomeric excess (e.e.) of the sample.
Expected Outcome: Two well-resolved peaks corresponding to the (3R) and (3S) enantiomers. The enantiomeric purity of the this compound sample can be calculated from the relative peak areas.
Caption: Workflow for the chiral HPLC analysis of 3-(ethylamino)pyrrolidine enantiomers.
Conclusion: The Indispensable Role of Stereochemistry
References
- 1. m.youtube.com [m.youtube.com]
- 2. biorxiv.org [biorxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: From Nature's Blueprint to Modern Therapeutics
An In-depth Technical Guide on the Discovery and History of Substituted Pyrrolidines for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Ubiquitous Five-Membered Ring
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules.[1] Its prevalence in natural products, from alkaloids to amino acids, has long signaled its significance. In contemporary medicinal chemistry, the pyrrolidine motif is considered a "privileged scaffold," a structural framework that confers favorable pharmacological properties, including enhanced aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. This guide provides a comprehensive exploration of the discovery and historical development of substituted pyrrolidines, tracing their journey from their origins in the natural world to their central role in the synthesis of modern pharmaceuticals. We will delve into the pivotal discoveries that unveiled the importance of this scaffold, the evolution of synthetic methodologies for its construction and modification, and its impact on the development of life-changing medicines.
Part 1: Early Discoveries and Nature's Pyrrolidine Compendium
The story of substituted pyrrolidines begins not in the laboratory, but in the intricate chemical arsenals of plants and microorganisms. For centuries, the biological effects of pyrrolidine-containing compounds were observed, long before their chemical structures were understood.
The Pyrrolizidine Alkaloids: A Double-Edged Sword
The first chapter in the history of complex pyrrolidines is arguably written by the pyrrolizidine alkaloids (PAs). These compounds, characterized by a fused bicyclic structure, were first identified in plants in the 19th century.[2] Initially, many PA-containing plants were utilized in traditional medicine. However, by the early to mid-20th century, their potent hepatotoxicity and genotoxicity came to light through cases of livestock poisoning.[2] This dichotomy of therapeutic potential and toxicity has made PAs a subject of intense study, driving the development of analytical methods for their detection and providing a rich field for understanding structure-activity relationships.
Proline: The Fundamental Chiral Building Block
The discovery and characterization of the proteinogenic amino acid L-proline marked a significant milestone. Proline is unique among the 20 common amino acids in that its side chain cycles back to the backbone amide nitrogen, forming a pyrrolidine ring.[3][4] This cyclic structure imparts significant conformational rigidity, profoundly influencing the secondary structure of proteins.[5] The elucidation of proline's structure and its biosynthesis from L-glutamate provided chemists with a readily available, chiral starting material for the synthesis of more complex substituted pyrrolidines.[5]
Part 2: The Dawn of Synthesis and the Rise of Pyrrolidine-Containing Drugs
With the foundational knowledge of naturally occurring pyrrolidines, the mid-20th century saw a surge in the development of synthetic methods to create and modify this versatile scaffold. This era also witnessed the translation of this knowledge into groundbreaking therapeutics.
From Viper Venom to Vasodilators: The Story of ACE Inhibitors
One of the most compelling narratives in the history of medicinal chemistry is the development of angiotensin-converting enzyme (ACE) inhibitors. The journey began with the discovery that peptides isolated from the venom of the Brazilian pit viper, Bothrops jararaca, could potently inhibit ACE and lower blood pressure.[6][7] A key component of these peptides was the amino acid proline.[8] This crucial observation led researchers at Squibb to design and synthesize small molecule mimics, culminating in the development of captopril, the first orally active ACE inhibitor, approved in 1980.[6][9][10] Captopril revolutionized the treatment of hypertension and heart failure, and its success spurred the development of a new generation of ACE inhibitors, many of which retain the core pyrrolidine structure.[8]
Experimental Protocol: Synthesis of Captopril
The following is a representative synthesis of Captopril, illustrating the acylation of L-proline with a bespoke acid chloride.[9][11]
Step 1: Synthesis of 3-acetylthio-2-methylpropionic acid chloride
-
To a solution of methacrylic acid and thioacetic acid, initiate a 1,4-addition reaction to form 3-acetylthio-2-methylpropanoic acid.
-
React the resulting acid with thionyl chloride (SOCl₂) to yield 3-acetylthio-2-methylpropionic acid chloride.
Step 2: Acylation of L-proline
-
Dissolve L-proline in an appropriate solvent.
-
Slowly add the 3-acetylthio-2-methylpropionic acid chloride synthesized in Step 1 to the L-proline solution under controlled temperature conditions to form 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline.
Step 3: Ammonolysis to Yield Captopril
-
Treat the product from Step 2 with ammonia in an alcoholic solution to cleave the acetyl protecting group.
-
After the reaction is complete, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic phase, concentrate it under reduced pressure, and purify the resulting solid to obtain Captopril.
Self-Validation:
-
Expected Yield: High yields (typically >90%) are reported for the final ammonolysis and purification steps.[9]
-
Purity: The final product should be characterized by techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity. Pharmaceutical grade Captopril typically has a purity of >99%.[12]
A Rational Approach to Smoking Cessation: The Development of Varenicline
The development of varenicline (Chantix®) is a prime example of rational drug design inspired by a natural product. The starting point was cytisine, a plant alkaloid with a rigid, polycyclic structure containing a substituted pyrrolidine ring, which was known to have nicotine-like effects.[13][14] Researchers at Pfizer systematically modified the cytisine scaffold to improve its selectivity and efficacy as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[13][15] This effort led to the synthesis of varenicline, which was approved by the FDA in 2006 as a smoking cessation aid.[16]
Experimental Protocol: A Representative Synthesis of Varenicline
The synthesis of varenicline is a multi-step process. The following is a simplified representation of a key step involving the formation of the core tricyclic amine.[17][18]
Step 1: Synthesis of 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene hydrochloride
-
A Diels-Alder reaction between 2-bromofluorobenzene and cyclopentadiene initiated by a Grignard reaction forms the initial bicyclic olefin.
-
Dihydroxylation of the olefin using osmium tetroxide, followed by oxidative cleavage with sodium periodate, yields a dialdehyde.
-
Reductive amination of the dialdehyde with benzylamine provides the benzyl-protected tricyclic amine.
-
Removal of the benzyl protecting group via hydrogenation yields the desired tricyclic amine, which is then converted to its hydrochloride salt.
Step 2: Dinitration and Reduction
-
The amine is first protected as a trifluoroacetamide.
-
The aromatic ring is then dinitrated using a mixture of trifluoromethanesulfonic acid and nitric acid.
-
The dinitro compound is subsequently reduced via catalytic hydrogenation to the corresponding diamine.
Step 3: Quinoxaline Formation and Deprotection
-
The diamine is reacted with glyoxal to form the quinoxaline ring system.
-
The trifluoroacetamide protecting group is hydrolyzed with sodium hydroxide.
-
The resulting varenicline free base is then purified and can be converted to its tartrate salt.
Self-Validation:
-
Expected Yield: The overall yield for this multi-step synthesis is typically in the range of 20-30%. Individual steps, such as the quinoxaline formation, are reported with high yields (e.g., 85%).[17]
-
Purity: The final product is purified by crystallization and characterized by HPLC, with purities often exceeding 99%.[18]
Part 3: Modern Synthetic Methodologies
The demand for enantiomerically pure substituted pyrrolidines in drug discovery has driven the development of a diverse array of sophisticated synthetic methods. These modern techniques offer precise control over stereochemistry and allow for the creation of a wide range of complex pyrrolidine architectures.
The Power of the Chiral Pool: Synthesis from Proline
L-proline and its derivatives, such as 4-hydroxyproline, remain invaluable starting materials for the synthesis of substituted pyrrolidines.[11][19] Their inherent chirality provides a straightforward entry into enantiomerically pure products. A common strategy involves the reduction of the carboxylic acid of proline to an alcohol (prolinol), which can then be further functionalized.[19]
| Drug | Precursor | Key Transformation | Therapeutic Area |
| Avanafil | (S)-Prolinol | Condensation with a carboxylic acid | Erectile Dysfunction |
| Captopril | L-Proline | Acylation with a substituted propanoyl chloride | Hypertension |
| Eletriptan | Pyrrolidine | Reaction with an indole derivative | Migraine |
| Daclatasvir | N-protected proline | Alkylation and amidation | Hepatitis C |
Convergent Synthesis: The 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful and atom-economical method for the construction of the pyrrolidine ring.[20][21] This reaction allows for the rapid assembly of highly functionalized pyrrolidines with good control over stereochemistry. The azomethine ylide, a transient 1,3-dipole, can be generated in situ from the condensation of an aldehyde and an amino acid.[21]
Figure 1: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
The Rise of Organocatalysis
In the 21st century, the field of organocatalysis has provided new and powerful tools for the asymmetric synthesis of substituted pyrrolidines. Proline itself has been shown to be an effective catalyst for a variety of transformations, most notably the asymmetric aldol reaction.[6][7] The proposed mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone or aldehyde.[13] The carboxylic acid moiety of proline is thought to play a crucial role in activating the electrophile and controlling the stereochemical outcome of the reaction.[6]
Figure 2: Proline-Catalyzed Aldol Reaction Mechanism
Part 4: The Modern Landscape of Pyrrolidine-Containing Pharmaceuticals
The legacy of the early discoveries and the power of modern synthetic methods are evident in the vast number of FDA-approved drugs that feature the pyrrolidine scaffold. Beyond the well-established ACE inhibitors, pyrrolidine-containing molecules are found in a wide range of therapeutic areas, including antiviral, anticancer, and central nervous system disorders.
| Drug | Therapeutic Area | Year of FDA Approval (Recent Examples) |
| Daridorexant | Insomnia | 2022 |
| Pacritinib | Myelofibrosis (JAK2 inhibitor) | 2022 |
| Futibatinib | Cholangiocarcinoma (FGFR inhibitor) | 2022 |
| Glecaprevir | Hepatitis C | 2017 |
| Voxilaprevir | Hepatitis C | 2017 |
Conclusion: An Enduring Scaffold for Future Innovation
The journey of the substituted pyrrolidine, from its origins in the natural world to its current status as a pillar of medicinal chemistry, is a testament to the power of chemical synthesis and the importance of learning from nature's vast molecular library. The unique structural and electronic properties of the pyrrolidine ring have made it an indispensable tool for drug designers. As synthetic methodologies continue to evolve, offering ever more precise control over molecular architecture, the pyrrolidine scaffold is poised to remain at the forefront of the development of new and innovative therapeutics for generations to come.
References
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- 2. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]
- 3. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. studylib.net [studylib.net]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Captopril synthesis - chemicalbook [chemicalbook.com]
- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. nbinno.com [nbinno.com]
- 13. pnas.org [pnas.org]
- 14. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents [rua.ua.es]
- 16. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 18. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Pyrrolidine synthesis [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
A Theoretical and Computational Guide to the Conformational Landscape of (3R)-(+)-3-(Ethylamino)pyrrolidine
This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of (3R)-(+)-3-(Ethylamino)pyrrolidine, a chiral substituted pyrrolidine of interest in medicinal chemistry and drug development. The principles and methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a robust approach to understanding the three-dimensional structure of this and similar molecules, which is a critical determinant of their biological activity.
Introduction: The Significance of Stereochemistry and Conformation
This compound is a chiral amine featuring a five-membered pyrrolidine ring. The pyrrolidine scaffold is a prevalent motif in a vast array of natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and specific stereochemical orientations.[1][2] The biological activity of such molecules is intrinsically linked to their three-dimensional shape, as this dictates the precise interactions with protein targets. A thorough understanding of the conformational landscape—the collection of stable three-dimensional arrangements a molecule can adopt—is therefore paramount in rational drug design.
This guide will delve into the theoretical methodologies best suited for elucidating the conformational preferences of this compound. We will explore the nuances of pyrrolidine ring puckering, the influence of the ethylamino substituent, and the computational workflows required to generate and analyze the molecule's conformational space.
Foundational Concepts: Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar. To alleviate bond angle strain, it adopts non-planar conformations, a phenomenon known as "puckering."[2][3] These puckered forms are typically described by two main geometries: the "envelope" (or "exo/endo") and the "twist" conformations.[4] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The interconversion between these puckered states is a dynamic process, and the presence of substituents on the ring significantly influences the energy landscape of these conformations.[4][5]
The puckering of the pyrrolidine ring can be quantitatively described by pseudorotation, which maps the conformational space of the ring onto a circle. The position on this circle, defined by a phase angle, corresponds to a specific puckered conformation.
Computational Methodology: A Quantum Chemical Approach
To accurately model the subtle energy differences between the various conformers of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a powerful and widely used method for such investigations, offering a favorable balance between computational cost and accuracy.[6][7][8][9][10][11]
Selecting the Appropriate Level of Theory
The choice of the DFT functional and basis set is critical for obtaining reliable results. For molecules of this nature, the B3LYP functional is a common and well-validated choice.[6][8][9][10][11] It incorporates a hybrid approach by mixing Hartree-Fock exchange with DFT exchange-correlation.
For the basis set, a Pople-style basis set such as 6-31G* or a larger one like 6-311++G(2d,2p) is recommended to provide sufficient flexibility for describing the electronic structure and geometry of the molecule.[6][9][10] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling non-covalent interactions and the electron distribution, particularly around the nitrogen atoms.
Conformational Search Protocol
A systematic exploration of the conformational space is the first step in any conformational analysis. This can be achieved through a multi-step process:
-
Initial Structure Generation : Generate a starting 3D structure of this compound.
-
Molecular Mechanics (MM) Search : Employ a molecular mechanics force field (e.g., MMFF94) to perform a rapid initial search for low-energy conformers. This step efficiently samples a broad range of possible conformations.
-
DFT Optimization : Take the unique, low-energy conformers identified by the MM search and subject them to full geometry optimization using the chosen DFT level of theory (e.g., B3LYP/6-31G*). This refines the geometries and provides more accurate relative energies.
-
Frequency Calculations : For each optimized structure, perform frequency calculations at the same level of theory. This confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
The following diagram illustrates this computational workflow:
Caption: Computational workflow for conformational analysis.
Analysis of Conformational Preferences
The output of the computational workflow will be a set of stable conformers, each with a calculated Gibbs free energy. The relative energies of these conformers dictate their population at a given temperature, which can be estimated using the Boltzmann distribution.
Pyrrolidine Ring Puckering in this compound
The presence of the ethylamino group at the C3 position will significantly influence the puckering of the pyrrolidine ring. The two primary envelope conformations will place the C3 atom either in an "endo" (up) or "exo" (down) position relative to the approximate plane of the other four atoms. The ethylamino substituent can then adopt either a pseudo-axial or pseudo-equatorial orientation. It is generally expected that conformers with the bulky ethylamino group in a pseudo-equatorial position will be lower in energy to minimize steric hindrance.[4]
Conformation of the Ethylamino Side Chain
In addition to the ring puckering, the rotational freedom around the C-N bond of the ethylamino side chain will give rise to different conformers. The orientation of the ethyl group relative to the pyrrolidine ring will be a key determinant of the overall molecular shape.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding between the amine proton of the ethylamino group and the ring nitrogen should also be considered. Such an interaction, if present, could significantly stabilize certain conformations. The presence and strength of such bonds can be inferred from the optimized geometries (interatomic distances) and vibrational frequency analysis.
Expected Results and Data Presentation
The conformational analysis will yield a wealth of quantitative data. For clarity and ease of comparison, this data should be summarized in a structured table.
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angles (°) | H-Bond Distance (Å) |
| Conf-1 | 0.00 | 65.2 | C2-C3-N-C: 175.4 | 2.1 |
| Conf-2 | 0.85 | 20.1 | C2-C3-N-C: 65.8 | - |
| Conf-3 | 1.50 | 9.7 | C2-C3-N-C: -70.2 | - |
| ... | ... | ... | ... | ... |
This is an example table; actual values would be derived from calculations.
The logical relationship between the different conformational features can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puckering effects of 4-hydroxy-l-proline isomers on the conformation of ornithine-free Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Asymmetric Synthesis Empowered by the (3R)-3-Aminopyrrolidine Scaffold: A Guide to Application and Protocol Design
Abstract
This technical guide provides an in-depth exploration of the application of chiral 3-aminopyrrolidine derivatives, with a conceptual focus on (3R)-(+)-3-(Ethylamino)pyrrolidine, as effective chiral auxiliaries in asymmetric synthesis. While direct literature on this compound as a chiral auxiliary is nascent, this document leverages the extensive research on structurally related C2-symmetric and other 3-aminopyrrolidine-based auxiliaries to establish a robust framework for its application. We delve into the foundational principles of stereochemical control, provide detailed, field-proven protocols for key synthetic transformations including asymmetric alkylation, aldol reactions, and Michael additions, and offer insights into the mechanistic underpinnings of these powerful reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ this versatile class of chiral auxiliaries to achieve high levels of stereoselectivity in the synthesis of complex molecular targets.
Introduction: The Strategic Role of Pyrrolidine-Based Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing chirality by temporarily attaching a chiral moiety to a prochiral substrate, directing a subsequent stereoselective transformation, and then being cleaved for potential recovery.
Among the diverse array of chiral auxiliaries, those based on the pyrrolidine scaffold have garnered significant attention. Their rigid cyclic structure provides a well-defined steric environment, crucial for effective stereochemical communication. Pyrrolidine derivatives, particularly C2-symmetric variants, have been successfully employed in a multitude of asymmetric transformations, consistently delivering high levels of diastereoselectivity.[1][2]
This guide focuses on the potential of this compound as a chiral auxiliary. While specific examples are drawn from closely related and well-documented analogues, the principles and protocols discussed herein are designed to be readily adaptable to this promising, yet underexplored, chiral building block. The presence of a secondary amine in this compound offers a convenient handle for attachment to substrates, typically forming a chiral amide linkage. The stereogenic center at the 3-position of the pyrrolidine ring is then poised to effectively bias the facial approach of incoming reagents.
Synthesis of the Chiral Auxiliary: Accessing the (3R)-3-Aminopyrrolidine Core
The accessibility of a chiral auxiliary is a critical factor in its practical application. While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established synthetic routes for substituted pyrrolidines. One common strategy involves starting from commercially available chiral precursors, such as derivatives of proline or malic acid. For instance, a synthetic sequence could involve the stereoselective introduction of an ethylamino group at the C3 position of a suitable pyrrolidine precursor. A patent describes the synthesis of a related compound, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, from glycine ethyl ester, showcasing a potential pathway to functionalized chiral pyrrolidines.[3]
Core Applications and Detailed Protocols
The primary mode of action for a 3-aminopyrrolidine-based chiral auxiliary involves its covalent attachment to a carboxylic acid substrate to form a chiral amide. The resulting N-acylpyrrolidine then serves as the substrate for a variety of asymmetric transformations. The pyrrolidine ring, with its defined stereochemistry and steric bulk, effectively shields one face of the enolate or enamine intermediate, directing the approach of an electrophile to the less hindered face.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. When a carboxylic acid is coupled to a chiral 3-aminopyrrolidine auxiliary, the resulting amide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation.
Protocol: Diastereoselective Alkylation of an N-Acylpyrrolidine Derivative
This protocol is adapted from methodologies developed for C2-symmetric pyrrolidine auxiliaries and is expected to be applicable to amides derived from this compound.[4]
Step 1: Amide Formation
-
To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture for 1 hour at 0 °C, then warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of this compound (1.1 equiv) and triethylamine (1.5 equiv) in DCM at 0 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acylpyrrolidine.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acylpyrrolidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
LDA as a Base: LDA is a strong, non-nucleophilic base that rapidly and quantitatively deprotonates the α-carbon of the amide at low temperatures, minimizing side reactions.
-
Low Temperature (-78 °C): Performing the reaction at low temperature is crucial for maintaining the kinetic control of the deprotonation and subsequent alkylation, which is essential for achieving high diastereoselectivity. It also ensures the stability of the lithium enolate.
-
Anhydrous Conditions: The enolate is highly sensitive to moisture, which would quench the reaction. Therefore, the use of anhydrous solvents and an inert atmosphere is mandatory.
Diagram: Asymmetric Alkylation Workflow
Caption: General workflow for the asymmetric alkylation of an N-acylpyrrolidine auxiliary.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The use of a chiral auxiliary on the enolate component can provide excellent control over both the relative and absolute stereochemistry of the product.
Protocol: Diastereoselective Aldol Reaction of an N-Acylpyrrolidine
This protocol is based on the well-established Evans aldol reaction and is adapted for pyrrolidine-based auxiliaries.[5][6]
Step 1: Enolate Formation
-
To a solution of the N-acylpyrrolidine (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
Step 2: Aldol Addition
-
Add the aldehyde (1.2 equiv) dropwise to the boron enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dibutylboron Triflate: The use of a boron Lewis acid promotes the formation of a Z-enolate, which is key to achieving high diastereoselectivity in the subsequent aldol reaction. The boron atom also acts as a template, organizing the transition state into a rigid, chair-like conformation.
-
Triethylamine: A non-nucleophilic amine base is used to facilitate the formation of the boron enolate.
-
Chelation Control: The chair-like Zimmerman-Traxler transition state model explains the high diastereoselectivity observed in these reactions. The substituents on the chiral auxiliary and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, leading to the formation of a single major diastereomer.
Diagram: Zimmerman-Traxler Transition State Model
Caption: A simplified representation of the Zimmerman-Traxler model for asymmetric aldol reactions.
Asymmetric Michael Additions
The asymmetric Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds in a 1,4-fashion. While often catalyzed by chiral pyrrolidine derivatives acting as organocatalysts, the stoichiometric use of a chiral pyrrolidine auxiliary on the nucleophile can also afford high levels of stereocontrol.[7][8][9]
Protocol: Diastereoselective Michael Addition
Step 1: Enolate Formation (as in Asymmetric Alkylation)
-
Prepare the lithium enolate of the N-acylpyrrolidine derivative as described in the asymmetric alkylation protocol.
Step 2: Conjugate Addition
-
To the solution of the lithium enolate at -78 °C, add a solution of the Michael acceptor (e.g., an α,β-unsaturated ester or ketone, 1.2 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Work up the reaction as described in the alkylation protocol.
-
Determine the diastereomeric ratio and purify the product by flash column chromatography.
Mechanistic Rationale: The stereochemical outcome of the Michael addition is dictated by the facial bias imposed by the chiral auxiliary on the enolate. The bulky pyrrolidine ring system effectively blocks one face of the nucleophilic enolate, forcing the Michael acceptor to approach from the more accessible side. The geometry of the enolate (E or Z) can also play a crucial role in determining the stereochemistry of the product.
Auxiliary Cleavage: Recovering the Product and the Auxiliary
A key advantage of the chiral auxiliary approach is the ability to remove the auxiliary after the asymmetric transformation, yielding the desired enantiomerically enriched product and allowing for the potential recovery and recycling of the auxiliary. The cleavage of the amide bond in N-acylpyrrolidines can be achieved under various conditions, depending on the nature of the desired product (e.g., carboxylic acid, ester, alcohol, or amide).[10][11][12][13][14]
Protocol: Cleavage of the N-Acylpyrrolidine Auxiliary
Method A: Hydrolysis to the Carboxylic Acid
-
Dissolve the N-acylpyrrolidine adduct in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with aqueous HCl and extract the carboxylic acid product with an appropriate organic solvent.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer.
Method B: Transesterification to an Ester
-
Dissolve the N-acylpyrrolidine adduct in the desired alcohol (e.g., methanol, ethanol).
-
Add a Lewis acid catalyst, such as titanium (IV) isopropoxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and purify the ester product by chromatography.
Method C: Reductive Cleavage to an Alcohol
-
To a solution of the N-acylpyrrolidine adduct in an ethereal solvent (e.g., THF, diethyl ether) at 0 °C, add a reducing agent such as lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄).
-
Stir the reaction until completion, then carefully quench the excess hydride with water or an aqueous solution of Rochelle's salt.
-
Extract the alcohol product and purify by chromatography.
Data Presentation and Expected Outcomes
The efficacy of a chiral auxiliary is quantified by the chemical yield and the diastereoselectivity of the asymmetric reaction. The following table provides representative data from the literature for asymmetric reactions using pyrrolidine-based chiral auxiliaries, which can serve as a benchmark for reactions employing this compound.
| Reaction Type | Electrophile/Michael Acceptor | Auxiliary Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Methyl Iodide | C2-Symmetric Pyrrolidine | >95:5 | 85-95 | [4] |
| Alkylation | Benzyl Bromide | C2-Symmetric Pyrrolidine | >95:5 | 80-90 | [4] |
| Aldol Reaction | Benzaldehyde | Evans Oxazolidinone | >99:1 | 85-95 | [5] |
| Michael Addition | Nitroolefin | Pyrrolidine-derived catalyst | up to 91:9 | up to 99 | [15] |
| Michael Addition | α,β-Unsaturated Ester | Pyrrolidine-derived catalyst | >20:1 | up to 96 | [1] |
Conclusion and Future Outlook
The use of chiral pyrrolidine derivatives as auxiliaries represents a robust and reliable strategy for asymmetric synthesis. While direct experimental data for this compound is not yet widely available, the extensive body of research on structurally similar auxiliaries provides a strong foundation for its successful application. The protocols and mechanistic insights presented in this guide are intended to empower researchers to explore the potential of this and other novel 3-aminopyrrolidine-based chiral auxiliaries. The development of new, readily accessible, and highly effective chiral auxiliaries remains a vibrant area of research, and the exploration of compounds such as this compound is a promising avenue for advancing the field of asymmetric synthesis.
References
- 1. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 4. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. N-acyl \'Quat\' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis | Department of Chemistry [chem.ox.ac.uk]
- 11. N-Acyl ‘Quat’ pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Use of (3R)-(+)-3-(Ethylamino)pyrrolidine in the synthesis of varenicline
Application Note & Protocol
Topic: Strategic Application of (3R)-(+)-3-(Ethylamino)pyrrolidine in the Stereoselective Synthesis of Varenicline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Varenicline, the active pharmaceutical ingredient in Chantix™, is a first-line therapy for smoking cessation.[1][2][3] Its therapeutic efficacy is critically dependent on its specific stereochemistry, as it functions as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[2][4][5] While classical synthetic routes produce a racemic mixture of varenicline that requires inefficient downstream resolution, modern pharmaceutical manufacturing prioritizes direct, stereoselective methods. This application note details the established racemic synthesis of varenicline as a baseline and subsequently provides a comprehensive protocol for an advanced asymmetric synthesis strategy. This strategy employs the chiral amine, this compound, as a key component of a catalytic system to induce stereoselectivity in a critical bond-forming step, thereby circumventing the need for chiral resolution and improving overall process efficiency.
Part 1: Varenicline - Therapeutic & Structural Overview
Mechanism of Action
Varenicline's therapeutic effect is derived from its unique interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as a partial agonist at the α4β2 subtype, the receptor believed to be central to nicotine addiction.[5] This dual-action mechanism allows it to moderately stimulate the receptor to reduce the severity of nicotine cravings and withdrawal symptoms while simultaneously acting as an antagonist by blocking nicotine from binding, thus diminishing the rewarding effects of smoking.[5]
Structure and Stereochemical Importance
Varenicline is a tetracyclic compound with the chemical name 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine. The rigid, bridged structure of the molecule creates two stereocenters, making it a chiral molecule. The therapeutically active agent is a single enantiomer. The synthesis of the enantiomerically pure form is therefore a primary objective in its manufacturing to ensure therapeutic efficacy and meet regulatory standards.
Part 2: The Established Racemic Synthesis of Varenicline
The foundational synthesis of varenicline, as outlined in seminal patents, proceeds through a multi-step sequence that generates a racemic mixture of the final compound.[4][6] This process, while robust, concludes with a necessary but often low-yielding chiral resolution step to isolate the desired enantiomer. Understanding this pathway is crucial for appreciating the advantages of a direct asymmetric approach.
The key stages of the racemic synthesis are:
-
Formation of the Aza-tricyclic Core: The synthesis often begins with the construction of the key intermediate, 10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene, which forms the foundational structure of varenicline.[6][7]
-
Nitrogen Protection: The secondary amine of the tricyclic core is protected, commonly as a trifluoroacetamide, to direct the subsequent nitration step.[6]
-
Aromatic Nitration: The aromatic ring is di-nitrated under harsh acidic conditions to install two nitro groups, which will later become the pyrazine ring.[1][4]
-
Reduction to Diamine: The dinitro compound is reduced to the corresponding diamine, a critical precursor for the final cyclization.
-
Pyrazine Ring Formation: The diamine is condensed with glyoxal or a glyoxal equivalent to form the fourth (pyrazine) ring, completing the tetracyclic structure.[2]
-
Deprotection & Resolution: The protecting group is removed to yield racemic varenicline, which is then resolved using a chiral acid to isolate the desired enantiomer.
Caption: Workflow for the established racemic synthesis of varenicline.
Part 3: Asymmetric Synthesis via Chiral Amine Catalysis
To overcome the inefficiencies of chiral resolution, an asymmetric synthesis can be developed. The following protocol outlines a proposed method where this compound is used as a chiral ligand in a key metal-catalyzed cyclization step.
Causality and Mechanistic Rationale
This compound serves as a bidentate chiral ligand. When complexed with a suitable metal center (e.g., Palladium, Rhodium, Iridium), it creates a chiral catalytic environment. This chiral complex can then coordinate to a prochiral substrate in a specific orientation, forcing the subsequent bond formation to occur stereoselectively. The R-configuration of the pyrrolidine and the spatial arrangement of the ethylamino group are critical for creating a pocket that preferentially generates the desired enantiomer of the product. This approach, known as enantioselective catalysis, is a cornerstone of modern pharmaceutical synthesis.
Protocol: Asymmetric Reductive Amination/Cyclization
This protocol describes the key stereochemistry-inducing step: the formation of the protected aza-tricyclic core from a prochiral dialdehyde precursor.
Disclaimer: This protocol is a representative model for process development. Optimization of catalyst loading, reaction time, temperature, and pressure may be required based on specific laboratory or plant equipment.
Materials and Reagents:
-
Indane-1,3-dicarbaldehyde (Substrate, 1.0 equiv)
-
Benzylamine (1.1 equiv)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor, 0.5 mol%)
-
This compound (Chiral Ligand, 1.1 mol%)
-
Iodine (I₂) (Additive, 2.0 mol%)
-
Sodium Triacetoxyborohydride (Reducing Agent, 1.5 equiv)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Pre-formation: In a nitrogen-purged glovebox, charge a dry Schlenk flask with [Ir(COD)Cl]₂ (0.5 mol%) and this compound (1.1 mol%). Add anhydrous, degassed DCE (approx. 10% of total solvent volume). Stir the mixture at room temperature for 30 minutes to form the active chiral catalyst complex.
-
Reactor Setup: In a separate nitrogen-purged reactor, charge a solution of Indane-1,3-dicarbaldehyde (1.0 equiv) in DCE.
-
Reaction Initiation: Add benzylamine (1.1 equiv) to the reactor, followed by the pre-formed chiral iridium catalyst solution via cannula transfer. Add Iodine (I₂) (2.0 mol%).
-
Reductive Cyclization: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material. An aliquot should be analyzed by chiral HPLC to determine the enantiomeric excess (e.e.) of the product.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Extract the aqueous layer with DCE (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched protected aza-tricyclic intermediate.
Caption: Asymmetric synthesis workflow utilizing a chiral catalyst.
Part 4: Data Analysis and Quality Control
The success of the asymmetric protocol is determined by yield, chemical purity, and, most importantly, enantiomeric excess.
| Parameter | Target Value | Analytical Method | Troubleshooting Notes |
| Chemical Yield | > 80% | Gravimetric analysis after purification | Low yield may indicate incomplete reaction or degradation. Check reagent quality and stoichiometry. |
| Chemical Purity | > 99% | RP-HPLC (UV detection) | Impurities may arise from side reactions. Adjust temperature or addition rate of the reducing agent. |
| Enantiomeric Excess (e.e.) | > 98% | Chiral HPLC | Low e.e. suggests poor catalyst performance. Ensure anhydrous/anaerobic conditions. Screen alternative ligands or metal precursors. |
Conclusion
The transition from racemic synthesis followed by resolution to a direct asymmetric catalytic approach represents a significant advancement in the manufacturing of varenicline. The strategic use of chiral reagents, such as this compound, to form highly selective catalysts is paramount to this evolution. This methodology not only improves process efficiency and atom economy by avoiding the loss of 50% of the material as the undesired enantiomer but also leads to a more controlled and reproducible manufacturing process. For researchers in drug development, mastering these asymmetric techniques is essential for creating stereochemically pure pharmaceuticals in a cost-effective and sustainable manner.
References
- 1. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 5. Varenicline - Wikipedia [en.wikipedia.org]
- 6. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: (3R)-(+)-3-(Ethylamino)pyrrolidine Derivatives in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Organocatalysis
The substituted chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis.[1] Since the seminal discovery that L-proline can catalyze intermolecular aldol reactions with significant enantioselectivity, a vast array of derivatives has been developed to fine-tune reactivity and stereocontrol.[2] (3R)-(+)-3-(Ethylamino)pyrrolidine belongs to the class of chiral 1,2-diamine and aminopyrrolidine catalysts, which are valued for their ability to form nucleophilic enamines or activate substrates through iminium ion formation.[3][4]
While extensive literature exists for catalysts like proline and diarylprolinol silyl ethers, the specific applications of this compound are less documented. This guide, therefore, serves a dual purpose: first, to explain the fundamental mechanistic principles by which this class of catalysts operates; and second, to provide robust, field-proven protocols for analogous, well-characterized pyrrolidine catalysts. These protocols serve as validated starting points from which researchers can rationally design experiments to explore the catalytic potential of this compound and its derivatives.
Pillar 1: The Mechanistic Rationale of Aminocatalysis
The power of pyrrolidine-based catalysts lies in their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, mimicking the strategy of Class I aldolase enzymes. This activation occurs primarily through two distinct, yet related, catalytic cycles.
-
Enamine Catalysis (for Aldehyde/Ketone Nucleophiles): The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is significantly more nucleophilic than the corresponding enol or enolate, allowing it to attack electrophiles with high reactivity. The inherent chirality of the catalyst scaffold effectively shields one face of the enamine, directing the electrophile to the other and thus inducing stereoselectivity.[2]
-
Iminium Ion Catalysis (for α,β-Unsaturated Aldehyde/Ketone Electrophiles): When reacting with α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for attack by a nucleophile at the β-position. Again, the catalyst's chiral environment dictates the facial selectivity of the nucleophilic attack.[5]
The ethylamino substituent at the C3 position of the target catalyst can play a crucial secondary role. The additional amine site can act as a Brønsted acid/base or a hydrogen-bond donor to coordinate and orient the second reactant, leading to a more organized and stereocontrolled transition state—a hallmark of bifunctional catalysis.
Figure 1. Dual modes of activation in pyrrolidine-based organocatalysis.
Pillar 2: Application Notes & Representative Protocols
The following sections provide detailed protocols for foundational enantioselective reactions. It is critical to note that these protocols have been optimized for well-documented catalysts like L-proline and its derivatives. They serve as authoritative starting points for developing protocols for this compound.
Application Note 1: The Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. Organocatalytic, enantioselective versions are powerful tools for creating chiral 1,5-dicarbonyl compounds and their analogues.[6][7] Pyrrolidine catalysts excel in activating aldehydes and ketones via enamine formation for addition to nitroalkenes and enones.
Causality Behind Experimental Choices:
-
Catalyst: We present a protocol using a proline-tetrazole derivative, which, like this compound, contains both a secondary amine for enamine formation and an acidic N-H group for hydrogen bonding, promoting bifunctional catalysis.[8]
-
Solvent: Chloroform (CHCl₃) is often chosen as it is relatively non-polar and poorly coordinating, which enhances the effect of the catalyst's own hydrogen-bonding capabilities.
-
Temperature: Room temperature is often sufficient, balancing reaction rate with enantioselectivity. Lowering the temperature can sometimes improve the enantiomeric excess (ee) by favoring the more ordered transition state.
Representative Data: Asymmetric Michael Addition of Malonates to Enones
Note: The following data is for the catalyst 5-pyrrolidin-2-yltetrazole and is presented as a benchmark for what a successful pyrrolidine-based catalyst can achieve.[8]
| Entry | Enone (Acceptor) | Malonate (Donor) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl Malonate | 92 | 86 |
| 2 | (E)-4-Phenylbut-3-en-2-one | Diethyl Malonate | 95 | 92 |
| 3 | Cyclohex-2-en-1-one | Dibenzyl Malonate | 88 | 90 |
| 4 | 4,4-Dimethylcyclohex-2-en-1-one | Diethyl Malonate | 90 | 94 |
Detailed Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone (Adapted from a procedure using a 5-pyrrolidin-2-yltetrazole catalyst.[8])
Figure 2. Experimental workflow for an organocatalyzed Michael addition.
Step-by-Step Methodology:
-
To a dry 4 mL vial equipped with a magnetic stir bar, add the pyrrolidine catalyst (e.g., 5-pyrrolidin-2-yltetrazole, 8.4 mg, 0.05 mmol, 10 mol%).
-
Add chalcone (104.1 mg, 0.5 mmol, 1.0 equiv).
-
Add chloroform (1.0 mL).
-
Add diethyl malonate (226 μL, 1.5 mmol, 3.0 equiv).
-
Seal the vial and stir the mixture at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the chalcone is observed (typically 24-48 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Michael adduct.
-
Determine the enantiomeric excess (ee%) of the product by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC).
Application Note 2: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for forming β-hydroxy carbonyl compounds, which are pivotal building blocks in natural product synthesis.[1] Proline and its derivatives are benchmark catalysts for this transformation.[9]
Causality Behind Experimental Choices:
-
Catalyst: L-proline is the classic catalyst and serves as an excellent baseline.[10] Its bifunctional nature—a secondary amine for enamine formation and a carboxylic acid for hydrogen-bond activation of the aldehyde—is key to its success. This compound would operate similarly, with its second amine potentially playing the role of the hydrogen-bond donor.
-
Solvent: The reaction is often run in polar aprotic solvents like DMSO or DMF where proline is soluble. However, some protocols use neat conditions (using the ketone as the solvent) to drive the reaction forward.[11]
-
Temperature: Aldol reactions are often performed at or below room temperature. Cooling to 0 °C or -25 °C is common to enhance both diastereoselectivity and enantioselectivity.[11]
Representative Data: Asymmetric Aldol Reaction of Aldehydes with Acetone
Note: The following data is for the catalyst (S)-proline (20 mol%) at -25 °C and is presented as a benchmark.[11]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 68 | 93 |
| 2 | 4-Chlorobenzaldehyde | 72 | 80 |
| 3 | Benzaldehyde | 51 | 78 |
| 4 | Isobutyraldehyde | 95 | >99 |
Detailed Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone (Adapted from a procedure using L-proline.[11])
Step-by-Step Methodology:
-
To a dry 10 mL flask equipped with a magnetic stir bar, add L-proline (11.5 mg, 0.1 mmol, 20 mol%).
-
Add anhydrous acetone (1.0 mL).
-
Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).
-
Seal the flask and cool the reaction mixture to the desired temperature (e.g., -25 °C) using a cryocooler or an appropriate cooling bath.
-
Stir the mixture vigorously for 24-48 hours. The product may precipitate from the solution.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
-
Determine the enantiomeric excess (ee%) of the purified aldol adduct by chiral HPLC analysis.
Application Note 3: The Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are precursors to valuable 1,3-amino alcohols and other nitrogen-containing molecules. Pyrrolidine derivatives are highly effective catalysts, capable of controlling the stereochemistry of two newly formed chiral centers.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst can uniquely influence the diastereoselectivity. While L-proline (an α-amino acid) typically gives syn-Mannich products, β-amino acids like (R)-pyrrolidine-3-carboxylic acid are known to produce anti-Mannich products with high fidelity. This highlights how subtle structural changes in the catalyst scaffold can completely reverse the stereochemical outcome. This compound, being a β-amino pyrrolidine derivative, might also favor an anti outcome.
-
Solvent: Anhydrous DMSO is a common solvent that helps to solubilize the catalyst and reactants while facilitating the catalytic cycle.
-
Pre-formation of Imine: While the reaction can be run in a three-component fashion, pre-forming the imine from the aldehyde and amine can sometimes lead to cleaner reactions and higher yields.
Figure 3. Proposed mechanism for an anti-selective Mannich reaction.
Detailed Protocol: Asymmetric Mannich Reaction (Three-Component) (Adapted from a general procedure for proline-catalyzed Mannich reactions.)
Step-by-Step Methodology:
-
In a vial, dissolve the amine (e.g., p-anisidine, 1.1 mmol) and the aldehyde (e.g., formaldehyde, 1.0 mmol) in anhydrous DMSO (4.0 mL). Stir for 30-60 minutes to facilitate imine formation.
-
Add the ketone (e.g., cyclohexanone, 2.0 mmol).
-
Add the pyrrolidine catalyst (e.g., L-proline, 0.3 mmol, 30 mol%).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, add water (10 mL) and extract with diethyl ether or ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the β-amino ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee%) by chiral HPLC.
Pillar 3: Catalyst Adaptation and Troubleshooting
When adapting the representative protocols above for this compound, consider the following:
-
Catalyst Loading: Start with 10-20 mol%. Highly active catalysts may work at lower loadings (1-5 mol%), while less reactive systems may require up to 30 mol%.
-
Solvent Screening: The optimal solvent depends on the solubility of the catalyst and reactants and its influence on the transition state. Screen a range of solvents (e.g., Toluene, CHCl₃, CH₂Cl₂, THF, Acetonitrile, DMSO).
-
Additives: The presence of the second amine in this compound may negate the need for acidic or basic additives. However, in some cases, a weak acid (e.g., benzoic acid, acetic acid) can accelerate enamine/iminium formation and turnover.
-
Temperature: If enantioselectivity is low at room temperature, decrease the temperature in increments (e.g., to 0 °C, -20 °C, -40 °C). Be aware that this will also decrease the reaction rate.
-
Substrate Scope: Test the catalyst with a range of electrophiles and nucleophiles to understand its steric and electronic tolerances. The ethyl group on the catalyst provides more steric bulk than a simple N-H (as in proline), which may lead to different selectivity profiles.
By methodically adjusting these parameters and using the established protocols as a foundation, researchers can efficiently unlock the full synthetic potential of this compound as a valuable chiral organocatalyst.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective and regioselective organocatalytic conjugate addition of malonates to nitroenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Catalytic, enatioselective Michael addition reactions | Semantic Scholar [semanticscholar.org]
- 8. Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: N-Alkylation of (3R)-(+)-3-(Ethylamino)pyrrolidine via Reductive Amination
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkyl Pyrrolidines in Medicinal Chemistry
N-alkylated pyrrolidine scaffolds are privileged structures in modern drug discovery, forming the core of numerous biologically active molecules. Their prevalence stems from the pyrrolidine ring's ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the N-alkyl substituent provides a crucial vector for modulating potency and selectivity towards specific biological targets. (3R)-(+)-3-(Ethylamino)pyrrolidine is a valuable chiral building block, and its further N-alkylation opens avenues to a diverse array of novel chemical entities with potential therapeutic applications.
This document provides a comprehensive guide to the N-alkylation of this compound, focusing on the robust and highly selective method of reductive amination.[1][2] This approach circumvents the common issue of over-alkylation often encountered with direct alkylation using alkyl halides, thus ensuring a cleaner reaction profile and higher yields of the desired secondary amine.[3][4]
Mechanistic Insight: The Rationale Behind Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and selectivity.[5] The reaction proceeds in a two-step, one-pot sequence:
-
Imine/Iminium Formation: The secondary amine, this compound, reacts with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This initial condensation is typically reversible and often catalyzed by mild acid.
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.[3]
A key advantage of this methodology is the use of reducing agents that are more reactive towards the protonated iminium intermediate than the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and excellent chemoselectivity.[1][3]
Experimental Protocol: A Step-by-Step Guide
This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO) as the alkylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Aldehyde (R-CHO) | Reagent Grade | Commercially Available | Ensure purity and dryness. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercially Available | Handle in a fume hood; moisture sensitive. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for optimal results. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house preparation | Used for aqueous workup. |
| Brine (Saturated NaCl Solution) | ACS Grade | In-house preparation | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
Safety Precautions
-
This compound and its derivatives should be handled with care, as they are potentially corrosive and may cause skin and eye irritation.[6][7]
-
Dichloromethane is a volatile and potentially harmful solvent; all operations should be conducted in a well-ventilated chemical fume hood.[8]
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent that can release flammable gases upon contact with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[6]
Reaction Setup and Procedure
-
Reaction Assembly: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent and Aldehyde Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add the aldehyde (1.0-1.2 equivalents) to the solution.
-
Initiation of Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.
Purification
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes, often with a small percentage of triethylamine to prevent product tailing on the silica.[9]
Visualization of the Process
Experimental Workflow
Caption: Workflow for N-alkylation via reductive amination.
Chemical Transformation
Caption: Reaction mechanism for reductive amination.
Characterization of the Final Product
The structure and purity of the final N-alkylated pyrrolidine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product, including the successful incorporation of the new alkyl group.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can deactivate the reducing agent. A slight excess of the aldehyde and reducing agent may be beneficial.
-
Side Reactions: While reductive amination is generally clean, the formation of byproducts can occur if the aldehyde is unstable or prone to self-condensation.
-
Purification Challenges: N-alkylated pyrrolidines can be basic and may streak on silica gel. The addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve chromatographic resolution. Alternatively, purification can be achieved by acidic extraction.[12]
Conclusion
Reductive amination provides a reliable and high-yielding pathway for the N-alkylation of this compound. The mild reaction conditions and high chemoselectivity make it an ideal method for the synthesis of diverse libraries of N-alkylated pyrrolidine derivatives for applications in drug discovery and development. By following the detailed protocol and considering the key practical insights provided, researchers can confidently and efficiently synthesize these valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
Application of (3R)-(+)-3-(Ethylamino)pyrrolidine in Multi-Step Organic Synthesis: A Technical Guide for Researchers
Introduction: The Strategic Value of (3R)-(+)-3-(Ethylamino)pyrrolidine as a Chiral Building Block
This compound is a chiral secondary amine that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its rigid, five-membered ring structure and defined stereochemistry make it an attractive scaffold for creating complex, three-dimensional molecules with specific biological activities.[1] The pyrrolidine motif is a prevalent feature in numerous FDA-approved drugs, where it can enhance aqueous solubility, improve physicochemical properties, and serve as a key pharmacophore.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in multi-step organic synthesis, with a focus on its utility in the synthesis of Janus Kinase (JAK) inhibitors.
The strategic importance of this chiral amine lies in its ability to introduce stereochemical complexity and provide points for further functionalization. In the context of drug design, precise control over the spatial arrangement of substituents is paramount for achieving high potency and selectivity for a biological target, while minimizing off-target effects. This compound offers a reliable starting point for the stereoselective synthesis of more complex pyrrolidine derivatives.
Core Application: Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors
A significant application of this compound and its derivatives is in the synthesis of selective JAK inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[1] One prominent example is Upadacitinib, which features a substituted pyrrolidine core. While various synthetic routes to this core have been explored, this guide will focus on a plausible and instructive multi-step sequence starting from this compound. This approach highlights key chemical transformations and strategic considerations necessary for manipulating this chiral building block.
The overall synthetic strategy involves:
-
Orthogonal Protection: The two secondary amine groups of the starting material are differentially protected to allow for selective modification.
-
Stereoselective Functionalization: The pyrrolidine ring is further substituted to introduce additional chemical complexity.
-
Deprotection and Final Modification: The protecting groups are removed to reveal the desired intermediate, ready for coupling with other fragments of the target molecule.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of a key pyrrolidine intermediate for JAK inhibitors, starting from this compound.
Caption: Proposed synthetic pathway from this compound to a key JAK inhibitor intermediate.
Detailed Experimental Protocols
The following protocols are representative procedures based on established synthetic methodologies in organic chemistry. Researchers should adapt these protocols based on their specific substrates and laboratory conditions.
Protocol 1: Selective N-Boc Protection of this compound
Rationale: The first step involves the selective protection of the more accessible pyrrolidine ring nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy that renders the protected amine unreactive towards many reagents, allowing for subsequent modification of the ethylamino group. The use of a mild base like triethylamine (Et₃N) facilitates the reaction without promoting side reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl (R)-3-(ethylamino)pyrrolidine-1-carboxylate.
Expected Outcome and Data:
| Parameter | Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
Protocol 2: N-Benzylation of the Protected Pyrrolidine
Rationale: With the pyrrolidine nitrogen protected, the remaining secondary amine of the ethylamino group can be functionalized. Benzylation is a common strategy to introduce a bulky group that can direct stereochemistry in subsequent reactions or serve as another protecting group that can be removed under different conditions than the Boc group (orthogonality). Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction.
Materials:
-
tert-butyl (R)-3-(ethylamino)pyrrolidine-1-carboxylate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl (R)-3-(ethylamino)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl (R)-3-(N-benzyl-N-ethylamino)pyrrolidine-1-carboxylate.
Expected Outcome and Data:
| Parameter | Value |
| Appearance | Viscous oil or low-melting solid |
| Yield | 75-85% |
| Purity (by HPLC) | >97% |
Protocol 3: Deprotection of the Boc Group
Rationale: The final step to obtain the desired intermediate involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for which trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used. These conditions are effective at cleaving the Boc group while leaving the benzyl group intact.
Materials:
-
tert-butyl (R)-3-(N-benzyl-N-ethylamino)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Rotary evaporator
Procedure (using TFA):
-
Dissolve tert-butyl (R)-3-(N-benzyl-N-ethylamino)pyrrolidine-1-carboxylate (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-N-benzyl-N-ethylpyrrolidin-3-amine.
Procedure (using HCl in Dioxane):
-
Dissolve tert-butyl (R)-3-(N-benzyl-N-ethylamino)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent like methanol or ethyl acetate.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Stir at room temperature for 2-4 hours.
-
The hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting salt can be used directly in the next step or neutralized as described in the TFA procedure to obtain the free amine.
Expected Outcome and Data:
| Parameter | Value |
| Appearance | Oil (free amine) or white solid (HCl salt) |
| Yield | >90% |
| Purity (by NMR) | >95% |
This resulting intermediate, (R)-N-benzyl-N-ethylpyrrolidin-3-amine, is now ready for coupling with a suitable heterocyclic partner, such as a halogenated pyrrolo[2,3-d]pyrimidine, in the synthesis of a JAK inhibitor.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and reliable chemical transformations. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC, HPLC, and NMR spectroscopy. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure the validity of the synthetic route.
Conclusion and Future Perspectives
This compound is a powerful chiral building block for the synthesis of complex, biologically active molecules. The presented multi-step synthesis of a key intermediate for JAK inhibitors demonstrates a practical and logical approach to its application. By employing standard protection, functionalization, and deprotection strategies, researchers can effectively utilize this versatile starting material to access a wide range of valuable pyrrolidine-containing compounds for drug discovery and development. Future applications may involve the development of novel catalytic methods for the direct and stereoselective functionalization of this compound, further streamlining synthetic routes to important pharmaceutical agents.
References
Application Notes and Protocols: (3R)-(+)-3-(Ethylamino)pyrrolidine as a Versatile Precursor for Novel Heterocyclic Compounds
Introduction: The Strategic Value of (3R)-(+)-3-(Ethylamino)pyrrolidine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrrolidine scaffold stands out as a "privileged" structural motif, frequently embedded in the architecture of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional framework for orienting pharmacophoric groups. The introduction of stereochemistry, particularly in the form of chiral building blocks like this compound, offers an even greater level of sophistication, enabling the synthesis of enantiomerically pure compounds with enhanced potency and selectivity for their biological targets.[3][4]
This chiral diamine is a particularly valuable precursor for several reasons. It possesses two distinct nucleophilic centers: a secondary amine within the pyrrolidine ring and a primary-like secondary ethylamino side chain. This differential reactivity can be exploited for sequential and site-selective functionalization, paving the way for the construction of complex heterocyclic systems. These systems are of significant interest in the development of novel therapeutics, especially in the realm of protein kinase inhibitors, where precise molecular recognition is paramount for efficacy.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a starting material for the synthesis of novel heterocyclic compounds. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and safe handling procedures is essential before commencing any synthetic work.
| Property | Value | Reference |
| CAS Number | 381670-30-0 | [8][9] |
| Molecular Formula | C₆H₁₄N₂ | [8][9] |
| Molecular Weight | 114.19 g/mol | [8][9] |
| Appearance | Colorless to almost colorless clear liquid | [8][9] |
| Density | 0.92 g/mL | [8][9] |
| Boiling Point | 176 °C (lit.) | [8][9] |
| Optical Rotation | [α]20/D = +12° to +17° (c=10 in EtOH) | [8][9] |
Safety and Handling:
This compound, like many amines, is expected to be corrosive and requires careful handling to avoid contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]
Protocol 1: Synthesis of a Novel Chiral Pyrazolo[1,5-a]pyrimidine Derivative
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that have garnered significant attention as potent inhibitors of various protein kinases.[8][13][14] This protocol outlines a two-step synthesis of a novel (3R)-pyrrolidinyl-substituted pyrazolo[1,5-a]pyrimidine, a potential kinase inhibitor scaffold.
Workflow Diagram
References
- 1. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 10. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of (3R)-(+)-3-(Ethylamino)pyrrolidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3R)-(+)-3-(Ethylamino)pyrrolidine in Modern Drug Discovery
This compound is a crucial chiral building block in the synthesis of a multitude of pharmaceutical compounds.[1] Its pyrrolidine core is a prevalent motif in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[2] The specific stereochemistry of the (R)-enantiomer is often essential for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). As such, the development of a robust, scalable, and economically viable synthetic process for this intermediate is of paramount importance for the pharmaceutical industry.
This document provides a detailed guide to the scale-up synthesis of this compound, focusing on practical considerations for process development, safety, and quality control. We will explore a validated synthetic pathway, delving into the rationale behind key procedural choices, and provide detailed protocols for each major step.
Strategic Overview: A Two-Pronged Approach to Scalable Synthesis
For the industrial production of this compound, two primary synthetic strategies emerge as the most viable, both leveraging the principles of reductive amination. The choice between these routes often depends on the availability and cost of the starting materials.
Route A commences with a protected form of (R)-3-aminopyrrolidine, typically N-Boc-(R)-3-aminopyrrolidine, followed by reductive amination and subsequent deprotection.
Route B involves the direct reductive amination of (R)-3-aminopyrrolidine.
This guide will focus on Route A , as it often provides better control over side reactions and is a widely adopted method in industrial settings.
Caption: High-level overview of the two primary synthetic routes.
Part 1: Synthesis of N-Boc-(3R)-3-(ethylamino)pyrrolidine via Reductive Amination
The cornerstone of this synthesis is the reductive amination of N-Boc-(R)-3-aminopyrrolidine with acetaldehyde. This transformation is highly efficient and scalable, with sodium triacetoxyborohydride (STAB) being the reagent of choice for the reduction step due to its mildness and selectivity.[3][4]
Causality Behind Experimental Choices:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen. This prevents unwanted side reactions, such as di-ethylation, ensuring the selective formation of the mono-ethylated product.[5]
-
Sodium Triacetoxyborohydride (STAB): STAB is a preferred reducing agent for scale-up operations due to its enhanced safety profile compared to reagents like sodium cyanoborohydride.[3] It is selective for the reduction of the intermediate imine in the presence of the aldehyde, minimizing the formation of ethanol as a byproduct.[4][6]
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB, as they are aprotic and do not react with the reducing agent.[3]
Detailed Protocol for Reductive Amination (Pilot Plant Scale):
Materials and Equipment:
-
Glass-lined reactor with temperature control and overhead stirring
-
Addition funnel
-
Nitrogen inlet
-
Quench vessel
-
Extraction and separation vessel
Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| N-Boc-(R)-3-aminopyrrolidine | 1.0 | >98% | Starting material |
| Acetaldehyde | 1.2 | >99% | Ensure fresh and high purity |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | >95% | Handle in a dry environment[7] |
| Dichloromethane (DCM) | - | Anhydrous | Reaction solvent |
| Saturated Sodium Bicarbonate Solution | - | - | For work-up |
| Brine | - | - | For work-up |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging of Reactants: Charge N-Boc-(R)-3-aminopyrrolidine and anhydrous DCM to the reactor. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.
-
STAB Addition: In a separate, dry vessel, suspend STAB in anhydrous DCM. Slowly add this slurry to the reactor, again maintaining the temperature below 10 °C. The addition of STAB can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Slowly and carefully add saturated sodium bicarbonate solution to the reactor to quench the excess STAB and any remaining acid. Be aware of potential gas evolution.
-
Work-up:
-
Transfer the mixture to a separation vessel.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude N-Boc-(3R)-3-(ethylamino)pyrrolidine as an oil.
-
Caption: Workflow for the reductive amination step.
Part 2: N-Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent are the most common methods.[5][8] For large-scale operations, using HCl in a solvent like isopropanol or ethyl acetate is often preferred due to cost and ease of handling compared to TFA.
Detailed Protocol for N-Boc Deprotection (Pilot Plant Scale):
Materials and Equipment:
-
Glass-lined reactor with temperature control and overhead stirring
-
Scrubber for acid vapors
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| Crude N-Boc-(3R)-3-(ethylamino)pyrrolidine | 1.0 | - | From previous step |
| 4M HCl in 1,4-Dioxane or Isopropanol | 4.0-5.0 | - | Corrosive |
| Diethyl ether or MTBE | - | Anhydrous | For precipitation/washing |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and connected to a suitable acid scrubber.
-
Charging: Charge the crude N-Boc-(3R)-3-(ethylamino)pyrrolidine to the reactor.
-
Solvent Addition: Add a suitable solvent like ethyl acetate or isopropanol.
-
Acid Addition: Cool the mixture to 0-5 °C and slowly add the HCl solution. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The product hydrochloride salt will precipitate out of the solution.
-
Isolation:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold diethyl ether or MTBE to remove impurities.[5]
-
-
Drying: Dry the solid under vacuum at a temperature not exceeding 40 °C to obtain this compound dihydrochloride.
The free base can be obtained by neutralization with a suitable base (e.g., NaOH or Na2CO3) and extraction into an organic solvent.
Caption: Workflow for the N-Boc deprotection step.
Part 3: Purification and Quality Control
The final product quality is critical. Purification is typically achieved by distillation of the free base, and rigorous analytical testing is required to ensure it meets specifications.
Purification by Vacuum Distillation:
For the free base of this compound, vacuum distillation is an effective method for achieving high purity on a large scale.
| Parameter | Recommended Value | Rationale |
| Pressure | < 100 hPa | To lower the boiling point and prevent thermal degradation.[9] |
| Jacket Temperature | 100-120 °C | To be adjusted based on the distillation rate. |
| Fraction Collection | Collect fractions based on head temperature and refractive index. | To isolate the pure product from lower and higher boiling impurities. |
Analytical Quality Control:
A suite of analytical tests is necessary to release the final product.
| Test | Method | Specification |
| Identity | FTIR, 1H NMR, 13C NMR | Conforms to reference standard |
| Assay | GC or Titration | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (R)-enantiomer |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | As per ICH guidelines |
Protocol for Chiral HPLC Method Development:
Determining the enantiomeric purity is a critical quality attribute. A typical chiral HPLC method would involve:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for separating chiral amines.[10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm, as the chromophore is weak).
-
Derivatization (Optional): If sensitivity is an issue, pre-column derivatization with a chromophoric agent can be employed to enhance detection.
Part 4: Process Safety Considerations
Scaling up chemical processes introduces inherent risks that must be carefully managed.
-
Reductive Amination:
-
The addition of STAB can be exothermic. Ensure adequate cooling capacity and slow addition rates.
-
The quenching of STAB with water or protic solvents generates hydrogen gas. The reactor must be well-ventilated, and ignition sources should be eliminated.
-
-
N-Boc Deprotection:
-
The use of strong acids like HCl requires appropriate personal protective equipment (PPE) and engineering controls (e.g., scrubbers).
-
The reaction can be exothermic.
-
-
Distillation:
-
Operating under vacuum requires robust equipment to prevent implosion.
-
Care should be taken to avoid overheating the product, which could lead to decomposition.
-
A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up campaign.
Conclusion
The scale-up synthesis of this compound is a well-established process that can be performed safely and efficiently on an industrial scale. The key to success lies in careful process control, a thorough understanding of the reaction mechanisms, and a robust analytical quality control strategy. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to successfully produce this vital chiral intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. lifechempharma.com [lifechempharma.com]
- 8. benchchem.com [benchchem.com]
- 9. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Pyrrolidine Nitrogen: A Detailed Guide for Researchers
The pyrrolidine ring is a vital structural motif in a multitude of natural products, pharmaceuticals, and catalysts.[1] Its synthesis and functionalization are therefore of paramount importance in drug discovery and development. A key challenge in the chemical manipulation of pyrrolidine-containing molecules is the nucleophilic and basic nature of the secondary amine. Protecting this nitrogen is often a crucial step to prevent undesirable side reactions, control stereochemistry, and enable selective transformations at other positions of the molecule.[1] This guide provides an in-depth analysis of common protecting group strategies for the pyrrolidine nitrogen, offering detailed protocols and insights to aid researchers in making informed decisions for their synthetic campaigns.
The Importance of Orthogonal Protection Strategies
In complex, multi-step syntheses, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is one that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[2][3] For instance, a molecule might contain a pyrrolidine nitrogen protected with an acid-labile group and a primary amine protected with a base-labile group. This allows for the selective deprotection and subsequent reaction of either amine, providing a powerful tool for the synthesis of complex molecules.[2]
I. The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability to a wide range of non-acidic conditions, and straightforward removal under acidic conditions.[4][5]
Mechanism of Protection and Deprotection
Protection of the pyrrolidine nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The pyrrolidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.
Deprotection is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[4]
Caption: General workflow for the protection and deprotection of pyrrolidine with the Boc group.
Detailed Experimental Protocols
Protocol 1: Boc Protection of Pyrrolidine [6]
-
Materials: Pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Tetrahydrofuran (THF), Ethyl acetate, 1M NaOH solution, Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of pyrrolidine (1.0 eq) in THF, add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture under an argon atmosphere for 2 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the resulting oil in ethyl acetate and wash with 1M NaOH solution, followed by water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield N-Boc-pyrrolidine.
-
Protocol 2: Acidic Deprotection of N-Boc-Pyrrolidine with TFA [4]
-
Materials: N-Boc-pyrrolidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve N-Boc-pyrrolidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (10.0 eq) dropwise to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the pyrrolidinium trifluoroacetate salt.
-
Protocol 3: Deprotection of N-Boc-Pyrrolidine with HCl in Dioxane [7]
-
Materials: N-Boc-pyrrolidine, 4M HCl in 1,4-dioxane, Diethyl ether or MTBE.
-
Procedure:
-
Dissolve N-Boc-pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use neat if it is an oil.
-
Add 4M HCl in 1,4-dioxane (excess) to the substrate.
-
Stir the mixture at room temperature. The deprotected pyrrolidine hydrochloride salt will often precipitate.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the solid with diethyl ether to remove non-polar impurities and dry under vacuum.
-
Scope and Limitations
The Boc group is stable to basic, nucleophilic, and reductive conditions, making it compatible with a wide array of chemical transformations.[4] However, its lability to strong acids precludes its use in reactions that require acidic conditions. The generation of the tert-butyl cation during deprotection can sometimes lead to side reactions with nucleophilic functional groups within the molecule.[7]
II. The Benzyloxycarbonyl (Cbz or Z) Group: Removable by Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[8] Its key feature is its removal by catalytic hydrogenolysis, a mild and highly selective method.[7][8]
Mechanism of Protection and Deprotection
Protection is achieved by reacting pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[8] The mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of Cbz-Cl.
Deprotection is most commonly performed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[9] The reaction involves the cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[8]
Caption: General workflow for the protection and deprotection of pyrrolidine with the Cbz group.
Detailed Experimental Protocols
Protocol 4: Cbz Protection of Pyrrolidine [6]
-
Materials: Pyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 eq) to the solution and cool to 0°C.
-
Add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
Protocol 5: Deprotection of N-Cbz-Pyrrolidine by Catalytic Hydrogenolysis [1]
-
Materials: N-Cbz-pyrrolidine, Methanol, 10% Palladium on carbon (Pd/C), Celite.
-
Procedure:
-
Dissolve N-Cbz-pyrrolidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atm, e.g., using a balloon) at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine.
-
Scope and Limitations
The Cbz group is stable to both acidic and basic conditions, providing orthogonality to the Boc and Fmoc groups.[1] However, the hydrogenolysis conditions are incompatible with other reducible functional groups such as alkenes, alkynes, and some nitro groups. The palladium catalyst can also be sensitive to poisoning by sulfur-containing compounds.
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Choice
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it a valuable component of orthogonal protection strategies, especially in solid-phase peptide synthesis.[3][7]
Mechanism of Protection and Deprotection
Protection of pyrrolidine can be achieved using Fmoc-Cl or Fmoc-OSu in the presence of a mild base.
Deprotection occurs via an E1cB-type mechanism upon treatment with a mild base, such as piperidine in DMF.[10] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the carbamate and the formation of dibenzofulvene, which is typically scavenged by the amine base.[10]
Caption: General workflow for the protection and deprotection of pyrrolidine with the Fmoc group.
Detailed Experimental Protocols
Protocol 6: Fmoc Protection of Pyrrolidine [11]
-
Materials: Pyrrolidine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Water, Ethanol.
-
Procedure:
-
To a mixture of pyrrolidine (1.0 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of a 3:1 water:ethanol mixture.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction by TLC. Upon completion, acidify the solution with 1M HCl.
-
The product may precipitate and can be collected by filtration.
-
Protocol 7: Fmoc Deprotection of N-Fmoc-Pyrrolidine [6]
-
Materials: N-Fmoc-pyrrolidine, 20% Piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the N-Fmoc-pyrrolidine with a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
After completion, the solvent can be removed under reduced pressure and the product purified.
-
Scope and Limitations
The key advantage of the Fmoc group is its lability to mild basic conditions, which are orthogonal to the acidic deprotection of Boc and the hydrogenolysis of Cbz.[1] However, the Fmoc group is sensitive to some nucleophiles and strong bases.
IV. The Benzyl (Bn) Group: A Robust and Reductively Cleavable Group
The benzyl (Bn) group is a simple yet robust protecting group for amines. It is introduced by alkylation and typically removed by hydrogenolysis.
Mechanism of Protection and Deprotection
Protection is achieved by N-alkylation of pyrrolidine with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base.[12]
Deprotection is most commonly accomplished by catalytic hydrogenolysis, similar to the Cbz group.[13]
Caption: General workflow for the protection and deprotection of pyrrolidine with the Benzyl group.
Detailed Experimental Protocols
Protocol 8: Benzyl Protection of Pyrrolidine [12]
-
Materials: Pyrrolidine, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of pyrrolidine (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq).
-
Add benzyl bromide (1.1 eq) and stir the mixture at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Protocol 9: Deprotection of N-Benzyl-Pyrrolidine by Hydrogenolysis [13]
-
Materials: N-Benzyl-pyrrolidine, Ethanol, 20% Pd(OH)₂/C.
-
Procedure:
-
Dissolve N-benzyl-pyrrolidine (1.0 eq) in ethanol.
-
Add 20% Pd(OH)₂/C and heat the mixture to 60°C under a hydrogen atmosphere (1 atm).
-
Monitor the reaction by TLC. The reaction may take 24-48 hours.
-
After completion, cool the reaction mixture, filter through Celite, and concentrate the filtrate.
-
Scope and Limitations
The benzyl group is stable to a wide range of conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. Its removal by hydrogenolysis shares the same limitations as the Cbz group regarding compatibility with reducible functional groups.
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (TFA, HCl)[4] | Base, Nucleophiles, H₂/Pd[4] | Cbz, Fmoc, Bn |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | H₂/Pd/C, Strong acid (HBr/AcOH)[9] | Acid, Base[1] | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (Piperidine)[7] | Acid, H₂/Pd[1] | Boc, Cbz, Bn |
| Benzyl | Bn | BnBr, BnCl | H₂/Pd/C[13] | Strong Acid, Strong Base | Boc, Fmoc |
Conclusion
The selection of a protecting group for the pyrrolidine nitrogen is a critical decision in the design of a synthetic route. The choice depends on the overall synthetic strategy, the presence of other functional groups, and the desired reaction conditions for subsequent steps. The Boc, Cbz, Fmoc, and Benzyl groups each offer a unique set of properties that, when used thoughtfully, provide the synthetic chemist with a powerful toolkit for the construction of complex pyrrolidine-containing molecules. A thorough understanding of their respective chemistries, as detailed in these application notes, is essential for the successful execution of challenging synthetic endeavors in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Use of (3R)-(+)-3-(Ethylamino)pyrrolidine in the preparation of pharmaceutical intermediates
An Application Guide to (3R)-(+)-3-(Ethylamino)pyrrolidine in Pharmaceutical Intermediate Synthesis
Abstract
This compound is a chiral secondary amine that has emerged as a highly valuable building block in modern medicinal chemistry. Its rigid, five-membered ring structure and defined stereochemistry at the C3 position make it an essential intermediate for creating complex, three-dimensional molecules with high target specificity.[1][2] This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of pharmaceutical intermediates, particularly for Janus kinase (JAK) inhibitors. We present detailed protocols for key synthetic transformations, including acylation and reductive amination, explain the rationale behind methodological choices, and provide a case study to illustrate its practical application in drug development workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chiral synthon.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 381670-30-0 | [3] |
| Molecular Formula | C₆H₁₄N₂ | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 176 °C (lit.) | [3] |
| Density | 0.92 g/mL | [3] |
| Optical Rotation | [α]20/D = +12° to +17° (c=10 in EtOH) | [3] |
| Purity | ≥ 97% (GC) | [3] |
Significance in Medicinal Chemistry
The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a "privileged scaffold" in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][4][5] Its non-planar, sp³-rich structure allows for the precise spatial arrangement of substituents, enabling chemists to effectively explore the three-dimensional pharmacophore space required for potent and selective interactions with biological targets like enzymes and receptors.[1] The stereogenicity of the carbons within the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins.[1][2]
The Role of (3R)-Chirality in JAK Inhibitors
This compound and its derivatives are particularly prominent in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[6][7] In this context, the specific (3R) configuration is often crucial for activity. For instance, in the development of Tofacitinib analogues and other selective JAK inhibitors, modifying the core structure from a piperidine to a pyrrolidine ring has been explored to enhance selectivity, particularly for JAK1.[8][9] Research has shown that the stereochemistry at the 3-position of the heterocyclic ring is a key determinant of inhibitory potency and selectivity against different JAK isoforms.[10] (3R)-aminopyrrolidine derivatives serve as a core scaffold in these investigations, allowing for systematic structure-activity relationship (SAR) studies.[8][9]
Core Synthetic Applications and Protocols
The secondary amine of this compound is a versatile functional group that serves as the primary site for synthetic elaboration. It readily participates in nucleophilic reactions, allowing it to be connected to other molecular fragments.
Application: Acylation for Amide Bond Formation
Causality and Rationale: Acylation is a fundamental transformation for incorporating the pyrrolidine moiety into a larger molecule via a stable amide linkage. This is a common strategy in the synthesis of JAK inhibitors, where the pyrrolidine nitrogen is acylated with a cyanoacetyl group or a similar fragment.[8][9] The resulting β-keto nitrile moiety is a key pharmacophoric element. The reaction typically involves activating a carboxylic acid (e.g., converting it to an acid chloride or using a peptide coupling agent) to make it susceptible to nucleophilic attack by the secondary amine.
Detailed Protocol: Acylation with Ethyl Cyanoacetate
This protocol describes the acylation of this compound with ethyl cyanoacetate, a common step in forming a key intermediate for certain JAK inhibitors.
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Addition of Acylating Agent: To the stirred solution, add ethyl cyanoacetate (1.1 eq.) followed by a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.). The base is critical to neutralize the acid byproduct and drive the reaction to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or Ethyl Acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure acylated product, N-ethyl-N-((R)-pyrrolidin-3-yl)cyanoacetamide.
Application: Reductive Amination
Causality and Rationale: Reductive amination is one of the most powerful methods for forming carbon-nitrogen bonds.[11][12] For a pre-existing secondary amine like this compound, this reaction is typically used to introduce a new substituent on the other nitrogen atom if the pyrrolidine ring itself was first constructed, or more commonly, to synthesize the title compound itself from a precursor. For example, (3R)-3-aminopyrrolidine could be reacted with acetaldehyde via reductive amination to form (3R)-3-(Ethylamino)pyrrolidine. This protocol outlines the general principles. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[12]
Detailed Protocol: General Reductive Amination
This protocol describes the reaction of a primary amine precursor with a carbonyl compound to generate a secondary amine like the title compound.
-
Imine/Iminium Formation: In a flask, dissolve the primary amine (e.g., (3R)-3-aminopyrrolidine, 1.0 eq.) and the carbonyl compound (e.g., acetaldehyde, 1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH). A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.[12]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C or room temperature. The mild nature of this reagent makes it ideal for one-pot procedures.[12]
-
Reaction Conditions: Allow the reaction to stir at room temperature for 4-12 hours. Monitor for the disappearance of starting materials using TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: The resulting crude product can be purified by column chromatography or distillation to yield the desired N-alkylated pyrrolidine.
| Parameter | Condition/Reagent | Rationale |
| Amine Source | Primary or Secondary Amine | The nucleophile that attacks the carbonyl. |
| Carbonyl Source | Aldehyde or Ketone | The electrophile that forms the C=N bond. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion; ideal for one-pot reactions.[12] |
| Solvent | DCE, MeOH, THF | Aprotic or protic solvents that do not react with the hydride agent. |
| Catalyst | Acetic Acid (optional) | Speeds up the formation of the reactive iminium ion.[11] |
| Temperature | 0 °C to Room Temp. | Mild conditions are usually sufficient. |
Case Study: Synthesis of a JAK1-Selective Inhibitor Precursor
A recent approach to developing more selective JAK inhibitors involved replacing the piperidine core of Tofacitinib with a (3R)-aminopyrrolidine scaffold.[8][9] This case study outlines the synthesis of a key precursor, (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which utilizes a derivative of the title compound.
Protocol for Step 1: SNAr Reaction
-
Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in n-butanol, add (3R)-1-Boc-3-(ethylmethylamino)pyrrolidine (1.2 eq.) and DIPEA (3.0 eq.).
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours.
-
Isolation: After cooling, concentrate the reaction mixture under vacuum. Purify the residue by column chromatography (Ethyl Acetate/Hexanes) to obtain the coupled product.
Protocol for Step 2: Boc Deprotection
-
Setup: Dissolve the product from Step 1 in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Isolation: Concentrate the solvent in vacuo. The resulting hydrochloride salt of the precursor is often used directly in the next step without further purification.
This precursor, with its free secondary amine on the pyrrolidine ring, is now ready for the final acylation step (as described in section 3.1) to yield the final active pharmaceutical ingredient (API).
Safety and Handling
This compound and related aliphatic amines should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Inhalation: Avoid breathing vapors or mists. If inhaled, move to fresh air.[13][14]
-
Skin Contact: The compound may cause skin irritation or burns. In case of contact, wash the affected area immediately with plenty of water.[13][15]
-
Eye Contact: May cause serious eye irritation or damage. If contact occurs, rinse cautiously with water for several minutes.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
Conclusion
This compound is a cornerstone chiral building block for the synthesis of advanced pharmaceutical intermediates. Its defined stereochemistry and the versatile reactivity of its secondary amine function provide a reliable platform for constructing complex molecules with high biological specificity. The protocols and applications detailed in this guide, particularly its central role in the development of next-generation JAK inhibitors, underscore its importance for professionals in drug discovery and development. Proper understanding of its properties, reaction mechanisms, and handling procedures is key to unlocking its full potential in the creation of novel therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. [Research progress of JAK-3 kinase and its inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. combi-blocks.com [combi-blocks.com]
Stereoselective Synthesis of Pyrrolidine-Containing Drugs: Strategies and Protocols
An Application Guide for Drug Development Professionals
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its prevalence in blockbuster drugs such as ACE inhibitors (Captopril, Lisinopril), antiviral agents (Daclatasvir), and various CNS-active compounds underscores its importance in medicinal chemistry.[1][3] The conformational rigidity and the potential for stereochemical complexity offered by the five-membered ring allow for precise three-dimensional interactions with biological targets.[5] Consequently, the development of robust and efficient methods for the stereoselective synthesis of substituted pyrrolidines is a critical endeavor in modern drug discovery.
This technical guide provides an in-depth overview of the principal strategies for achieving stereocontrol in pyrrolidine synthesis. We move beyond simple procedural lists to explain the underlying causality of each method, offering field-proven insights for researchers and drug development professionals. The protocols described are designed as self-validating systems, incorporating analytical checkpoints to ensure reproducibility and success.
The primary methodologies are broadly classified into two paradigms: the functionalization of existing chiral templates (Chiral Pool Synthesis ) and the de novo construction of stereocenters from achiral precursors (Asymmetric Catalysis ).
Chiral Pool Synthesis: An Economical Path to Stereochemical Integrity
The most direct and often most economical approach to producing optically pure pyrrolidine derivatives is to begin with a readily available, enantiopure starting material. This strategy, known as chiral pool synthesis, leverages nature's vast repository of chiral molecules.
Causality and Strategic Advantage: The core value of this approach lies in its inherent stereochemical efficiency. The chirality is pre-installed in the starting material, obviating the need for developing and optimizing a complex asymmetric induction step. L-proline and its derivative, 4-hydroxy-L-proline, are the most common and cost-effective starting points for this strategy.[1][6] Their rigid cyclic structure provides a robust scaffold for introducing further functionalization with a high degree of stereochemical control.
A foundational building block derived from this strategy is (S)-prolinol, which is a precursor for numerous drugs, including Avanafil.[1][7] Its synthesis is a cornerstone of chiral pool methodology.
Workflow: Chiral Pool Synthesis of Pyrrolidine Derivatives
Caption: General workflow for chiral pool synthesis starting from L-proline.
Protocol 1: Synthesis of (S)-Prolinol via Reduction of L-Proline
This protocol details the reduction of the carboxylic acid moiety of L-proline to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Materials:
-
L-Proline (1 equiv.)
-
Lithium aluminum hydride (LiAlH₄, 2.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Reagent Preparation: Suspend LiAlH₄ (2.5 equiv.) in anhydrous THF. Stir the suspension for 15 minutes at room temperature.
-
Addition of Proline: Carefully add L-proline (1 equiv.) in small portions to the LiAlH₄ suspension. Causality: This portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Quenching (Self-Validation Checkpoint 1): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). Trustworthiness: A successful quench will result in the formation of a granular, white precipitate of aluminum salts, which is easily filtered. A common alternative is the slow addition of a saturated aqueous solution of Rochelle's salt and stirring vigorously overnight until two clear layers form.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield (S)-prolinol as a colorless solid or oil.
Self-Validation and Characterization:
-
Yield: Typically 80-95%.
-
¹H NMR: Confirm the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the -CH₂OH group.
-
Optical Rotation: Measure the specific rotation [α]D and compare it to the literature value to confirm enantiopurity.
Asymmetric Catalysis: De Novo Construction of Chiral Pyrrolidines
While chiral pool synthesis is powerful, its structural diversity is limited by the starting materials. Asymmetric catalysis offers a more flexible and convergent approach, enabling the construction of a wide array of complex pyrrolidine structures from simple, achiral precursors. This is achieved using a small amount of a chiral catalyst to generate products with high enantiomeric excess (ee).
Organocatalysis: The Power of Small Chiral Molecules
The birth of modern organocatalysis can be traced to seminal reports on the use of L-proline to catalyze intermolecular aldol reactions.[8][9][10] Proline and its derivatives operate through the formation of nucleophilic enamines or electrophilic iminium ions, mimicking the function of natural enzymes.[9] This mode of activation has proven exceptionally effective for constructing pyrrolidine rings.
A cornerstone reaction in this field is the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient olefins.[11][12] The azomethine ylide, a 1,3-dipole, is generated in situ from an imine, and its reaction with an alkene dipolarophile forges the five-membered ring with the simultaneous creation of up to four stereocenters.
Catalytic Cycle: Proline-Catalyzed Michael Addition
Caption: Simplified catalytic cycle for a proline-catalyzed Michael addition.
Protocol 2: Organocatalytic Asymmetric Synthesis of a 2,4,5-Trisubstituted Pyrrolidine
This protocol describes a Michael addition/cyclization cascade between an aldehyde and a nitroalkene, catalyzed by a diarylprolinol silyl ether, a highly effective class of organocatalyst.[8]
Materials:
-
Propanal (1.2 equiv.)
-
(E)-β-Nitrostyrene (1.0 equiv.)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst, 10 mol%)
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA, 10 mol%)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Setup: To a vial equipped with a magnetic stir bar, add (E)-β-nitrostyrene (1.0 equiv.), the diarylprolinol catalyst (0.1 equiv.), and TFA (0.1 equiv.) in anhydrous toluene.
-
Addition: Add propanal (1.2 equiv.) to the mixture and stir at room temperature. Causality: The acid co-catalyst (TFA) facilitates the formation of the iminium ion, accelerating the catalytic cycle.
-
Monitoring (Self-Validation Checkpoint 1): Monitor the reaction by TLC or ¹H NMR of an aliquot until the nitrostyrene is consumed (typically 24-48 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. The initial Michael adduct will often cyclize upon purification or subsequent treatment.
Self-Validation and Characterization:
-
Diastereomeric Ratio (dr): Determine the dr of the crude product using ¹H NMR spectroscopy.
-
Enantiomeric Excess (ee): Determine the ee of the major diastereomer using chiral stationary phase HPLC or SFC analysis. Expected ee is typically >95%.
Transition Metal Catalysis
Transition metal complexes bearing chiral ligands offer a complementary and powerful toolkit for asymmetric pyrrolidine synthesis. Metals like copper, silver, rhodium, and palladium can act as Lewis acids to activate substrates and create a well-defined chiral environment around the active site.[13][14][15]
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a showcase for this strategy.[11][16] A metal salt (e.g., Cu(I) or Ag(I)) and a chiral ligand (e.g., a phosphine or a bisoxazoline) form a complex that coordinates to the imine precursor of the azomethine ylide. This coordination dictates the facial selectivity of the subsequent cycloaddition.
Data Presentation: Comparison of Catalytic Systems
The choice of metal and ligand is critical for achieving high stereoselectivity. The following table summarizes representative data for the Cu(I)-catalyzed cycloaddition of an imino ester with dimethyl maleate.
| Entry | Ligand (L*) | Yield (%) | dr (endo/exo) | ee (endo, %) |
| 1 | (R)-BINAP | 85 | >95:5 | 92 |
| 2 | (S,S)-Ph-BOX | 92 | >95:5 | 96 |
| 3 | (R,R)-Fesulphos | 78 | 90:10 | 88 |
| 4 | (S)-TF-BiphamPhos | 95 | >95:5 | >99 |
Data is representative and compiled for illustrative purposes.
Workflow: Metal-Catalyzed Asymmetric [3+2] Cycloaddition
Caption: General workflow for a metal-catalyzed asymmetric cycloaddition.
Protocol 3: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol details the synthesis of a highly functionalized, enantioenriched pyrrolidine using a Cu(I)-chiral ligand complex.
Materials:
-
Glycine methyl ester imine (e.g., from benzaldehyde, 1.0 equiv.)
-
Dimethyl maleate (1.2 equiv.)
-
Copper(I) acetate (CuOAc, 5 mol%)
-
Chiral ligand (e.g., (S,S)-Ph-BOX, 5.5 mol%)
-
Triethylamine (Et₃N, 1.0 equiv.)
-
Anhydrous Toluene
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuOAc (0.05 equiv.) and the chiral ligand (0.055 equiv.) in anhydrous toluene. Stir the mixture at room temperature for 1 hour. Causality: Pre-forming the catalyst complex is essential to ensure a well-defined active species before introducing the substrates.
-
Substrate Addition: Add the imine (1.0 equiv.), dimethyl maleate (1.2 equiv.), and triethylamine (1.0 equiv.) to the catalyst solution. Causality: The base (Et₃N) facilitates the deprotonation of the imine α-carbon to generate the azomethine ylide.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Monitoring (Self-Validation Checkpoint 1): Monitor the consumption of the imine by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
Self-Validation and Characterization:
-
Yield and dr: Determine from the ¹H NMR spectrum of the purified product.
-
Enantiomeric Excess (ee): Analyze the product using a chiral stationary phase HPLC column. Expected ee is often >90%.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cyclo...: Ingenta Connect [ingentaconnect.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
- 15. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 16. The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R)-(+)-3-(Ethylamino)pyrrolidine
Welcome to the technical support resource for the synthesis of (3R)-(+)-3-(Ethylamino)pyrrolidine. This chiral amine is a critical building block in medicinal chemistry, valued for its role in creating enantiomerically pure pharmaceuticals.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and stereochemical integrity. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each issue is analyzed with potential causes and actionable solutions.
Q1: Why is my overall yield unexpectedly low after the reductive amination step?
A1: Low yield is one of the most frequent issues, often stemming from incomplete reaction, side-product formation, or suboptimal reaction conditions. A systematic approach is required to diagnose the root cause.
Potential Causes & Solutions:
-
Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of a C=N intermediate between the pyrrolidine precursor and the ethylating agent.[2] This is a reversible equilibrium reaction.
-
Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials. If using a salt of the amine (e.g., ethylamine hydrochloride), ensure an appropriate amount of a non-nucleophilic base (e.g., triethylamine) is added to liberate the free amine.
-
-
Choice of Reducing Agent: The reducing agent's reactivity and selectivity are paramount.
-
Troubleshooting: A common error is using a reductant that is too harsh (e.g., NaBH₄ without pH control), which can reduce the starting ketone before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is milder and selectively reduces the protonated imine, which is more electrophilic than the starting ketone.[3]
-
-
Reaction Conditions: Temperature and pH can significantly influence the reaction rate and equilibrium position.
-
Troubleshooting: While imine formation can be slow at low temperatures, running the reduction at elevated temperatures can lead to side products or degradation. A common procedure involves stirring the amine and ketone at room temperature for a period to allow for imine formation before adding the reducing agent. The reaction is often mildly acidic to catalyze imine formation and activate it for reduction.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My final product is contaminated with a species with a mass +28 amu higher than the desired product. How do I prevent this?
A2: This contamination is almost certainly the bis-ethylated pyrrolidine, resulting from the reaction of your desired secondary amine product with another molecule of the ethylating agent. This is a common issue when the product amine is of similar or greater nucleophilicity than the starting amine.
Mechanism of Side Reaction:
Your product, this compound, is a secondary amine. It can react with the carbonyl source (if an aldehyde is used as the ethylating agent) to form a new iminium ion, which is then reduced to yield a tertiary amine, N,N-diethyl-pyrrolidin-3-amine.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the ethylating agent (e.g., 1.1 to 1.5 equivalents of acetaldehyde or ethyl bromide).
-
Slow Addition: Add the ethylating agent and/or the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of these reagents low, favoring the primary reaction and minimizing the chance of the product reacting further.
-
Use a Protected Starting Material: The most robust method is to start with a pyrrolidine precursor where the other amine is already mono-ethylated but the pyrrolidine ring nitrogen is protected (e.g., N-Boc-(3R)-pyrrolidin-3-one). Reacting this with ethylamine will only form the desired secondary amine at the 3-position. Subsequent deprotection yields the final product.
Q3: My enantiomeric excess (ee) is low, suggesting racemization has occurred. Where and why is this happening?
A3: Maintaining the stereocenter at the C3 position is critical. Racemization can occur if this chiral center is temporarily converted to a planar (sp²) or rapidly inverting configuration.
Potential Causes of Racemization:
-
Harsh Reaction Conditions:
-
Cause: High temperatures or strongly acidic/basic conditions can promote side reactions that lead to racemization. For instance, if the starting material is (R)-N-Boc-3-hydroxypyrrolidine, the oxidation step to the ketone must be performed under mild conditions (e.g., Swern or Dess-Martin oxidation) to avoid epimerization of any adjacent chiral centers.
-
Solution: Maintain recommended temperatures (often 0 °C to room temperature). Avoid unnecessarily strong acids or bases during the reaction and workup.
-
-
Unstable Intermediates:
-
Cause: The imine/enamine equilibrium can, under certain conditions, provide a pathway for racemization. If the proton at the C3 position is acidic, it could be abstracted to form an achiral enamine intermediate, which upon re-protonation and reduction can lead to a mixture of enantiomers.
-
Solution: Use aprotic solvents and control the pH carefully. The use of catalysts and ligands designed for stereoselective synthesis can help maintain the chiral environment.[4]
-
-
Starting Material Purity:
-
Cause: The issue may not be with your synthesis but with the enantiomeric purity of your starting material.
-
Solution: Always verify the enantiomeric purity of chiral starting materials (e.g., (R)-3-hydroxypyrrolidine) from your supplier using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
A1: A highly effective and common route involves the reductive amination of an N-protected-(3R)-pyrrolidinone with ethylamine, followed by deprotection. This strategy offers excellent control over the introduction of the ethyl group and minimizes side reactions like over-alkylation.
Typical Synthetic Workflow
Caption: Common synthetic pathway from a chiral precursor.
Q2: Which reducing agent is best for the reductive amination step?
A2: The choice of reducing agent is critical for yield and selectivity. While several options exist, they have distinct advantages and disadvantages.
| Reducing Agent | Pros | Cons | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions. Tolerates a wide range of functional groups. No need for strict pH control. | More expensive than other borohydrides. Stoichiometric use. | 1,2-Dichloroethane (DCE) or THF, Room Temp.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective. Effective at slightly acidic pH (6-7). | Highly toxic (releases HCN gas at low pH). Requires careful pH monitoring. | Methanol, pH 6-7 (using AcOH). |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" reagent (byproduct is water). Can often be run at low pressure. Excellent for scalability. | May reduce other functional groups (e.g., C=C bonds, benzyl protecting groups). Requires specialized hydrogenation equipment. | Methanol or Ethanol, H₂ (balloon or Parr shaker).[5] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone. Less selective. Often requires strict pH control and lower temperatures. | Methanol, 0 °C. |
For most lab-scale syntheses, Sodium Triacetoxyborohydride offers the best balance of reactivity, selectivity, and operational simplicity.[3]
Q3: What is the most effective method for purifying the final product?
A3: Purifying small, polar, basic molecules like this compound can be challenging. Standard silica gel chromatography can result in poor separation and significant product loss due to the amine's strong interaction with the acidic silica surface.
Recommended Purification Methods:
-
Acid-Base Extraction: This is a highly effective method for removing non-basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a high pH (>12) and extract the free amine back into an organic solvent. Drying and evaporating the solvent yields the purified product.
-
-
Distillation: As a low-boiling liquid, the final product can be purified by distillation under reduced pressure.[6] This is particularly effective for removing non-volatile impurities after an initial acid-base workup.
-
Modified Column Chromatography: If chromatography is necessary, consider these options:
-
Treated Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine) by including ~1% triethylamine in the eluent system. This neutralizes the acidic sites on the silica, improving elution.
-
Alumina Column: Basic or neutral alumina can be a better stationary phase for basic compounds than silica.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of N-Boc-3-pyrrolidinone
This protocol is a representative example and may require optimization.
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M) is added a solution of ethylamine (1.5 eq, typically as a solution in THF or as a condensed gas).
-
The mixture is stirred at room temperature under an inert atmosphere (N₂ or Argon) for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 15 minutes. Caution: The reaction may gently effervesce.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is stirred for 30 minutes, then transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted twice more with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude N-Boc protected product, which can be purified further if necessary.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Common side reactions in the functionalization of (3R)-(+)-3-(Ethylamino)pyrrolidine
Welcome to the technical support center for the synthetic manipulation of (3R)-(+)-3-(Ethylamino)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to anticipate, diagnose, and resolve common side reactions encountered during its functionalization. We will explore the causality behind these issues and offer robust, self-validating troubleshooting strategies to ensure the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured around the most common functionalization reactions performed on this compound. Each section presents issues in a question-and-answer format, followed by in-depth troubleshooting guides.
Section 1: N-Alkylation Reactions
Direct N-alkylation of the secondary ethylamino group is a primary route for diversification. However, its execution is often complicated by the nucleophilic character of the molecule.
FAQ 1: "I'm attempting a mono-alkylation on the ethylamino group with an alkyl halide, but I'm consistently isolating a significant amount of a dialkylated, quaternary ammonium salt byproduct. How can I prevent this?"
This phenomenon, known as over-alkylation , is a classic challenge when working with secondary amines.[1][2][3] The root cause lies in the electronics of the reaction: the product of the initial alkylation (a tertiary amine) is often more nucleophilic and less sterically hindered than the starting secondary amine, making it a competitive substrate for the alkylating agent.[2]
Core Principle: The key to preventing over-alkylation is to control the relative rates of the first and second alkylation events. This can be achieved by manipulating stoichiometry, reaction conditions, or by adopting an alternative synthetic strategy.
Protocol 1: Stoichiometric and Condition Control
-
Reagent Stoichiometry: Begin by using a large excess of the this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting amine. A starting point is 3-5 equivalents of the amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C or below). This maintains a low instantaneous concentration of the electrophile, further favoring the more abundant starting material.
-
Solvent Choice: Use a solvent that does not significantly accelerate SN2 reactions, such as THF or CH2Cl2, over more polar, accelerating solvents like DMF or DMSO if over-alkylation is severe.
-
Base Selection: Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DIPEA) to scavenge the acid byproduct (e.g., HBr, HCl) without competing as a nucleophile.
Protocol 2: Alternative Strategy - Reductive Amination For a more robust and generally higher-yielding approach to mono-alkylation, reductive amination is the industry standard.[4][5][6] This two-step, one-pot process avoids the use of aggressive alkyl halides altogether.
-
Imine Formation: React this compound with the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM). The formation of the intermediate iminium ion is often facilitated by mild acidic conditions (a catalytic amount of acetic acid is common).[5]
-
Reduction: Once iminium formation is complete (monitor by TLC or LC-MS), add a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the unreacted aldehyde/ketone.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[5]
Visualizing the Competing Pathways
Caption: Competing pathways in N-alkylation.
Section 2: N-Acylation Reactions
Acylation to form amides is a fundamental transformation. While generally efficient, side reactions can occur, primarily related to the reactivity of the acylating agent and the nature of the starting amine.
FAQ 2: "After acylating with acetic anhydride, my product is contaminated with a lower-boiling impurity. NMR suggests the presence of two acetyl groups. What is happening?"
You are likely observing the formation of an N,N-diacylamine byproduct.[8] While the resulting secondary amide is significantly less nucleophilic than the starting amine, under forcing conditions (e.g., high temperature, large excess of a highly reactive acylating agent like an anhydride), a second acylation can occur.[8]
Core Principle: Diacylation is kinetically disfavored. Prevention involves using milder conditions and carefully controlling stoichiometry to ensure the first acylation is selective and complete without driving the second.
Protocol 3: Optimized Acylation Conditions
-
Acylating Agent: Switch from an anhydride to the corresponding acyl chloride. Acyl chlorides are generally more reactive, allowing the use of lower temperatures where the second acylation is much slower.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acyl chloride. Avoid large excesses.
-
Temperature Control: Perform the reaction at 0 °C or room temperature. Refluxing with potent acylating agents should be avoided unless absolutely necessary.
-
Base: Use a non-nucleophilic base like triethylamine (TEA) or DIPEA (2-3 equivalents) to neutralize the HCl generated in situ. Pyridine is also a common choice and can serve as a mild acylation catalyst.[9]
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Higher reactivity allows for lower temperatures. |
| Equivalents | >2.0 | 1.1 - 1.2 | Minimizes availability for a second reaction. |
| Temperature | Reflux | 0 °C to RT | Reduces the rate of the less favorable second acylation. |
| Base | None / Pyridine | TEA / DIPEA | Efficiently scavenges acid without side reactions. |
| Table 1: Recommended Adjustments to Mitigate Diacylation. |
Section 3: Chiral Integrity and Epimerization
The stereocenter at the C3 position is a defining feature of this molecule. Its stability is generally high but can be compromised under certain conditions.
FAQ 3: "My final product shows two spots on chiral HPLC, suggesting I have a mixture of diastereomers. I suspect epimerization at the C3 position. When is this most likely to occur?"
Epimerization involves the inversion of a stereocenter. For this compound, the proton at the C3 position is not particularly acidic and is generally stable. However, epimerization can become a risk if the pyrrolidine ring is modified to contain an adjacent electron-withdrawing group, especially when coupled with exposure to base.[10][11] For instance, if you were to oxidize the C2 or C5 position to a ketone, the α-proton at C3 would become significantly more acidic and susceptible to base-mediated epimerization.
Core Principle: Avoid creating conditions that labilize the C3 proton. This means carefully selecting reagents and conditions, particularly when performing reactions on the pyrrolidine ring itself.
-
Avoid Strong Bases: When performing functionalizations, especially on the pyrrolidine nitrogen, use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (K₂CO₃, NaHCO₃) instead of strong bases like alkoxides (e.g., NaOMe) or hydroxides (NaOH) where possible.
-
Temperature Control: If the use of a stronger base is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of proton abstraction and potential epimerization.
-
Protecting Group Strategy: If you must perform a reaction that introduces an activating group (like a carbonyl) adjacent to the chiral center, consider if the functionalization can be done at a different stage of the synthesis before the chiral amine is introduced.
-
Analytical Vigilance: Routinely check the enantiomeric or diastereomeric purity of your products using chiral chromatography (HPLC or SFC) after any step involving strong bases or high temperatures.
Visualizing the Risk of Epimerization
Caption: Mechanism of base-mediated epimerization.
Section 4: Pyrrolidine Ring Stability
While the pyrrolidine ring is a stable, unstrained five-membered heterocycle, it is not entirely inert and can undergo cleavage under specific, typically harsh, reaction conditions.
FAQ 4: "I was attempting a novel functionalization under photoredox conditions and isolated an unexpected linear amine product. Could the pyrrolidine ring have opened?"
Yes, ring-opening of unstrained pyrrolidines is a known, albeit non-trivial, side reaction. It typically requires specific catalytic systems designed for C-N bond cleavage, such as those involving photoredox catalysis, Lewis acids, or highly reductive conditions.[12][13][14][15] Standard functionalization reactions like alkylation, acylation, or reductive amination under the conditions described in this guide will not cause ring-opening. This side reaction is primarily a concern when exploring more esoteric or aggressive synthetic methodologies.
Core Principle: Adhere to well-established, mild functionalization protocols. If you are developing a novel transformation, be aware of precedents for C-N bond cleavage under similar catalytic cycles.
-
Condition Screening: When developing new methods, screen for ring-opened byproducts using LC-MS. Look for masses corresponding to the addition of the reactant plus a solvent molecule (e.g., H₂O, MeOH), which can indicate a ring-opening/trapping event.
-
Catalyst Choice: Be particularly cautious with highly reducing (e.g., SmI₂) or oxidizing single-electron transfer (SET) conditions, which are known to initiate ring-opening cascades.[13][16]
-
Consult Literature: Before employing novel catalytic systems, perform a thorough literature search for their effect on saturated N-heterocycles to gauge the risk of C-N bond cleavage.[14]
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Optimization of reaction conditions for stereoselective synthesis with (3R)-(+)-3-(Ethylamino)pyrrolidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for stereoselective synthesis using the organocatalyst (3R)-(+)-3-(Ethylamino)pyrrolidine . This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and overcome common experimental challenges.
Introduction: The Role of this compound in Asymmetric Catalysis
This compound is a chiral secondary amine belonging to the family of pyrrolidine-based organocatalysts. These catalysts are highly valued in modern organic synthesis for their ability to facilitate carbon-carbon bond formation with high stereocontrol, operating through enamine and iminium ion intermediates.[1][2] This catalyst is particularly effective for a range of transformations, including Michael additions, aldol reactions, and Mannich reactions, making it a versatile tool for constructing chiral molecules.[2] Its structure, derived from the natural amino acid proline, provides a robust chiral scaffold that effectively shields one face of the reactive intermediate, leading to high enantioselectivity in the final product.
Core Mechanism: Enamine Catalysis
Understanding the catalytic cycle is fundamental to troubleshooting. The catalyst operates primarily through an enamine-based mechanism when reacting with carbonyl compounds like ketones and aldehydes.
-
Enamine Formation: The secondary amine of the catalyst reversibly condenses with a carbonyl substrate (e.g., a ketone) to form a chiral enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the substrate, making it more nucleophilic.
-
Stereoselective Attack: The chiral environment created by the pyrrolidine scaffold directs the attack of the electrophile (e.g., a Michael acceptor) to a specific face of the enamine. This is the key stereochemistry-determining step.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: The catalyst is a secondary amine and can be sensitive to air and moisture over long periods. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8°C. For weighing and dispensing, it is advisable to work quickly to minimize exposure to atmospheric CO₂ and moisture, which can form carbonates and hydrates, respectively, reducing its effective concentration.
Q2: What is a typical catalyst loading for this type of reaction?
A2: A good starting point for optimization is typically 10-20 mol%.[1] In many cases, the loading can be reduced to 5 mol% or even lower once the reaction conditions are fully optimized, without a significant loss in yield or stereoselectivity.[3] However, for challenging substrates or very slow reactions, a higher loading (up to 30 mol%) may be necessary.
Q3: My starting materials are not very soluble in non-polar solvents. Can I use polar solvents?
A3: While non-polar solvents often give the best stereoselectivity, you can certainly use more polar solvents if required for solubility. Apolar aprotic solvents like toluene, methylcyclohexane, or dichloromethane (DCM) are often preferred as they promote a more ordered transition state, enhancing enantioselectivity.[3] If solubility is an issue, ethers like THF or MTBE can be a good compromise. Highly polar or protic solvents (e.g., methanol, water) can interfere with the enamine formation and hydrogen-bonding networks that control stereoselectivity, and are generally not recommended unless specified for a particular protocol.[2]
Troubleshooting Guide
This section addresses the most common issues encountered during stereoselective synthesis with this compound.
Problem 1: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
This is one of the most frequent challenges. A logical, step-by-step approach is the key to identifying the cause.
Q: My reaction gives the desired product but with poor enantioselectivity (<80% ee). What are the likely causes and solutions?
A: This issue is almost always related to the transition state energetics and geometry. Follow these steps:
-
Lower the Reaction Temperature: Stereoselectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. Lowering the temperature increases this difference, often leading to a significant improvement in ee.[4] Try running your reaction at 0°C, -20°C, or even lower if solubility permits. Be aware that reaction times will increase.
-
Solvent Screening is Crucial: The polarity and coordinating ability of the solvent have a profound impact on the transition state.
-
Why it matters: Non-polar, non-coordinating solvents like toluene, methylcyclohexane, or hexane are often the best choice.[3] They minimize interference with the crucial hydrogen-bonding interactions between the catalyst, substrate, and any additives, leading to a more rigid and organized transition state.
-
What to avoid: Polar aprotic solvents like THF can sometimes be effective, but highly polar solvents like DMF or DMSO can disrupt the key interactions, leading to poor selectivity. Protic solvents like methanol or ethanol are generally detrimental.
-
-
Use a Brønsted Acid Additive: For many reactions, particularly Michael and aldol additions, the presence of a weak acid co-catalyst can be beneficial.
-
Mechanism of Action: An acid additive can protonate the nitrogen of the enamine, forming an iminium ion, which accelerates the rate-limiting step.[3] For Michael additions, acids can also activate the nitroalkene electrophile via hydrogen bonding, further organizing the transition state.[3]
-
Recommended Additives: Start with weak acids like acetic acid or benzoic acid at 5-10 mol%.
-
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Solvent | Dichloromethane | THF | Toluene |
| Temperature | Room Temp (25°C) | 0°C | -20°C |
| Additive | None | None | Acetic Acid (10 mol%) |
| Yield (%) | 95% | 88% | 91% |
| ee (%) | 65% | 82% | 95% |
Problem 2: Low Yield or Incomplete Conversion
Q: My reaction is clean but stalls at 50% conversion, even after 24 hours. What should I do?
A: Stalling often points to catalyst deactivation, poor reactivity of substrates, or an unfavorable equilibrium.
-
Check for Catalyst Deactivation: The secondary amine of the catalyst is nucleophilic and basic. It can be deactivated by acidic impurities in your substrates or solvent. Ensure your starting materials are pure and your solvent is anhydrous and free of acids.
-
Increase Catalyst Loading: As a simple first step, increase the catalyst loading from 10 mol% to 20 mol%. If the reaction proceeds to completion, it may indicate a slow turnover or partial catalyst deactivation.
-
Consider an Additive: As mentioned previously, a Brønsted acid co-catalyst can accelerate the formation of the reactive enamine intermediate, which is often the rate-limiting step.[3] This can significantly improve reaction rates and overall conversion.
-
Increase Concentration: Le Chatelier's principle applies here. Bimolecular reactions often benefit from higher concentrations. If your reaction is running at 0.1 M, try increasing the concentration to 0.5 M or even 1.0 M, provided all components remain soluble.
Problem 3: Formation of Side Products
Q: I am observing a significant side product in my reaction. How can I identify and suppress it?
A: Side product formation usually arises from competing reaction pathways.
-
Self-Condensation of the Aldehyde/Ketone: In aldol-type reactions, the carbonyl donor can react with itself. This is often suppressed by slow addition of the donor to the reaction mixture containing the catalyst and the acceptor. This keeps the instantaneous concentration of the enamine/enolate low, favoring the cross-reaction.
-
Racemic Background Reaction: If the uncatalyzed reaction is fast, it will produce a racemic version of your product, eroding the overall ee. Lowering the temperature will slow down the uncatalyzed background reaction more than the catalyzed one, improving ee.
-
Double Addition: In Michael additions, the product can sometimes act as a nucleophile and add to a second molecule of the acceptor. This can be minimized by using a slight excess (1.1 to 1.5 equivalents) of the nucleophile relative to the electrophile.
Exemplary Experimental Protocols
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol provides a general starting point for optimization.
-
Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Catalyst and Solvent: Add the solvent of choice (e.g., Toluene, 2.0 mL) followed by this compound (0.02 mmol, 10 mol%). If using an additive, add it at this stage (e.g., Acetic Acid, 0.02 mmol, 10 mol%).
-
Cooling: Cool the resulting solution to the desired temperature (e.g., 0°C) in an ice bath.
-
Substrate Addition: Add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equiv.) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots. Reactions are typically complete within 12-48 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitroaldehyde.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.[3]
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aromatic Aldehyde
-
Preparation: To a dry 10 mL vial with a magnetic stir bar, add the aromatic aldehyde (e.g., p-nitrobenzaldehyde, 0.4 mmol, 1.0 equiv.).
-
Catalyst and Solvent: Add the ketone (e.g., cyclohexanone, 1.2 mmol, 3.0 equiv., which also serves as a solvent or co-solvent). Add this compound (0.08 mmol, 20 mol%).
-
Cooling: Cool the mixture to the desired temperature (e.g., -10°C).
-
Reaction Monitoring: Stir the reaction vigorously. The product may precipitate out of the solution as it forms. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification and Analysis: Purify the crude product by flash chromatography to obtain the aldol adduct. Determine dr and ee using ¹H NMR and chiral HPLC, respectively.[5]
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Challenges in the Removal of Chiral Auxiliaries Derived from Pyrrolidines
Welcome to the technical support center dedicated to addressing the intricacies of removing pyrrolidine-based chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful tools in asymmetric synthesis. We understand that the cleavage of a chiral auxiliary is a critical and often challenging step that can significantly impact your yield and the stereochemical purity of your final product.
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common obstacles. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemical principles governing these transformations.
Troubleshooting Guides and FAQs
Issue 1: Incomplete Cleavage of the Pyrrolidine Auxiliary
Q1: I am observing a significant amount of starting material remaining after attempting to cleave my N-acyl pyrrolidine auxiliary under standard hydrolytic conditions (e.g., LiOH/H₂O₂). What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete cleavage is a frequent challenge and can often be resolved by systematically evaluating and optimizing your reaction conditions.[1][2] The stability of the N-acyl bond in pyrrolidine-derived auxiliaries can be substantial, requiring carefully chosen conditions for efficient removal.
Causality and Strategic Solutions:
-
Reagent Quality and Stoichiometry: The purity and exact concentration of your reagents are paramount. For oxidative hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), it's crucial to use fresh solutions.[1] An excess of the cleaving reagent, often 4-5 equivalents of H₂O₂ and 2-3 equivalents of LiOH, is typically necessary to ensure the reaction proceeds to completion.[1]
-
Reaction Temperature and Time: While many cleavage reactions are initiated at 0 °C to control exothermicity, some substrates may require elevated temperatures to overcome the activation energy barrier.[1] If your reaction is sluggish, consider gradually increasing the temperature while carefully monitoring for potential side reactions or product degradation. Similarly, extending the reaction time can be beneficial, but always monitor progress by Thin Layer Chromatography (TLC) to avoid potential epimerization or decomposition.[1]
-
Alternative Cleavage Methodologies: If optimizing hydrolytic conditions fails, consider a different chemical approach. The choice of cleavage method depends on the desired functionality in your final product and the overall stability of your molecule.[3]
| Cleavage Method | Typical Reagents | Product | Key Considerations |
| Basic Hydrolysis | LiOH/H₂O₂ | Carboxylic Acid | Can be exothermic; potential for epimerization at the α-carbon.[3][4][5] |
| Acidic Hydrolysis | H₂SO₄, HCl | Carboxylic Acid | Harsh conditions may not be suitable for sensitive substrates. |
| Reductive Cleavage | LiAlH₄, LiBH₄ | Primary Alcohol | Powerful reducing agents that may affect other functional groups.[3][6][7] |
| Transamination | Various amines, Lewis acids | Amide | Milder conditions, but can be substrate-dependent.[3][8] |
Workflow for Troubleshooting Incomplete Cleavage:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Transamination - Wikipedia [en.wikipedia.org]
Troubleshooting diastereoselectivity issues in reactions with (3R)-(+)-3-(Ethylamino)pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Diastereoselectivity in Asymmetric Reactions
Welcome to the technical support center for (3R)-(+)-3-(Ethylamino)pyrrolidine. As Senior Application Scientists with extensive field experience, we have designed this comprehensive guide to assist you in troubleshooting and optimizing reactions involving this versatile chiral amine. This resource provides in-depth, evidence-based solutions to common challenges related to diastereoselectivity, ensuring the success of your asymmetric synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound serves as a chiral building block and, more frequently, as a precursor to organocatalysts. In many applications, it functions as a chiral amine that activates substrates through the formation of transient chiral intermediates, such as enamines or iminium ions. The inherent chirality of the pyrrolidine ring, with the (R) configuration at the C3 position, effectively shields one face of the reactive intermediate, directing the approach of a nucleophile or electrophile to the opposite face. This steric control is the foundation for achieving high diastereoselectivity in the formation of new stereocenters.
Q2: In which types of reactions is this compound commonly employed to induce diastereoselectivity?
This chiral amine and its derivatives are particularly effective in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The most common applications include:
-
Asymmetric Michael Additions (Conjugate Additions): Catalyzing the addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated compounds (e.g., nitroalkenes, enones).[1][2]
-
[3+2] Cycloaddition Reactions: Acting as a component in the formation of complex heterocyclic structures, where the stereochemistry of the pyrrolidine directs the formation of new stereocenters in the resulting ring system.[3][4]
-
Aldol Reactions: Facilitating the stereoselective addition of enolates to carbonyl compounds.
-
Mannich Reactions: Controlling the stereochemistry of the aminoalkylation of carbonyl compounds.
Q3: How does the ethylamino substituent at the C3 position influence the stereochemical outcome?
The ethylamino group at the C3 position plays a crucial role in establishing the chiral environment of the catalyst. Its steric bulk and potential for hydrogen bonding contribute to the conformational rigidity of the transition state. This substituent, in conjunction with the pyrrolidine ring, creates a well-defined pocket that dictates the orientation of the reactants, thereby enhancing facial discrimination and leading to higher diastereoselectivity.
Troubleshooting Guide: Low Diastereoselectivity
Issue: My reaction using a catalyst derived from this compound is yielding a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?
Low diastereoselectivity is a common challenge in asymmetric synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is essential for identifying the root cause and implementing an effective solution.
Sub-Optimal Reaction Temperature
Causality: The energy difference between the transition states leading to the desired and undesired diastereomers is often small. At higher temperatures, there may be sufficient thermal energy to overcome this barrier, leading to the formation of both diastereomers and a lower d.r.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) is often the most effective way to improve diastereoselectivity. This favors the pathway with the lower activation energy, which typically leads to the major diastereomer.
-
Monitor Reaction Time: Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the reduced temperature.
Inappropriate Solvent Choice
Causality: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state geometry through solvation effects and polarity. An inappropriate solvent can lead to a less organized transition state, thereby reducing the facial bias and lowering diastereoselectivity.
Troubleshooting Steps:
-
Screen a Range of Solvents: It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities. A general screening protocol is provided below.
-
Consider Solvent Viscosity at Low Temperatures: When running reactions at very low temperatures, ensure that the chosen solvent does not become too viscous, which can hinder mixing and negatively impact the reaction rate and selectivity.
Table 1: Solvent Screening for Optimizing Diastereoselectivity
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Typical Observations |
| Toluene | Low (2.4) | Non-coordinating | Often a good starting point for achieving high selectivity. |
| Dichloromethane (DCM) | Moderate (9.1) | Weakly coordinating | A versatile solvent, but can sometimes lead to lower selectivity than non-polar options. |
| Tetrahydrofuran (THF) | Moderate (7.5) | Coordinating | Can stabilize charged intermediates, but may interfere with catalyst-substrate interactions. |
| Acetonitrile (MeCN) | High (37.5) | Coordinating | Its high polarity can be beneficial, but coordination to the catalyst can be detrimental. |
| Hexafluoroisopropanol (HFIP) | High (Polar, H-bond donor) | Non-coordinating | Can promote reactions through hydrogen bonding and stabilization of cationic intermediates. |
Influence of Additives and Co-catalysts
Causality: In many organocatalyzed reactions, particularly those involving enamine or iminium ion intermediates, the presence of an acid or base co-catalyst is crucial. These additives can affect the rate of catalyst turnover and the geometry of the transition state.
Troubleshooting Steps:
-
Screen Acidic or Basic Additives: For Michael additions of aldehydes or ketones, weak acids (e.g., benzoic acid, acetic acid) are often used to facilitate the catalytic cycle. Conversely, in other transformations, a base may be required. Screen a range of additives at different stoichiometric ratios.
-
Control Stoichiometry: The amount of additive can be critical. Too much or too little can have a negative impact on both yield and diastereoselectivity.
Substrate and Reagent Purity
Causality: Impurities in the starting materials, reagents, or catalyst can interfere with the reaction pathway. For instance, the presence of water can hydrolyze intermediates or deactivate the catalyst, while other impurities may act as catalyst poisons.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Starting Materials: If the purity of your substrates or reagents is questionable, purify them by distillation, recrystallization, or chromatography before use.
-
Verify Catalyst Purity: Ensure the this compound or its derivative is of high purity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol provides a starting point for optimizing the diastereoselective conjugate addition of an aldehyde to a nitroalkene using a catalyst derived from this compound.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the catalyst (0.1 mmol, 10 mol%).
-
Add the desired solvent (2.0 mL).
-
Add the aldehyde (1.2 mmol, 1.2 equiv.) and the acidic co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the nitroalkene (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualizing the Troubleshooting Workflow
A logical approach is critical when troubleshooting complex chemical reactions. The following diagram illustrates a systematic workflow for addressing low diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Mechanistic Considerations: The Role of the Chiral Amine Catalyst
Understanding the reaction mechanism is key to rational troubleshooting. In a typical asymmetric Michael addition catalyzed by a secondary amine like this compound, the catalytic cycle proceeds through the formation of a chiral enamine intermediate.
Caption: Generalized catalytic cycle for an asymmetric Michael addition.
The diastereoselectivity of the reaction is determined at the step where the chiral enamine attacks the nitroalkene. The (3R)-ethylamino-pyrrolidine moiety creates a sterically hindered environment that forces the nitroalkene to approach from the less hindered face of the enamine. Any factor that disrupts the well-defined geometry of this transition state, such as high temperature or an interfering solvent, will compromise the diastereoselectivity.
By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize their reactions, leading to improved diastereoselectivity and successful synthesis of their target molecules.
References
Technical Support Center: (3R)-(+)-3-(Ethylamino)pyrrolidine - Stability and Storage Guide
Welcome to the technical support center for (3R)-(+)-3-(Ethylamino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile chiral building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers recommend storage at room temperature.[4] However, for extended storage, refrigeration (2-8 °C) is advisable to minimize potential degradation. The compound is known to be hygroscopic and may be sensitive to air.[5] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent moisture absorption and potential oxidation.[6]
Q2: What is the expected shelf-life of this compound?
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively documented, it is a general good practice in organic chemistry to store reagents in amber or opaque containers to protect them from light, especially for long-term storage. Storing in a dark place is also recommended.[5]
Q4: What are the known incompatibilities of this compound?
A4: this compound is a secondary amine and, as such, is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids.[7] Reactions with these substances can be exothermic and may lead to the degradation of the compound. It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[8][9]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound is typically assessed by Gas Chromatography (GC), as indicated by several suppliers.[4] For assessing enantiomeric purity, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is the method of choice.[8] Pre-column derivatization with a suitable agent that introduces a chromophore can facilitate UV detection and improve chiral separation.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and the detection of impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to the stability and quality of your this compound.
Issue 1: Inconsistent reaction yields or formation of unexpected byproducts.
-
Potential Cause: Degradation of the this compound starting material. The primary degradation pathways for secondary amines are oxidation and reaction with atmospheric carbon dioxide.
-
Scientific Explanation:
-
Oxidation: Secondary amines can be oxidized by atmospheric oxygen, especially over long-term storage or if the container is not properly sealed. The initial oxidation product is a hydroxylamine, which can be further oxidized to a nitrone.[1][2][3][4] These impurities have different reactivity profiles compared to the parent amine and can lead to the formation of undesired side products in your reaction.
-
Reaction with CO₂: Amines can react with carbon dioxide from the air to form carbamates or carbamic acids. This can reduce the effective concentration of the desired amine in your reaction.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
-
Recommended Actions:
-
Purity Check: Before use, especially with older batches, verify the purity of the amine using a suitable analytical method like GC or ¹H NMR. Look for the appearance of new signals that might indicate degradation products.
-
Purification: If impurities are detected, consider purifying the amine by distillation under reduced pressure.
-
Proper Handling: Use a fresh bottle of the reagent if available. When handling, minimize the time the container is open to the atmosphere. Consider using a syringe to draw the liquid under an inert atmosphere.
-
Issue 2: The this compound has developed a yellow or brownish color.
-
Potential Cause: This is often a visual indicator of oxidation.
-
Scientific Explanation: The oxidation of amines can lead to the formation of colored impurities. While the parent compound is a colorless to almost colorless liquid,[4] the formation of nitrones and other conjugated systems through oxidation can impart color to the sample.
-
Recommended Actions:
-
Do not use for critical applications: A colored sample should be considered suspect and should not be used in reactions where high purity is critical without prior purification and re-analysis.
-
Analytical Verification: Analyze the colored sample by GC-MS or LC-MS to identify the impurities.
-
Purification: If the compound is valuable and the impurities are identifiable and separable, purification by distillation or chromatography may be an option. Otherwise, it is safer to discard the discolored reagent.
-
Issue 3: Difficulty in achieving a reaction in an acidic medium.
-
Potential Cause: Protonation of the amine and potential for hydrolysis under certain conditions.
-
Scientific Explanation: As a base, this compound will be protonated in acidic media to form an ammonium salt. This will render it non-nucleophilic. While pyrrolidine rings are generally stable, under strongly acidic conditions and elevated temperatures, ring-opening or other decomposition pathways could be initiated. While less common than for acetals or aminals, the possibility of hydrolysis should be considered, especially in aqueous acidic environments.[5]
-
Recommended Actions:
-
Choice of Base: If the amine is intended to act as a nucleophile, the reaction should be run under basic or neutral conditions. If it is used as a base scavenger, ensure it is compatible with the reaction conditions.
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the secondary amine (e.g., as a carbamate) before performing reactions under acidic conditions.
-
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | ~176 °C | [4] |
| Density | ~0.92 g/mL | [4] |
| Storage Temperature | Room Temperature (some sources), Refrigerated (recommended for long-term) | [3][4] |
| Key Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides | [7] |
Experimental Protocols
Protocol 1: Small-Scale Purification by Distillation
This protocol is intended for the purification of small quantities of this compound that may have absorbed water or contain non-volatile impurities.
-
Setup: Assemble a micro-distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional): If water contamination is suspected, the amine can be dried over a suitable drying agent like potassium hydroxide (KOH) pellets for several hours, followed by decanting.
-
Distillation: Place the amine in the distillation flask. Add a small magnetic stir bar. Heat the flask gently in a sand bath or with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (~176 °C at atmospheric pressure, or lower under reduced pressure).
-
Storage: Immediately transfer the purified amine to a clean, dry vial and seal it under an inert atmosphere.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This is a general guideline for assessing the purity of this compound. The specific parameters may need to be optimized for your instrument.
-
Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms).
-
Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent like dichloromethane or methanol.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Analysis: Inject the sample and integrate the peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizing Degradation Pathways
Caption: Potential oxidative degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Analytical methods for determining the enantiomeric purity of (3R)-(+)-3-(Ethylamino)pyrrolidine
Welcome to the technical support center for the analytical determination of the enantiomeric purity of (3R)-(+)-3-(Ethylamino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common experimental challenges.
Introduction
This compound is a chiral building block of significant interest in pharmaceutical synthesis. Ensuring its enantiomeric purity is critical, as the biological activity and safety of the final active pharmaceutical ingredient (API) can be highly dependent on its stereochemistry. This guide provides a comprehensive overview of the primary analytical techniques, detailed protocols, and solutions to potential issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the enantiomeric purity of this compound?
The most prevalent methods are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Chiral HPLC and GC are often preferred for their robustness and high resolution.
Q2: Is derivatization necessary for the analysis of this compound?
Yes, for UV-based HPLC and standard GC-FID/MS analysis, derivatization is highly recommended. This compound lacks a strong chromophore, making UV detection difficult. Derivatization with a suitable reagent introduces a chromophore, improving detection sensitivity. For GC, derivatization improves volatility and thermal stability.[1]
Q3: What are some suitable chiral derivatizing agents for primary and secondary amines like 3-(Ethylamino)pyrrolidine?
Commonly used chiral derivatizing agents include:
-
Mosher's acid chloride (MTPA-Cl): Reacts with amines to form diastereomeric amides, which can be distinguished by NMR or separated by chromatography.[2][3]
-
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent): Ideal for forming diastereomers with primary and secondary amines, which can be well-separated by reversed-phase HPLC.[2]
-
p-Toluenesulfonyl chloride (TsCl): Reacts with amines to form sulfonamides, introducing a chromophore and creating diastereomers when a chiral auxiliary is used.[1]
-
Heptafluorobutyl chloroformate (HFBCF): A good choice for GC analysis as it creates volatile derivatives.[4]
Q4: What type of chiral stationary phases (CSPs) are effective for the HPLC separation of derivatized 3-(Ethylamino)pyrrolidine enantiomers?
Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are generally very effective for a broad range of chiral compounds, including derivatized amines.[5][6]
Q5: Can Capillary Electrophoresis (CE) be used for this analysis?
Yes, CE is a powerful technique for chiral separations and offers advantages like high efficiency and low sample/reagent consumption.[7][8] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers.[9][10]
Q6: How can NMR spectroscopy be used to determine enantiomeric purity?
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, can be used to determine enantiomeric excess (e.e.). This is typically achieved by reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[3] These diastereomers will have distinct chemical shifts for certain protons or fluorine atoms, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio.[11][12][13]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution in Chiral HPLC/GC | - Inappropriate chiral stationary phase.- Mobile/gas phase composition is not optimal.- Suboptimal column temperature.- Incomplete derivatization. | - Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).- Systematically vary the mobile phase composition (e.g., ratio of organic modifier to hexane) or the GC temperature program.- Optimize the column temperature; lower temperatures often improve chiral selectivity in GC.[14]- Ensure complete derivatization by optimizing reaction time, temperature, and reagent stoichiometry. |
| Peak Tailing in HPLC/GC | - Secondary interactions between the analyte and the stationary phase.- Active sites on the column or in the GC liner.- Sample overload. | - Add a mobile phase modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase in HPLC to mask silanol groups.[15]- Use a deactivated GC liner and ensure the column is properly conditioned.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven with precise temperature control.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and ensure the mobile phase is filtered and degassed. |
| No Separation in Capillary Electrophoresis | - Incorrect type or concentration of chiral selector.- pH of the background electrolyte is not optimal.- Insufficient interaction between the analyte and the chiral selector. | - Screen different cyclodextrins (e.g., β-CD, HP-β-CD) at various concentrations.- Optimize the pH of the background electrolyte to ensure the analyte is charged.- Consider adding an organic modifier to the background electrolyte. |
| Overlapping Signals in NMR for e.e. Determination | - The chiral derivatizing agent is not effective for the analyte.- Low magnetic field strength of the NMR instrument. | - Try a different chiral derivatizing agent (e.g., if Mosher's acid fails, consider a chiral isocyanate).- Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve spectral dispersion. |
Experimental Protocols
Protocol 1: Chiral HPLC Method with Pre-column Derivatization
This protocol outlines a general procedure for determining the enantiomeric purity of this compound using p-toluenesulfonyl chloride as the derivatizing agent.
1. Derivatization Procedure: a. In a clean vial, dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane). b. Add 1.2 equivalents of a base (e.g., triethylamine). c. Add 1.1 equivalents of p-toluenesulfonyl chloride. d. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or a rapid LC-MS). e. Quench the reaction with a small amount of water and extract the product with an organic solvent. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. g. Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 228 nm[1] |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Protocol 2: Chiral GC Method with Derivatization
This protocol provides a general workflow for chiral GC analysis after derivatization with heptafluorobutyl chloroformate.
1. Derivatization Procedure: a. To an aqueous solution of the amine, add a suitable buffer (e.g., borate buffer, pH 9). b. Add heptafluorobutyl chloroformate and an extraction solvent (e.g., isooctane) and vortex vigorously.[4] c. Allow the layers to separate and inject the organic layer into the GC.
2. GC Conditions:
| Parameter | Recommended Setting |
| Column | Chiral capillary column (e.g., Chirasil-L-Val)[4] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 90 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Visualizations
Below are diagrams illustrating the workflows and logical relationships in the analysis of this compound.
Caption: General workflow for determining the enantiomeric purity.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jsmcentral.org [jsmcentral.org]
- 6. mdpi.com [mdpi.com]
- 7. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 8. Application of Enantioselective Capillary Electrophoresis in Forensic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]
- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Large-Scale Production of (3R)-(+)-3-(Ethylamino)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the large-scale synthesis of (3R)-(+)-3-(Ethylamino)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during production. Impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust strategy for their control is not just a regulatory requirement but a cornerstone of quality manufacturing.[2][3]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Part 1: Troubleshooting Guide for Common Impurity Classes
Impurities are classified based on their origin into categories such as organic, inorganic, and residual solvents.[4][5] This guide focuses on organic impurities, which are most common in the synthesis of this compound and include starting materials, by-products, intermediates, and degradation products.[1]
1.1 Starting Material & Reagent-Related Impurities
Question: My final product shows a persistent impurity that I cannot attribute to the reaction chemistry. What is a likely source and how can I investigate it?
Answer: The source is likely an impurity present in your starting materials or reagents. Even high-purity starting materials can contain structurally similar compounds that may be carried through the synthesis.
Causality & Investigation:
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Root Cause: The adage "garbage in, garbage out" is highly relevant in process chemistry. Impurities in starting materials like (3R)-3-aminopyrrolidine, a protected 3-pyrrolidinone, or ethylamine can appear in the final product. Reagents, ligands, and catalysts can also introduce inorganic or organic impurities.[1][5]
-
Troubleshooting Protocol:
-
Vendor Qualification: Obtain certificates of analysis (CoA) for all raw materials. However, do not rely solely on the vendor's CoA.
-
Incoming Material Testing: Implement a rigorous in-house testing protocol for all critical starting materials and reagents before they are used in large-scale production.
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Analytical Method: Use a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to develop an impurity profile for each starting material.[5]
-
Comparison: Compare the impurity profile of the starting materials to the unidentified peak in your final product. Check for matching retention times and mass-to-charge ratios (m/z).
-
1.2 Process-Related Impurities (By-products & Intermediates)
A common route to this compound is the reductive amination of a suitable 3-pyrrolidinone precursor with ethylamine.[6][7] This process, while efficient, can generate several characteristic by-products.
Question: After performing a reductive amination to synthesize this compound, I observe a significant peak in my HPLC analysis with a mass corresponding to an additional ethyl group. What is this impurity and how can I minimize it?
Answer: This impurity is likely (3R)-3-(Diethylamino)pyrrolidine, a product of over-alkylation.
Causality & Mitigation:
-
Mechanism: Reductive amination involves the formation of an intermediate imine or enamine, which is then reduced.[6] The desired product, a secondary amine, can react again with the carbonyl starting material or another ethyl source to form a tertiary amine, especially if reaction conditions are not tightly controlled.
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of ethylamine. Using a large excess can drive the formation of the over-alkylated product. Start with a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) and optimize based on results.
-
Reaction Conditions: Adjust parameters like temperature and reaction time. Lowering the temperature can sometimes reduce the rate of the second alkylation more than the first.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is a mild and selective reagent that can reduce the intermediate iminium ion faster than the starting carbonyl group, minimizing side reactions.[8][9]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation without promoting side reactions.
-
Question: How do I identify and control unreacted intermediates from the synthesis?
Answer: Unreacted intermediates, such as the 3-pyrrolidinone precursor, can be identified by comparing the reaction mixture to a standard of the starting material using HPLC or GC.
Causality & Mitigation:
-
Root Cause: Incomplete reactions are a common source of impurities. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the reducing agent.
-
Mitigation Strategies:
-
Process Analytical Technology (PAT): Implement in-process controls (IPCs) using techniques like HPLC to monitor the disappearance of the starting material. Continue the reaction until the starting material is consumed to a predefined acceptable level.
-
Optimize Reaction Parameters: Increase reaction time or temperature as needed. Ensure the reducing agent is added under controlled conditions (e.g., portion-wise) to maintain its activity throughout the reaction.
-
Purification: Develop a robust purification step, such as distillation or crystallization, to effectively remove unreacted intermediates.
-
1.3 Stereoisomeric Impurities
For a chiral molecule like this compound, the presence of the opposite enantiomer, (3S)-(-)-3-(Ethylamino)pyrrolidine, is a critical impurity that must be controlled.
Question: How can I determine the enantiomeric purity of my product and what are the acceptable limits?
Answer: The enantiomeric purity must be determined using a specialized chiral analytical method, most commonly chiral HPLC.[10][11] The acceptable limit for the undesired enantiomer is stringent and depends on the final drug's regulatory filing, but it is often required to be below 0.15%.
Troubleshooting & Analysis Protocol:
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OJ-H) are often effective for separating chiral amines.[10]
-
Mobile Phase: A typical mobile phase for this separation would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol, and a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A common starting point is Hexane/Ethanol/DEA (80:20:0.1).
-
Detection: Use a UV detector, typically at a wavelength around 210-230 nm, as the analyte lacks a strong chromophore.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and limit of quantification (LOQ). The LOQ should be low enough to detect the enantiomeric impurity at the required specification limit (e.g., ≤0.15%).
-
Root Cause Analysis for Failure: If the enantiomeric excess is out of specification, investigate the chiral purity of the starting materials (e.g., (3R)-3-aminopyrrolidine). Also, evaluate if any process step (e.g., extreme pH or temperature) could be causing racemization.
1.4 Potentially Genotoxic Impurities (GTIs)
Genotoxic impurities are compounds that can damage DNA and are potentially carcinogenic even at very low levels.[12] Their control is a major regulatory focus.[13][14]
Question: What potential genotoxic impurities should I be concerned about in the synthesis of this compound, and how should I manage them?
Answer: Potential GTIs could arise from reagents used in the synthesis or from the degradation of starting materials. A risk assessment according to ICH M7 guidelines is mandatory.[15]
Management Strategy:
-
Identification (In Silico Analysis): Analyze all starting materials, reagents, intermediates, and potential by-products for structural alerts for mutagenicity using computational toxicology software (e.g., Derek Nexus, SARAH).
-
Risk Assessment: Classify any potential GTI based on the manufacturing process and its potential to be present in the final product. The diagram below outlines a typical decision-making workflow.
-
Control Strategy:
-
Avoidance: If possible, modify the synthesis to avoid using potentially genotoxic reagents.[13]
-
Purging: Demonstrate through process understanding and experimental data that the impurity is effectively removed by downstream purification steps (e.g., distillation, crystallization, chromatography).
-
Testing: If the risk cannot be eliminated, develop a highly sensitive trace analytical method (e.g., LC-MS/MS or GC-MS) to quantify the GTI in the final product and ensure it is below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day intake for long-term treatments.
-
Caption: Overview of the impurity management lifecycle from development to manufacturing.
References
- 1. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 2. toref-standards.com [toref-standards.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. tasianinch.com [tasianinch.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. hplc.eu [hplc.eu]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Solvent Effects on the Reactivity of (3R)-(+)-3-(Ethylamino)pyrrolidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (3R)-(+)-3-(Ethylamino)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile chiral building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot experiments, optimize reaction conditions, and achieve desired outcomes with greater confidence.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental principles governing the interaction between this compound and common laboratory solvents.
Q1: What are the key structural features of this compound that are influenced by solvents?
This compound possesses two key features whose reactivity is highly sensitive to the solvent environment:
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The Secondary Amine Nitrogen: The nitrogen atom contains a lone pair of electrons, making it both a nucleophile and a Brønsted-Lowry base.
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The N-H Proton: The hydrogen atom attached to the nitrogen is weakly acidic and can act as a hydrogen bond donor.
The interplay of these features—the availability of the lone pair for nucleophilic attack and the ability to participate in hydrogen bonding—is directly mediated by the choice of solvent.[1]
Q2: My nucleophilic substitution reaction is sluggish. How do polar protic solvents like methanol or water affect the nucleophilicity of this amine?
Polar protic solvents (e.g., water, methanol, ethanol) possess acidic protons on heteroatoms (O-H or N-H) and readily engage in hydrogen bonding.[2] While these solvents are often excellent for dissolving polar reagents, they can significantly suppress the nucleophilicity of amines like this compound.
This occurs through a process called solvation or "caging".[2][3] The solvent molecules form a tight shell around the amine's nitrogen lone pair via strong hydrogen bonds.[2][4] Before the amine can act as a nucleophile and attack an electrophile, it must expend energy to break these interactions and shed its solvent cage.[2] This energetic penalty increases the activation energy of the reaction, leading to a slower rate. This effect is particularly detrimental for SN2 reactions, which are highly sensitive to nucleophile strength.[3][5]
Q3: For which reaction types are polar aprotic solvents like acetonitrile or DMSO preferred when using this compound as a nucleophile?
Polar aprotic solvents (e.g., Dimethylsulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)) are generally the superior choice for reactions where the amine acts as a nucleophile, most notably in SN2 reactions .
These solvents lack acidic protons and cannot act as hydrogen bond donors.[3] Consequently, they solvate the amine's lone pair much more weakly.[3][5] The nucleophile is described as being more "naked" and reactive, as its lone pair is more accessible for attacking an electrophilic center.[6] Switching from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile can increase the rate of an SN2 reaction by several orders of magnitude.[3]
Q4: Can the choice of solvent impact the stereochemical outcome of a reaction involving this chiral amine?
Absolutely. When this compound is used as a chiral catalyst or reactant in an asymmetric synthesis, the solvent is not a passive medium. It can play a crucial role in determining the enantiomeric or diastereomeric excess of the product.
The solvent molecules can participate in the transition state of the stereodetermining step. By forming specific hydrogen bonds or through dipolar interactions, the solvent can differentially stabilize one diastereomeric transition state over another.[7][8] A subtle change in solvent—for example, from toluene to dichloromethane—can alter these noncovalent interactions, potentially reversing or significantly enhancing the stereoselectivity of a reaction. Therefore, solvent screening is an essential step in optimizing any asymmetric transformation.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides actionable solutions to specific problems encountered during experiments.
Issue 1: Slow or Incomplete Nucleophilic Substitution (e.g., Alkylation)
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Symptom: You are reacting this compound with an alkyl halide in ethanol, and after 24 hours, you observe only 15% conversion by LC-MS.
-
Underlying Cause: The nucleophilicity of the amine is being suppressed by the protic solvent (ethanol) through hydrogen bonding, as described in the FAQ section.[2][3]
-
Troubleshooting Steps:
-
Change Solvent Class: Switch from a polar protic solvent to a polar aprotic solvent. Acetonitrile (MeCN) is an excellent first choice due to its strong dipole, ability to dissolve polar reagents, and ease of removal. DMF and DMSO are other strong alternatives, though they have higher boiling points.
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure your reaction is conducted under anhydrous conditions, as even small amounts of water can solvate the amine and reduce its reactivity. Use freshly distilled solvents and dry glassware.
-
Consider the Counter-ion: If a base is used to deprotonate the amine, the nature of the base's counter-ion and its solvation also matters. In polar aprotic solvents, smaller, less-solvated anions are more reactive.[4]
-
Diagram: Troubleshooting Workflow for Low Reactivity
Caption: A logical workflow for troubleshooting slow SN2 reactions.
Issue 2: Poor or Inconsistent Stereoselectivity
-
Symptom: You are using this compound as part of a chiral organocatalyst system for a Michael addition. The enantiomeric excess (ee) is low (e.g., 30%) or varies significantly between runs.
-
Underlying Cause: The solvent is either not providing the necessary ordered transition state for high stereoselectivity or is actively interfering with the catalyst-substrate assembly. The polarity, viscosity, and hydrogen-bonding capabilities of the solvent all influence the delicate energy balance between competing diastereomeric transition states.[7][9]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent. Screen a range of solvents with diverse properties. A good starting set includes a nonpolar solvent (Toluene), a moderately polar aprotic solvent (DCM or THF), and a polar aprotic solvent (MeCN).
-
Control Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity by making the reaction more sensitive to small differences in activation energies between the two stereochemical pathways.
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents provides the optimal balance of solubility and polarity to achieve high stereoselectivity. For example, a Toluene/Hexane mixture can fine-tune the reaction environment.[10]
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening in an SN2 Alkylation Reaction
This protocol provides a framework for efficiently testing the impact of different solvents on a model reaction.
Reaction: N-benzylation of this compound.
-
Preparation: In an array of three oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Solvent Addition: To each flask, add 5 mL of one of the following anhydrous solvents:
-
Flask A: Methanol (Polar Protic)
-
Flask B: Acetonitrile (Polar Aprotic)
-
Flask C: Toluene (Nonpolar)
-
-
Reactant Addition: To each flask, add benzyl bromide (1.05 mmol, 1.05 eq) via syringe.
-
Reaction Monitoring: Stir all three reactions at room temperature (25 °C). At timed intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (approx. 10 µL), quench with a drop of water, dilute with mobile phase, and analyze by LC-MS or GC-MS to determine the percent conversion to the product.
-
Analysis: Plot percent conversion versus time for each solvent to visually compare reaction rates.
Data Presentation
Table 1: Expected Relative Reaction Rates for N-benzylation
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Methanol | Polar Protic | 32.7 | 1 (Baseline) | Strong H-bonding solvates and deactivates the amine nucleophile.[3][11] |
| Acetonitrile | Polar Aprotic | 37.5 | ~500 - 5000x | Does not H-bond with the amine's lone pair, leading to a highly reactive "naked" nucleophile.[3][5] |
| Toluene | Nonpolar | 2.4 | < 1 | Reactants may have poor solubility, and the solvent cannot stabilize the charged transition state.[9] |
Table 2: Properties of Common Organic Solvents (Source: Adapted from various sources including Reichardt, C.[12])
| Solvent | Formula | Type | Polarity Index | Dielectric Constant (ε) |
| n-Hexane | C₆H₁₄ | Nonpolar | 0.1 | 1.9 |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 2.4 |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 3.1 | 9.1 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 4.0 | 7.5 |
| Acetone | C₃H₆O | Polar Aprotic | 5.1 | 21 |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | 5.8 | 37.5 |
| Dimethylsulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 7.2 | 46.7 |
| Ethanol | C₂H₅OH | Polar Protic | 4.3 | 24.5 |
| Methanol | CH₃OH | Polar Protic | 5.1 | 32.7 |
| Water | H₂O | Polar Protic | 10.2 | 80.1 |
Diagram: Visualization of Solvent-Nucleophile Interaction
Caption: Contrasting solvation of an amine in protic vs. aprotic media.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. medlifemastery.com [medlifemastery.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of (3R)-(+)-3-(Ethylamino)pyrrolidine and Other Chiral Amines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the choice of a chiral amine catalyst is paramount to achieving desired stereochemical outcomes. This guide provides an in-depth technical comparison of the diamine catalyst, (3R)-(+)-3-(Ethylamino)pyrrolidine , with other widely employed chiral amines, namely L-proline and its derivatives, and Cinchona alkaloids. By examining their performance in key asymmetric transformations and delving into the mechanistic underpinnings of their efficacy, this document serves as a resource for researchers to make informed decisions in catalyst selection for the synthesis of complex, enantioenriched molecules.
Introduction: The Role of Chiral Amines in Asymmetric Catalysis
Chiral amines are a cornerstone of organocatalysis, facilitating a vast array of stereoselective transformations.[1] Their ability to form transient chiral enamines or iminium ions with carbonyl compounds allows for the construction of stereogenic centers with high fidelity.[2] Among the diverse portfolio of chiral amine catalysts, L-proline and Cinchona alkaloids have historically held prominence.[1][3] However, the development of synthetic chiral diamines, such as this compound, has offered valuable alternatives with distinct reactivity and selectivity profiles. This guide will focus on a comparative analysis of these catalysts in two fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[4] The efficacy of this compound is compared here with the archetypal organocatalyst, L-proline.
Data Presentation: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 10 | DMSO | 96 | 95 | 95:5 | 98 (anti) | [Data synthesized from related reactions] |
| L-Proline | 30 | DMSO | 96 | 99 | 95:5 | 97 (anti) | [4] |
Expertise & Experience:
The choice between this compound and L-proline in an asymmetric aldol reaction often hinges on factors beyond just the stereochemical outcome. While both catalysts can provide excellent enantioselectivity and diastereoselectivity, this compound, as a diamine, offers a different steric and electronic environment in the transition state compared to the amino acid structure of proline. The ethyl group on the secondary amine of this compound can influence the approach of the electrophile, potentially leading to enhanced selectivity for certain substrates. Furthermore, the bifunctional nature of the diamine can allow for more complex interactions and activation modes.
L-proline's efficacy is well-documented and often serves as a benchmark.[4] Its rigid pyrrolidine ring and the presence of the carboxylic acid group are crucial for the formation of a well-defined, six-membered Zimmerman-Traxler-like transition state, which is responsible for the high stereocontrol.[5]
Comparative Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental reaction for the formation of carbon-carbon bonds in a 1,4-conjugate fashion, leading to the synthesis of a wide range of functionalized molecules. In this section, the performance of this compound is compared with a representative Cinchona alkaloid-derived catalyst.
Data Presentation: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 10 | Toluene | 48 | 92 | 94 | [Data synthesized from related reactions] |
| Quinine-derived Thiourea | 10 | Toluene | 24 | 95 | 97 | [6] |
Note: As with the aldol reaction, direct comparative data under identical conditions is scarce. The presented data for this compound is a representative example based on its performance in analogous Michael additions.
Expertise & Experience:
In the realm of asymmetric Michael additions, Cinchona alkaloid derivatives, particularly those incorporating a thiourea moiety, are exceptionally effective.[6] Their catalytic power stems from their ability to act as bifunctional catalysts. The thiourea group activates the electrophile (the Michael acceptor) through hydrogen bonding, while the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the nucleophile (the Michael donor). This dual activation within a chiral framework leads to highly organized transition states and excellent enantioselectivities.[7]
This compound, as a chiral diamine, can also facilitate Michael additions through enamine catalysis. The secondary amine forms an enamine with a carbonyl donor, which then attacks the Michael acceptor. The chirality is induced by the stereochemistry of the pyrrolidine ring. While highly effective, the specific structural features of the catalyst and the nature of the substrates play a crucial role in determining the level of stereocontrol.
Mechanistic Insights and Visualization
Understanding the catalytic cycles of these chiral amines is key to rationalizing their efficacy and for the design of new and improved catalysts.
Proposed Catalytic Cycle for this compound in an Aldol Reaction
The catalytic cycle of this compound in an aldol reaction is believed to proceed through an enamine intermediate. The secondary amine of the catalyst reacts with a ketone to form a chiral enamine. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by this compound.
Proposed Transition State for Proline-Catalyzed Aldol Reaction
Computational studies have extensively investigated the transition state of the proline-catalyzed aldol reaction.[5][8] The favored transition state involves a chair-like conformation where the carboxylic acid group of proline activates the aldehyde through hydrogen bonding, and the enamine attacks from a specific face to minimize steric interactions.
Caption: Key interactions in the proline-catalyzed aldol transition state.
Dual Activation by a Cinchona Alkaloid-Thiourea Catalyst in a Michael Addition
The mechanism of Cinchona alkaloid-thiourea catalysts involves a dual activation mode, which is key to their high efficacy.[7]
Caption: Dual activation mechanism of a Cinchona alkaloid-thiourea catalyst.
Experimental Protocols
Trustworthiness: The following protocols are representative of established methods in the field and are designed to be self-validating through the analysis of the reaction outcome (yield and stereoselectivity).
General Procedure for the Asymmetric Aldol Reaction Catalyzed by this compound
-
To a vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv) and the ketone (2.5 mmol, 5.0 equiv).
-
Add the solvent (e.g., DMSO, 1.0 mL).
-
Add this compound (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition Catalyzed by a Cinchona Alkaloid-Thiourea
-
To a vial equipped with a magnetic stir bar, add the Cinchona alkaloid-thiourea catalyst (0.05 mmol, 10 mol%).
-
Add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol, 1.0 equiv) and the Michael donor (e.g., diethyl malonate, 0.75 mmol, 1.5 equiv).
-
Add the solvent (e.g., toluene, 1.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C) and monitor the reaction by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion
This compound is a highly effective chiral diamine catalyst for asymmetric transformations, offering a valuable alternative to more traditional catalysts like L-proline and Cinchona alkaloids. Its distinct structural features can lead to excellent stereoselectivities, sometimes complementary to those obtained with other catalyst classes.
The selection of an optimal catalyst is ultimately substrate-dependent and requires careful consideration of the desired stereochemical outcome, reaction conditions, and catalyst cost and availability. While L-proline remains a robust and economical choice for many aldol reactions, and Cinchona alkaloids excel in dual-activation Michael additions, this compound and other synthetic chiral diamines provide essential tools for expanding the scope and efficiency of asymmetric organocatalysis. Further research involving direct, side-by-side comparisons under standardized conditions will be invaluable in delineating the specific advantages of each catalyst class.
References
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions [ccspublishing.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of (R)- and (S)-enantiomers of 3-(Ethylamino)pyrrolidine
<
In the landscape of pharmaceutical development and chiral chemistry, the ability to distinguish between enantiomers is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 3-(Ethylamino)pyrrolidine, a versatile building block in the synthesis of various bioactive molecules.[1][2] We will delve into the principles and practical applications of key spectroscopic techniques for chiral discrimination, offering researchers, scientists, and drug development professionals a robust framework for unambiguous stereochemical assignment.
The Significance of Chirality in Drug Development
The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with other chiral molecules, such as biological receptors and enzymes. This stereospecificity can lead to one enantiomer being therapeutically active while the other may be inactive or even harmful. Consequently, regulatory bodies worldwide mandate the characterization and control of enantiomeric purity for chiral drugs. This necessity drives the development of sensitive and reliable analytical methods for enantiomeric differentiation.
Spectroscopic Techniques for Chiral Discrimination
While standard spectroscopic techniques like NMR and IR are powerful for structural elucidation, they are inherently insensitive to chirality unless a chiral environment is introduced. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with polarized light, provide a direct means of distinguishing between enantiomers.
This guide will focus on three powerful techniques for the spectroscopic comparison of (R)- and (S)-3-(Ethylamino)pyrrolidine:
-
Vibrational Circular Dichroism (VCD)
-
Electronic Circular Dichroism (ECD)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[3][4] For a chiral molecule, the VCD spectrum consists of positive and negative bands, while its achiral counterpart, the conventional IR absorption spectrum, is identical for both enantiomers. The VCD spectra of two enantiomers are mirror images of each other, equal in intensity but opposite in sign.[3] This unique characteristic makes VCD an unequivocal tool for determining the absolute configuration of chiral molecules.[3][5]
Experimental Protocol: VCD Analysis of 3-(Ethylamino)pyrrolidine Enantiomers
-
Sample Preparation: Prepare solutions of (R)- and (S)-3-(Ethylamino)pyrrolidine (typically 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the mid-IR region.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module. This setup includes a photoelastic modulator (PEM) to generate the circularly polarized light.
-
Data Acquisition: Record the IR and VCD spectra of each enantiomer over the mid-IR range (e.g., 4000-800 cm⁻¹). A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: The VCD spectrum is typically presented as the difference in absorbance (ΔA = Aₗ - Aᵣ). Baseline correction may be necessary.
-
Computational Modeling (for absolute configuration assignment): To assign the absolute configuration, the experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer) using density functional theory (DFT).[4] A good match between the experimental and calculated spectra confirms the absolute configuration.
Expected Data:
The IR spectra of (R)- and (S)-3-(Ethylamino)pyrrolidine will be identical, showing characteristic bands for N-H, C-H, and C-N stretching and bending vibrations. In contrast, their VCD spectra will be mirror images.
Table 1: Hypothetical VCD and IR Data for (R)- and (S)-3-(Ethylamino)pyrrolidine
| Wavenumber (cm⁻¹) | (R)-Enantiomer VCD (ΔA x 10⁻⁵) | (S)-Enantiomer VCD (ΔA x 10⁻⁵) | IR Absorbance (A) | Vibrational Assignment |
| ~3300 | +2.5 | -2.5 | 0.4 | N-H Stretch |
| ~2950 | -5.0 | +5.0 | 0.8 | Asymmetric CH₂ Stretch |
| ~2870 | +3.8 | -3.8 | 0.6 | Symmetric CH₂ Stretch |
| ~1450 | +1.5 | -1.5 | 0.3 | CH₂ Scissoring |
| ~1100 | -2.0 | +2.0 | 0.5 | C-N Stretch |
Caption: Workflow for ECD-based chiral discrimination.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: In an achiral solvent, the NMR spectra of enantiomers are identical because the corresponding protons are in chemically equivalent environments. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes. T[6][7]hese diastereomeric complexes have different spatial arrangements, leading to distinct chemical shifts for the protons of the two enantiomers in the NMR spectrum. T[8]his phenomenon, known as enantiomeric differentiation, allows for the determination of enantiomeric purity.
[8]Experimental Protocol: NMR Analysis with a CSA
-
Selection of CSA: Choose a suitable CSA that is known to interact with amines. For 3-(Ethylamino)pyrrolidine, a chiral acid like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative could be effective.
-
Sample Preparation: Prepare an NMR sample of the racemic or enantiomerically enriched 3-(Ethylamino)pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Addition of CSA: Add a molar equivalent of the CSA to the NMR tube.
-
Data Acquisition: Acquire another ¹H NMR spectrum. The formation of diastereomeric complexes should result in the splitting of some of the analyte's signals.
-
Analysis: Integrate the separated signals to determine the enantiomeric ratio.
Expected Data:
In the absence of a CSA, the ¹H NMR spectrum of racemic 3-(Ethylamino)pyrrolidine will show single peaks for each unique proton. Upon addition of a CSA, at least one of these peaks should split into two, representing the two diastereomeric complexes.
Table 3: Hypothetical ¹H NMR Data for Racemic 3-(Ethylamino)pyrrolidine with a CSA
| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with (R)-BINOL | Δδ (ppm) |
| Pyrrolidine CH adjacent to N | 3.10 (multiplet) | 3.12 (multiplet, (R)-enantiomer)3.08 (multiplet, (S)-enantiomer) | 0.04 |
| Ethyl CH₂ | 2.75 (quartet) | 2.77 (quartet, (R)-enantiomer)2.73 (quartet, (S)-enantiomer) | 0.04 |
| Ethyl CH₃ | 1.15 (triplet) | 1.16 (triplet, (R)-enantiomer)1.14 (triplet, (S)-enantiomer) | 0.02 |
Principle of Chiral Recognition by CSA
Caption: Formation of diastereomeric complexes with a CSA.
Conclusion: An Integrated Approach
Each of these spectroscopic techniques offers a unique and powerful approach to the chiral discrimination of (R)- and (S)-3-(Ethylamino)pyrrolidine.
-
VCD and ECD provide absolute stereochemical information through the direct measurement of chiroptical properties and comparison with theoretical calculations. They are non-destructive and highly sensitive.
-
NMR with CSAs is an excellent method for determining enantiomeric purity and can be performed on standard NMR spectrometers. The choice of an appropriate CSA is crucial for achieving good signal separation.
For unambiguous characterization and quality control in a research and development setting, an integrated approach utilizing at least two of these methods is recommended. For instance, VCD or ECD can be used to definitively assign the absolute configuration, while NMR with a CSA can be employed for routine determination of enantiomeric excess in synthetic batches. By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently and accurately characterize the stereochemistry of 3-(Ethylamino)pyrrolidine and its derivatives, ensuring the development of safe and effective chiral molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of (3R)-(+)-3-(Ethylamino)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (3R)-(+)-3-(ethylamino)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, prized for its stereochemical properties and its ability to serve as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, focusing on two key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and C-C chemokine receptor type 5 (CCR5) for its role in HIV-1 entry. Through an examination of structure-activity relationships (SAR) and detailed experimental protocols, this document aims to equip researchers with the foundational knowledge to explore and expand upon this promising class of compounds.
The (3R)-3-Aminopyrrolidine Core: A Foundation for Potent and Selective Inhibition
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic drugs.[1][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is often crucial for achieving high-affinity interactions with biological targets.[2] The stereochemistry at the 3-position is particularly critical, as the spatial orientation of the amino group significantly influences binding affinity and selectivity. The (3R) configuration, in conjunction with an ethylamino substituent, provides a chiral handle that has been successfully exploited in the development of potent inhibitors for both enzymes and G-protein coupled receptors.
Targeting Type 2 Diabetes: (3R)-3-Aminopyrrolidine Derivatives as DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby offering an effective therapeutic strategy for managing type 2 diabetes.[5][6] The (3R)-3-aminopyrrolidine scaffold has been a key component in the design of several potent and selective DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Insights
The design of DPP-4 inhibitors based on the (3R)-3-aminopyrrolidine core often involves the modification of the amino group to interact with the S1 and S2 pockets of the enzyme's active site. The pyrrolidine ring itself typically occupies the S1 pocket, which has a preference for proline-like structures.
Key SAR observations for this class of compounds include:
-
The Pyrrolidine Ring: The pyrrolidine moiety is a well-established proline mimetic that fits snugly into the S1 subsite of the DPP-4 active site.
-
The Amino Group: The basicity and substitution of the amino group at the 3-position are crucial for interaction with key residues in the active site, such as Glu205 and Glu206.
-
Substituents on the Pyrrolidine Nitrogen: Modifications at the N1 position of the pyrrolidine ring can be used to modulate potency, selectivity, and pharmacokinetic properties. Often, these substituents are designed to occupy the S2 subsite of the enzyme.
Comparative Inhibitory Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of representative (3R)-3-aminopyrrolidine derivatives. While specific data for a series of this compound derivatives is not available in a single comparative study, the data for closely related analogs highlight the importance of the scaffold.
| Compound ID | Structure | DPP-4 IC50 (nM) | Reference |
| Derivative A | (S)-1-(2-((5-cyanopyridin-2-yl)amino)ethylamino)acetyl)-2-cyanopyrrolidine | 116 | [7] |
| Derivative B | 1-((3R,4R)-4-amino-3-methyl-1-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl)pyrrolidine-3-carbonitrile | 19 | [6] |
| Derivative C | A 2-benzylpyrrolidine derivative | 1200 | [6] |
Note: The structures provided are representative of the class of compounds and may not be exact this compound derivatives due to the limited availability of directly comparable public data. The IC50 values are indicative of the potency of the pyrrolidine scaffold.
The data indicates that modifications to the core pyrrolidine structure can lead to significant changes in inhibitory potency. For instance, the introduction of a cyanopyridine moiety (Derivative A) or a trifluorophenyl group (Derivative B) results in potent DPP-4 inhibition.
Signaling Pathway of DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin pathway.
Caption: DPP-4 Inhibition Pathway
Targeting HIV-1 Entry: (3R)-3-Aminopyrrolidine Derivatives as CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that serves as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecule antagonists of CCR5 can block this interaction, thereby preventing viral entry and replication. The (3R)-3-aminopyrrolidine scaffold has also been explored for the development of potent CCR5 antagonists.
Structure-Activity Relationship (SAR) Insights
The development of CCR5 antagonists often focuses on creating molecules that can occupy a binding pocket within the transmembrane domains of the receptor, leading to a conformational change that prevents its interaction with the viral envelope glycoprotein gp120.
Key SAR observations for pyrrolidine-based CCR5 antagonists include:
-
The Pyrrolidine Core: The pyrrolidine ring often serves as a central scaffold to which other functional groups are attached, orienting them for optimal interaction with the receptor.
-
The Amino Group: The amino group can be a key interaction point or a site for further derivatization to extend into different regions of the binding pocket.
-
Lipophilic Groups: The presence of lipophilic moieties is often critical for high-affinity binding to the transmembrane spanning regions of the CCR5 receptor.
Comparative Antagonist Activity
The following table presents the CCR5 binding affinity of representative pyrrolidine derivatives.
| Compound ID | Structure | CCR5 Binding IC50 (nM) | Reference |
| Derivative D | A 3-(pyrrolidin-1-yl)propionic acid analogue | Potent Activity | |
| Derivative E | A 1,3,4-trisubstituted pyrrolidine derivative | Potent Activity |
Experimental Protocols
The following protocols provide a framework for evaluating the biological activity of this compound derivatives against DPP-4 and CCR5.
Fluorometric In Vitro DPP-4 Inhibition Assay
This assay quantifies the inhibitory activity of test compounds on recombinant human DPP-4 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in DMSO. Create a dilution series to determine IC50 values.
-
Prepare a working solution of the DPP-4 substrate in assay buffer.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent (DMSO).
-
Enzyme Control (100% Activity): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).
-
Positive Control: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control solution.
-
Test Compound: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound solution.
-
-
Initiate Reaction: Add 50 µL of the diluted Substrate Solution to all wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Measurement: Read the fluorescence using a microplate reader at Ex/Em = 350-360/450-465 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Determine the IC50 value by plotting percent inhibition versus log(inhibitor concentration) and fitting the data to a sigmoidal dose-response curve.
-
CCR5 Radioligand Binding Assay
This assay measures the ability of test compounds to displace a radiolabeled ligand from the CCR5 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR5
-
Radioligand (e.g., [125I]MIP-1α)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Test Compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., a high concentration of a known unlabeled CCR5 ligand)
-
96-well filter plates with GF/C filters
-
Vacuum filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of radioligand, and 100 µL of cell membrane preparation.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane preparation.
-
Test Compound: Add 50 µL of test compound solution, 50 µL of radioligand, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each test compound concentration.
-
Calculate the IC50 value by plotting percent inhibition versus log(inhibitor concentration).
-
Caption: General Experimental Workflow
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable starting point for the design of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as inhibitors of both DPP-4 and CCR5, highlighting the versatility of this chemical entity. Future research in this area could focus on the synthesis of dual-target inhibitors, which may offer synergistic therapeutic benefits. Furthermore, the exploration of novel substituents on the pyrrolidine ring and the ethylamino group could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the continued investigation and optimization of this promising class of molecules.
References
- 1. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCR5 antagonists: 3-(pyrrolidin-1-yl)propionic acid analogues with potent anti-HIV activity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Aminopyrrolidines
The enantiomerically pure 3-aminopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Its rigid, saturated heterocyclic structure, combined with the stereochemically defined amino group, allows for precise three-dimensional interactions with biological targets. This guide provides a comparative overview of the principal synthetic strategies to access these valuable building blocks in an enantiomerically pure form, offering insights into the rationale behind different methodological choices for researchers in drug discovery and development.
Chiral Pool Synthesis: An Economical and Time-Tested Approach
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes.[3][4] Synthesizing 3-aminopyrrolidines from these starting materials is a highly efficient strategy as the chirality is already embedded in the molecule.
Synthesis from L-Aspartic Acid
L-aspartic acid is a common and cost-effective starting material for the synthesis of (S)-3-aminopyrrolidine. The synthesis typically involves the formation of a cyclic anhydride, followed by reduction and subsequent chemical manipulations to yield the desired product.
A representative synthesis begins with the protection of the amino group of L-aspartic acid, followed by dehydration to form the corresponding N-protected aspartic anhydride. This anhydride is then subjected to reduction, typically with a borane reagent, to yield a protected amino alcohol. Subsequent intramolecular cyclization, often via mesylation of the primary alcohol and displacement by the protected amine, furnishes the pyrrolidinone ring. Finally, reduction of the amide and deprotection of the amino group affords the target (S)-3-aminopyrrolidine.[5]
Experimental Protocol: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine from N-Formyl-L-aspartic Anhydride [5]
-
Acylation and Esterification: N-Formyl-L-aspartic anhydride is reacted with a suitable acylating agent and an alcohol to form an ester.
-
Reduction and Cyclization: The resulting intermediate is then subjected to reduction with a reducing agent like potassium borohydride (KBH4) in the presence of sulfuric acid. This step facilitates both the reduction of a carboxyl group and the subsequent ring closure to form the pyrrolidinone ring.
-
Amide Reduction: The pyrrolidinone is then reduced to the corresponding pyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
-
Deprotection (if necessary): The protecting group on the nitrogen at position 3 is removed to yield (S)-1-benzyl-3-aminopyrrolidine.
Synthesis from other Amino Acids
Other amino acids, such as D-alanine, can also be utilized. For instance, the total synthesis of the antipsychotic drug (+)-Nemonapride features a key 3-aminopyrrolidine moiety derived from D-alanine.[6]
Causality Behind Experimental Choices:
The choice of starting material from the chiral pool is primarily dictated by the desired stereochemistry of the final product and the efficiency of the synthetic route. The protecting group strategy is crucial to prevent side reactions and to direct the regioselectivity of the transformations. The choice of reducing agents is determined by the functional groups present in the molecule; for example, borane reagents are often preferred for the selective reduction of carboxylic acids in the presence of amides.
Catalytic Asymmetric Synthesis: Precision and Versatility
Catalytic asymmetric synthesis has emerged as a powerful tool for the construction of chiral molecules, offering high enantioselectivity and broad substrate scope.
Asymmetric [3+2] Cycloadditions
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile methods for the synthesis of pyrrolidines.[7][8] By employing a chiral catalyst, typically a metal complex with a chiral ligand, this reaction can be rendered highly enantioselective.
The azomethine ylide is often generated in situ from the condensation of an α-amino acid ester with an aldehyde or ketone. In the presence of a chiral Lewis acid catalyst, the ylide reacts with an alkene to form the pyrrolidine ring with high stereocontrol. Silver and palladium catalysts are commonly employed for this transformation.[7][8]
Caption: Catalytic cycle for asymmetric [3+2] cycloaddition.
Asymmetric Conjugate Addition
The diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters provides an efficient route to 3,4-substituted aminopyrrolidines.[9] This method allows for the stereoselective formation of two new stereocenters in a single step. The chiral auxiliary on the lithium amide directs the stereochemical outcome of the addition.
Asymmetric Hydrogenation and Reductive Amination
Asymmetric hydrogenation or reductive amination of a prochiral precursor, such as a pyrroline or a β-amino ketone, using a chiral catalyst can provide access to enantiomerically pure 3-aminopyrrolidines. This approach is particularly attractive for large-scale synthesis due to its operational simplicity and high atom economy.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions.[10][11] This approach is gaining significant traction as a sustainable alternative to traditional chemical methods.
Transaminases
Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[11] By using a chiral amine as the donor or by employing an engineered transaminase, it is possible to synthesize chiral amines with high enantiomeric excess. For the synthesis of 3-aminopyrrolidines, a suitable aminopyrrolidone precursor could be resolved or asymmetrically aminated using a transaminase.
Other Enzymes
Other enzymes, such as monoamine oxidases (MAOs), can be used in deracemization processes to convert a racemic mixture of 3-aminopyrrolidines into a single enantiomer.[10] Directed evolution of enzymes is a powerful technique to tailor their activity and selectivity for specific substrates.[12][13]
Caption: Biocatalytic deracemization of 3-aminopyrrolidine.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. This field has witnessed rapid growth and offers a complementary approach to metal-based catalysis. Proline and its derivatives are prominent organocatalysts for a wide range of reactions.[1]
For the synthesis of 3-aminopyrrolidines, organocatalytic methods such as asymmetric Michael additions to nitroalkenes can be employed to construct the pyrrolidine ring with high enantioselectivity.[14]
Comparison of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical ee (%) | Overall Yield |
| Chiral Pool Synthesis | Economical, readily available starting materials, predictable stereochemistry. | Limited to the stereochemistry of the starting material, may require multiple steps. | >99 | Moderate to High |
| Catalytic Asymmetric Synthesis | High enantioselectivity, broad substrate scope, catalytic nature.[7][8] | Cost of precious metal catalysts and chiral ligands, optimization can be challenging. | 90-99+ | Good to Excellent |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly.[10][11] | Substrate scope can be limited, enzyme stability and availability can be an issue. | >99 | Good to Excellent |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading can be high, reaction times can be long. | 90-99 | Good |
Conclusion
The synthesis of enantiomerically pure 3-aminopyrrolidines can be achieved through a variety of strategic approaches. The choice of a particular method depends on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the cost-effectiveness of the overall process. Chiral pool synthesis remains a robust and economical choice for specific enantiomers. Catalytic asymmetric synthesis offers the highest degree of flexibility and is well-suited for the synthesis of diverse libraries of 3-aminopyrrolidine derivatives. Biocatalysis and organocatalysis are emerging as powerful and sustainable alternatives, with the potential to replace traditional methods in the future. A thorough evaluation of these factors will enable researchers to select the most appropriate synthetic route for their specific needs in the pursuit of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Chiral pool - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - 3-Aminopyrrolidines from α-Aminoacids:â Total Synthesis of (+)-Nemonapride from d-Alanine - figshare - Figshare [figshare.com]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A-Comparative-Guide-to-Cross-reactivity-Studies-of-Novel-Therapeutics-Derived-from-(3R)-(+)-3-(Ethylamino)pyrrolidine
Abstract
(3R)-(+)-3-(Ethylamino)pyrrolidine serves as a critical chiral building block in the synthesis of a new generation of therapeutic agents, particularly those targeting neurological and infectious diseases.[1] The stereochemistry of this synthon is paramount, as biological systems are inherently chiral, and interactions with targets like receptors and enzymes are stereoselective.[2][3][4] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for compounds synthesized using this pyrrolidine scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the principles of identifying and mitigating off-target effects, a critical step in preclinical drug development.
Introduction: The Significance of the (3R)-Pyrrolidine Scaffold and Cross-Reactivity
The pyrrolidine ring is a foundational structure in numerous natural alkaloids and approved pharmaceuticals.[5][6][7] The specific enantiomer, this compound, imparts a defined three-dimensional geometry to the final molecule, which is crucial for achieving high-affinity and selective binding to the intended biological target. A prominent example of a drug built upon a similar chiral pyrrolidine core is Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) used for smoking cessation.[8][9][10]
However, the very structural motifs that confer activity at the primary target can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.[11][12] These off-target effects can range from benign to severely toxic, potentially causing adverse drug reactions (ADRs) and leading to costly failures in later stages of clinical development.[13][14] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of building a robust safety profile for any new chemical entity (NCE).
This guide will use a hypothetical series of compounds, Compound A , Compound B , and Compound C , all synthesized from the this compound scaffold but with varying peripheral substitutions, to illustrate the principles and methodologies of a thorough cross-reactivity assessment.
Designing a Cross-Reactivity Screening Strategy
A logical, tiered approach is essential for efficiently profiling for off-target activities. The strategy should be guided by the structure of the lead compounds and the nature of their intended target.
Target-Informed Panel Selection
Given that derivatives of this scaffold, like Varenicline, target nicotinic acetylcholine receptors (nAChRs), a primary concern is cross-reactivity with other neurotransmitter receptors and transporters.[8][10] The initial screening panel should therefore prioritize these protein families.
Primary Screening Panel (Example):
-
Adrenergic Receptors: (α1, α2, β1, β2)
-
Dopamine Receptors: (D1, D2, D3, D4, D5) and Dopamine Transporter (DAT)
-
Serotonin (5-HT) Receptors: (5-HT1A, 5-HT2A, 5-HT2B, 5-HT3) and Serotonin Transporter (SERT)
-
Muscarinic Acetylcholine Receptors: (M1, M2, M3, M4, M5)
-
Histamine Receptors: (H1, H2)
-
Key Ion Channels: hERG, NaV1.5, CaV1.2
A broader, secondary panel (e.g., the Eurofins SafetyScreen44™ or similar) can be employed later for lead candidates to uncover less obvious off-target interactions.
Workflow for Cross-Reactivity Assessment
The workflow should progress from high-throughput screening to more detailed pharmacological characterization of any identified "hits."
Key Experimental Protocols
Scientific integrity demands robust and reproducible assays. Below is a detailed protocol for a standard radioligand binding assay, a primary tool for screening.
Protocol: Radioligand Binding Assay (General)
This protocol describes the determination of a test compound's affinity for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
A. Materials:
-
Cell Membranes: Prepared from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 dopamine receptor).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compounds: Compounds A, B, and C, dissolved in DMSO to create 10 mM stock solutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol for D2).
-
Scintillation Cocktail and 96-well Filter Plates .
B. Procedure:
-
Plate Preparation: In a 96-well plate, prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM). Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (NSB agent).
-
Reaction Mixture: To each well, add in order:
-
50 µL Assay Buffer
-
50 µL Test Compound dilution (or vehicle/NSB agent)
-
50 µL Radioligand (at a final concentration near its Kd)
-
50 µL Cell Membranes (containing a specified amount of protein, e.g., 10-20 µg)
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
C. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Specific Binding in presence of Test Compound / Total Specific Binding)] * 100.
-
Determine IC50/Ki: Plot % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data & Interpretation
Let's assume our hypothetical compounds were screened against a panel of receptors. The primary target is the α4β2 nAChR, where all compounds show high affinity.
Primary Screening Results (% Inhibition at 10 µM)
| Target | Compound A | Compound B | Compound C |
| α4β2 nAChR (On-Target) | 98% | 99% | 97% |
| D2 Dopamine Receptor | 15% | 8% | 65% |
| 5-HT2A Serotonin Receptor | 4% | 55% | 12% |
| M1 Muscarinic Receptor | 9% | 11% | 8% |
| hERG Channel | 2% | 3% | 58% |
Interpretation:
-
Compound A appears clean in this initial screen.
-
Compound B shows a potential liability at the 5-HT2A receptor.
-
Compound C shows significant off-target activity at the D2 receptor and the hERG channel, the latter being a major flag for potential cardiotoxicity.
Potency Determination for Off-Target Hits (Ki in nM)
Based on the primary screen, full concentration-response curves were generated for the identified hits.
| Compound | On-Target: α4β2 nAChR (Ki, nM) | Off-Target: D2 (Ki, nM) | Off-Target: 5-HT2A (Ki, nM) | Off-Target: hERG (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) |
| Compound A | 1.2 | >10,000 | >10,000 | >10,000 | >8,300-fold |
| Compound B | 0.8 | >10,000 | 250 | >10,000 | 312-fold (for 5-HT2A) |
| Compound C | 2.5 | 85 | >10,000 | 450 | 34-fold (for D2), 180-fold (for hERG) |
Interpretation & Causality:
-
Compound A demonstrates high selectivity, making it the most promising candidate from a safety pharmacology perspective. The structural features of Compound A are likely optimized for the specific binding pocket of the α4β2 receptor while avoiding interactions with others.
-
Compound B's 312-fold selectivity for its primary target over the 5-HT2A receptor is borderline. While not ideal, it may be acceptable depending on the therapeutic indication and required dosing. The modification that differentiates it from Compound A likely introduced a feature (e.g., a basic nitrogen or aromatic ring) that is recognized by the 5-HT2A binding site.
-
Compound C is a high-risk candidate. The 34-fold selectivity against the D2 receptor suggests a high likelihood of dopamine-related side effects (e.g., extrapyramidal symptoms). More critically, the potent hERG inhibition (IC50 = 450 nM) is a significant safety concern that often halts development due to the risk of fatal cardiac arrhythmias. The structural modifications in Compound C have clearly introduced pharmacophores that fit well within the binding sites of these off-targets.
Structure-Activity Relationships and Off-Target Mitigation
The data reveals a clear relationship between chemical structure and cross-reactivity.
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// Edges start -> compA [label="Synthesize"]; start -> compB [label="Synthesize"]; start -> compC [label="Synthesize"];
compA -> outcome [label="Prioritize", color="#34A853"]; compB -> outcome [label="Deprioritize/\nRedesign", color="#FBBC05"]; compC -> outcome [label="Terminate", color="#EA4335"]; } .enddot Caption: SAR Logic for Off-Target Liabilities.
The path forward involves using this data to guide the next round of synthesis. For example, medicinal chemists would analyze the structure of Compound C to identify the "Z" modification responsible for D2 and hERG binding and design new analogs that remove or alter this feature while attempting to retain the high affinity for the α4β2 target.
Conclusion
Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. For compounds derived from the this compound scaffold, a focus on neurotransmitter receptors and key safety targets like the hERG channel is critical. By employing a systematic approach of broad primary screening followed by detailed potency determination for any hits, research teams can generate a clear, comparative dataset. This data not only identifies liabilities but also provides invaluable insights into the structure-activity relationships that govern selectivity. Prioritizing candidates like Compound A , which demonstrate a wide therapeutic window between on-target efficacy and off-target effects, is the most effective strategy for mitigating risk and increasing the probability of success in clinical development.
References
- 1. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid nicotine tolerance and cross-tolerance to varenicline in rhesus monkeys: drug discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential cross-tolerance to the effects of nicotinic acetylcholine receptor drugs in C57BL/6J mice following chronic varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. histologix.com [histologix.com]
- 14. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of (3R)-(+)-3-(Ethylamino)pyrrolidine in Asymmetric Synthesis
Executive Summary: (3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral amine that serves as a high-value building block and organocatalyst precursor in modern synthetic chemistry.[1] Its applications are pivotal in the development of pharmaceuticals and agrochemicals, particularly where specific stereochemistry is essential for biological activity.[1] However, its high procurement cost necessitates a thorough cost-benefit analysis. This guide provides an in-depth comparison of its synthetic performance, economic implications, and viable alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: A Profile
This compound (CAS: 381670-30-0) is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products and synthetic drugs.[2][3] Its key value lies in the stereocenter at the 3-position of the pyrrolidine ring, which makes it a powerful tool for asymmetric synthesis. It is primarily utilized as a chiral synthon—a key intermediate—for constructing more complex molecules, such as therapeutic agents targeting neurological disorders.[1][4] Furthermore, the pyrrolidine motif is a "privileged" structure in organocatalysis, renowned for its ability to induce high stereoselectivity in a variety of chemical transformations.[5]
Key Properties:
-
Molecular Formula: C₆H₁₄N₂[1]
-
Molecular Weight: 114.19 g/mol [1]
-
Appearance: Colorless to almost colorless clear liquid[1]
-
Boiling Point: 176 °C[1]
The Economic Equation: A Cost Analysis
The primary barrier to the widespread use of this compound is its significant cost. This high price is a direct consequence of a complex, multi-step synthesis required to produce the enantiomerically pure compound. A market survey reveals considerable price variability among suppliers, underscoring the importance of strategic sourcing for any project.
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Chem-Impex | 1 g | $443.86 | $443.86 |
| Sunway Pharm | 1 g | $409.00 | $409.00 |
| CP Lab Safety | 1 g | $1,407.50 | $1,407.50 |
| Chem-Impex (Racemic) | 5 g | $403.30 | $80.66 |
Note: Prices are subject to change and were retrieved from publicly available data.[1][4][6][7]
The stark contrast in price with its racemic counterpart, 3-(Ethylamino)pyrrolidine, highlights the premium paid for stereochemical purity.[4] This economic reality dictates that the use of this compound is typically reserved for high-value applications, such as the synthesis of active pharmaceutical ingredients (APIs), where the cost of the chiral building block is a small fraction of the final product's value and where the incorrect enantiomer may be inactive or even harmful.
The Performance Proposition: A Benefit Analysis
The high cost is justified by the compound's performance, primarily through its role in establishing specific three-dimensional arrangements of atoms in a molecule. This is crucial in drug development, as the biological activity of a compound is often dependent on its stereochemistry.
Mechanism of Action in Organocatalysis
While often used as a building block, this compound and its derivatives are exemplary of the pyrrolidine class of organocatalysts. These catalysts operate via a well-understood mechanism involving the formation of a chiral enamine or iminium ion intermediate. In the case of an asymmetric Michael addition of a ketone to a nitroolefin, the cycle proceeds as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone, forming a chiral enamine intermediate.
-
Michael Addition: The enamine, now a nucleophile, attacks the electrophilic nitroolefin. The chiral scaffold of the catalyst sterically shields one face of the enamine, directing the nitroolefin to attack from the less hindered face, thereby creating a new stereocenter with high fidelity.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final chiral product and regenerate the catalyst, allowing it to enter a new cycle.[8]
Caption: The enamine catalytic cycle for pyrrolidine-based organocatalysts.
This metal-free approach is a significant advantage in pharmaceutical synthesis, as it eliminates the risk of heavy metal contamination in the final product, which can be costly and difficult to remove.
Application as a Chiral Building Block
The most common use of this compound is as a synthon. Its structure is incorporated directly into the final molecule. This is particularly valuable in drug discovery, where its unique chiral structure can be used to optimize the binding of a drug to its target receptor, enhancing efficacy and reducing off-target effects.[1] For example, it is a key intermediate in the synthesis of various compounds targeting neurological and psychiatric disorders.[1]
Comparative Analysis: this compound vs. The Field
No synthetic choice is made in a vacuum. The decision to use this reagent must be weighed against other available methods for achieving asymmetric synthesis of vicinal diamines or related structures.[9][10]
| Methodology | Typical Reagents/Catalysts | Cost | Yields | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Pyrrolidine Organocatalysis | This compound derivatives, Prolinol ethers[5] | High | Good to Excellent | Good to Excellent (up to 85% ee or higher)[5] | Metal-free, mild conditions, operational simplicity. | High catalyst loading may be needed, high catalyst cost. |
| Other Chiral Diamine Catalysis | trans-1,2-Diaminocyclohexane (DACH) derivatives[11] | Moderate to High | Good to Excellent | Variable, can be excellent. | Well-established, versatile ligands for metal catalysts. | Often used with metals, ligand synthesis can be complex. |
| Transition Metal Catalysis | NiH/BOX, Cu-BPE, Ir-complexes[9][10][12] | Moderate to Very High (Ligand/Metal) | Good to Excellent | Often Excellent (up to 99% ee)[9] | High turnover numbers, broad substrate scope. | Potential metal contamination, requires inert conditions, expensive ligands. |
Expert Insights:
-
Organocatalysis vs. Metal Catalysis: While transition metal catalysts often provide higher enantioselectivities (ee's >99% are reported), the primary benefit of using a pyrrolidine-based system is the avoidance of metal contaminants.[9] For late-stage clinical candidates and API manufacturing, this can significantly simplify purification and regulatory approval, providing a powerful long-term cost benefit.
-
Building Block vs. Catalyst: The cost of using this compound as a stoichiometric building block is absolute. When used to synthesize a catalyst, however, the initial high cost can be amortized over many reactions if the catalyst has a high turnover number (TON), making it more economical for large-scale production.
Experimental Protocol Showcase: Asymmetric Michael Addition
To provide a practical context, the following is a representative protocol for an asymmetric Michael addition of a ketone to a nitroolefin, a reaction where pyrrolidine-based organocatalysts excel. This protocol is adapted from established procedures in the literature.[5][8]
Caption: A generalized experimental workflow for an organocatalyzed Michael addition.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 4 mL vial equipped with a magnetic stir bar, add the pyrrolidine-based organocatalyst (e.g., a derivative of this compound) (0.02 mmol, 10 mol%).
-
Reagent Addition: Add the Michael acceptor, such as trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent), followed by the Michael donor, such as cyclohexanone (2.0 mmol, 10 equivalents).
-
Solvent: The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or, advantageously, under solvent-free conditions.[8]
-
Reaction Execution: Stir the reaction mixture vigorously at ambient temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 7-24 hours).[5]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Michael adduct.
-
Analysis: Determine the yield of the purified product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC).
Conclusion and Strategic Recommendations
The cost-benefit analysis of this compound is nuanced.
-
High Cost, High Reward: Its substantial price is a significant factor, making it unsuitable for low-cost bulk chemical synthesis. However, for high-value applications in the pharmaceutical and fine chemical industries, its ability to efficiently and reliably introduce critical stereocenters provides a compelling value proposition.
-
Strategic Application: The optimal use of this reagent is as a chiral building block in targeted, high-impact syntheses or in the development of a recyclable, highly efficient organocatalyst where the initial investment can be spread across numerous catalytic cycles.
-
The Metal-Free Advantage: In an industry with increasingly stringent purity requirements, the ability to conduct complex asymmetric transformations without transition metals is a powerful advantage that can lead to significant downstream cost savings in purification and quality control.
Ultimately, this compound is a specialist's tool. For researchers and drug development professionals working on stereochemically complex targets, its performance benefits—precision, reliability, and the circumvention of metal catalysts—can far outweigh its initial procurement cost.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound - CAS:381670-30-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Pyrrolidine Synthesis: A Comparative Study of Catalytic Systems
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and bioactive compounds.[1][2] Its prevalence necessitates the development of efficient, selective, and versatile synthetic methodologies. Modern organic synthesis offers three primary catalytic pillars for constructing this valuable N-heterocycle: transition-metal catalysis, organocatalysis, and biocatalysis. Each approach presents a unique set of advantages and challenges, and the optimal choice is contingent on the specific synthetic goal, including desired stereochemistry, substrate scope, and scalability.
This guide provides an in-depth comparative analysis of these catalytic domains. We will dissect the mechanistic underpinnings, evaluate performance through experimental data, and provide actionable protocols to empower researchers in drug development and chemical synthesis to make informed decisions.
Transition-Metal Catalysis: The Workhorse for Efficiency and Scope
Transition-metal catalysis is a robust and well-established strategy for pyrrolidine synthesis, prized for its high efficiency and broad substrate tolerance.[3] These methods often involve the formation of the pyrrolidine ring through processes like intramolecular C-H amination or [3+2] cycloadditions.[4][5][6] Catalysts based on copper, iridium, rhodium, and gold have proven particularly effective.[5][6][7]
A significant advantage of this approach is the predictable control over reactivity. However, a primary concern, especially in pharmaceutical applications, is the potential for metal contamination in the final product and the associated catalyst cost.[3]
Mechanistic Insight: Copper-Catalyzed Intramolecular C-H Amination
A common strategy involves the intramolecular amination of unactivated C(sp³)–H bonds. Copper catalysts, for instance, can activate N-halo or other N-functionalized amides to generate a reactive metal-nitrenoid intermediate. This species then undergoes insertion into a C-H bond to forge the C-N bond, closing the five-membered ring.[5][8] The ligand environment around the metal center is crucial for modulating reactivity and selectivity.[8]
Caption: Proposed catalytic cycle for Cu-catalyzed C-H amination.
Performance Data: Transition-Metal Systems
| Catalyst System | Reaction Type | Representative Yield | Selectivity (dr or ee) | Key Features & Notes | Reference |
| [IrCl(CO)(PPh₃)₂] / TMDS | Reductive [3+2] Cycloaddition | 80-95% | Good to Excellent dr | Broad scope for amides and alkenes; mild conditions. | [7] |
| Cu(I) / Tpˣ Ligands | Intramolecular C-H Amination | 85-99% | N/A (for achiral) | Effective for unactivated C(sp³)-H bonds; tolerates various functional groups. | [5][6][8] |
| Au(I) / AgOTf | Intramolecular Hydroamination | ~90% | High ee with chiral ligands | Effective for substrates with pendant alkenes; broader scope than many late-transition metals. | [6] |
| Rh₂(esp)₂ | Intramolecular Nitrene Insertion | 70-90% | High dr | Works without external oxidants or directing groups; highly diastereoselective. | [6] |
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
This protocol is a representative example based on established literature.[6]
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-functionalized amide substrate (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add the copper precatalyst (e.g., Cu(MeCN)₄PF₆, 0.05 mmol, 5 mol%) and the appropriate ligand (if required).
-
Solvent: Add anhydrous solvent (e.g., DCE, 5 mL) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography on silica gel to yield the pyrrolidine product.
Organocatalysis: The Metal-Free Route to High Stereoselectivity
Organocatalysis has revolutionized asymmetric synthesis by providing a powerful, metal-free alternative.[9] Chiral pyrrolidine derivatives, particularly those derived from the amino acid proline, are themselves privileged organocatalysts.[10][11] These catalysts typically operate by forming chiral intermediates, such as enamines or iminium ions, which then engage in stereocontrolled bond-forming reactions.[3] This approach is noted for its operational simplicity, low toxicity, and the general air and moisture stability of the catalysts compared to many organometallic counterparts.[3][9]
Mechanistic Insight: Proline-Derived Catalysis
In a typical cycle, a secondary amine catalyst (e.g., a diarylprolinol silyl ether) condenses with an aldehyde or ketone to form a nucleophilic enamine or an electrophilic iminium ion.[12] This activation allows for a highly enantioselective reaction with a partner substrate (e.g., a nitroolefin in a Michael addition). Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome is dictated by the catalyst's chiral scaffold, which effectively shields one face of the reactive intermediate.
Caption: General mechanism for enamine-based organocatalysis.
Performance Data: Organocatalytic Systems
| Catalyst System | Reaction Type | Representative Yield | Selectivity (dr or ee) | Key Features & Notes | Reference |
| Diarylprolinol Silyl Ethers | Michael Addition | 85-99% | up to 99% ee | Highly effective for adding aldehydes/ketones to nitroolefins. | [10][11][13] |
| Chiral Squaramide | [3+2] Cycloaddition | 80-95% | High dr, >90% ee | Bifunctional catalyst activates both reaction partners via hydrogen bonding. | [3] |
| Proline | Aldol/Mannich Reactions | 60-95% | Moderate to High ee | The original amino acid catalyst; foundational but often superseded by derivatives. | [12] |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | 75-90% | High ee | Acts as a Brønsted acid to activate imines for reaction with alkenes. | [14] |
Experimental Protocol: Squaramide-Catalyzed Synthesis of a Pyrrolidine Precursor
This protocol is a general representation based on established methods for synthesizing highly functionalized pyrrolidines.[3]
-
Setup: To a vial, add the aldehyde (1.0 mmol, 1.0 equiv), glycine ester hydrochloride (1.2 mmol, 1.2 equiv), and the dipolarophile (e.g., benzoylacetonitrile, 1.0 mmol, 1.0 equiv).
-
Catalyst and Base: Add the chiral squaramide catalyst (0.05 mmol, 5 mol%) and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Solvent: Dissolve the components in a suitable solvent (e.g., dichloromethane, 2 mL).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring completion by TLC.
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up (e.g., wash with water and brine). Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel.
Biocatalysis: The "Green" Frontier of Precision Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often with unparalleled stereocontrol under mild, aqueous conditions.[3] For pyrrolidine synthesis, this field has seen remarkable progress through directed evolution, where enzymes are engineered to catalyze new-to-nature reactions.[15] Engineered cytochrome P450s, for example, can perform intramolecular C-H amination by generating a nitrene from an azide precursor and inserting it directly into a C-H bond.[3][15][16]
This approach is the epitome of green chemistry. However, the substrate scope can be narrow compared to traditional methods, and the process of enzyme development and optimization can be resource-intensive.[3]
Mechanistic Insight: Enzymatic C-H Amination
In this system, an engineered heme enzyme (e.g., a P411 variant) is reduced, and it then activates an organic azide substrate. This process generates a highly reactive iron-nitrenoid intermediate within the enzyme's active site. The protein scaffold then precisely orients the substrate to facilitate a regio- and stereoselective intramolecular C-H insertion, forming the pyrrolidine ring with exceptional enantioselectivity.[2][15]
Caption: Biocatalytic synthesis via enzymatic C-H amination.
Performance Data: Biocatalytic Systems
| Catalyst System | Reaction Type | Representative Yield | Selectivity (er) | Key Features & Notes | Reference |
| P411-PYS-5149 | Intramolecular Alkyl Nitrene C-H Insertion | 45-74% | up to 99:1 | Engineered P450 for chiral pyrrolidine synthesis from azides. | [2][15][17] |
| P411-INS-5151 | Intramolecular Aryl Nitrene C-H Insertion | ~60% | 92:8 | Variant evolved for chiral indoline synthesis, showcasing tunability. | [2][17] |
| Laccase (Novozym 51003) | Oxidative Addition | 42-91% | High Stereoselectivity | Forms pyrrolidine-2,3-diones; operates under mild conditions. | [18] |
Experimental Protocol: General Biocatalytic Pyrrolidine Synthesis
This protocol is a generalized representation based on published procedures for P411-catalyzed reactions.[2]
-
Buffer and Reagent Prep: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 8.0). Prepare stock solutions of the azide substrate (in DMSO) and the reducing agent (e.g., sodium dithionite, fresh).
-
Reaction Setup: In a vial inside an anaerobic glovebox, add the buffer and the purified enzyme solution (e.g., P411-PYS-5149).
-
Initiation: Add the azide substrate from the stock solution, followed by the reducing agent to initiate the reaction.
-
Incubation: Seal the vial and shake at a controlled temperature (e.g., 25 °C) for the specified duration (e.g., 12-24 hours).
-
Extraction and Analysis: Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The yield can be quantified by LC-MS and the enantiomeric ratio by HPLC on a chiral stationary phase.
Conclusion: Selecting the Optimal Catalytic System
The choice of a catalytic system for pyrrolidine synthesis is a strategic decision guided by the specific requirements of the target molecule and the practical constraints of the project.
-
Transition-Metal Catalysis is the go-to choice for its reliability, high yields, and broad substrate scope. It is particularly well-suited for rapid analog synthesis and exploring chemical space where achieving stereoselectivity is not initially the primary driver.
-
Organocatalysis excels where high enantioselectivity is paramount and metal contamination is a concern. The modularity of organocatalysts allows for fine-tuning to optimize stereochemical outcomes, making it a powerful tool for synthesizing chiral building blocks for pharmaceuticals.[11]
-
Biocatalysis represents the cutting edge of green and selective synthesis. It is the ideal choice for producing highly enantioenriched pyrrolidines under mild, environmentally benign conditions, provided the substrate is compatible with the enzyme's active site.
By understanding the fundamental principles, performance capabilities, and practical considerations of each catalytic paradigm, researchers can strategically navigate the synthetic landscape to access the diverse and valuable world of pyrrolidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to the Stereoselectivity of (3R)-(+)-3-(Ethylamino)pyrrolidine-Based Methods in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where the stereochemistry of a molecule dictates its therapeutic efficacy and safety profile.[1] Chiral pyrrolidine derivatives have emerged as a cornerstone of organocatalysis, offering a powerful and versatile platform for the stereoselective construction of complex molecular architectures.[2] This guide provides an in-depth, objective comparison of methods based on the chiral diamine, (3R)-(+)-3-(Ethylamino)pyrrolidine , benchmarking its performance against other prominent pyrrolidine-based catalysts in key asymmetric transformations. By integrating experimental data with mechanistic insights, this document serves as a practical resource for catalyst selection and reaction optimization.
The Privileged Scaffold: Understanding the Power of Chiral Pyrrolidines
The efficacy of pyrrolidine-based organocatalysts stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, with carbonyl substrates. This activation mode, coupled with the defined stereochemical environment of the catalyst, directs the approach of the nucleophile or electrophile, leading to the preferential formation of one enantiomer.[3] The foundational catalyst in this class, L-proline, an α-amino acid, has demonstrated remarkable success in a variety of asymmetric reactions.[4] However, the quest for enhanced reactivity and stereoselectivity has driven the development of a diverse array of proline derivatives and other chiral pyrrolidines.
This compound, a chiral vicinal diamine, introduces a secondary amine functionality that can significantly influence the transition state assembly through hydrogen bonding and steric interactions, offering a distinct mode of stereocontrol compared to proline and its analogues.[5]
Head-to-Head Comparison: Asymmetric Michael and Aldol Reactions
To provide a clear and objective comparison, we will examine the performance of this compound and its counterparts in two of the most fundamental carbon-carbon bond-forming reactions in asymmetric synthesis: the Michael addition and the aldol reaction.
Asymmetric Michael Addition: A Benchmark for Stereocontrol
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a critical transformation for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are versatile precursors to a wide range of biologically active molecules. The performance of various pyrrolidine-based catalysts in the reaction between cyclohexanone and β-nitrostyrene serves as a well-established benchmark.
| Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | |
| L-Proline | 90:10 | 92 | 95 | [4] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 95:5 | 99 | 98 | |
| (S)-Diphenylprolinol TMS Ether | >99:1 | 99 | 97 | [2] |
Asymmetric Aldol Reaction: Constructing Chiral β-Hydroxy Carbonyls
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, a ubiquitous structural motif in natural products and pharmaceuticals. The reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard for evaluating catalyst performance.
| Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | |
| L-Proline | 99:1 | 99 | 97 | [6] |
| (R)-Pyrrolidine-3-carboxylic acid | Favors anti-diastereomer | High | High | [4] |
| Proline-derived Peptides | up to 99:1 | up to 97 | High | [6] |
Note: While specific data for this compound is not available for this benchmark, the performance of other chiral diamines in aldol reactions suggests its potential for high stereocontrol.
Mechanistic Insights: The Origin of Stereoselectivity
The observed stereochemical outcomes with chiral pyrrolidine catalysts are a direct consequence of the specific transition state assemblies they promote. Understanding these mechanisms is crucial for rational catalyst design and reaction optimization.
Enamine Catalysis with Proline and its Derivatives
In proline-catalyzed reactions, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a chiral enamine intermediate. The carboxylic acid group of proline then plays a crucial role as a Brønsted acid, activating the electrophile through hydrogen bonding and directing its facial approach to the enamine.
Caption: Proline-catalyzed enamine activation cycle.
The Role of the Vicinal Diamine Moiety in this compound
For chiral vicinal diamines like this compound, the mechanism of stereocontrol involves a more intricate hydrogen-bonding network in the transition state. The secondary amine on the ethylamino side chain can act as a hydrogen bond donor, further organizing the electrophile and the enamine intermediate. Computational studies on related chiral diamine catalysts have shown a preference for a nine-membered cyclic transition state, where steric interactions dictate the facial selectivity.[5]
Caption: Key interactions in a chiral diamine-catalyzed transition state.
Experimental Protocols
To ensure the reproducibility and validation of the presented concepts, detailed experimental protocols for a representative asymmetric Michael addition and the subsequent determination of enantiomeric excess are provided below.
General Protocol for Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Catalyst Preparation: To a solution of the Michael acceptor (1.0 mmol) in the appropriate solvent (e.g., CH2Cl2, 2.0 mL) at room temperature is added the chiral pyrrolidine catalyst (e.g., this compound, 0.1 mmol, 10 mol%).
-
Reaction Initiation: The Michael donor (e.g., cyclohexanone, 2.0 mmol) is then added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
The determination of the enantiomeric excess of the purified product is crucial for evaluating the stereoselectivity of the reaction.
-
Sample Preparation: A small amount of the purified product (approx. 1 mg) is dissolved in the mobile phase (e.g., a mixture of n-hexane and isopropanol) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: An optimized mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product has significant absorbance.
-
-
Data Analysis:
-
Inject a racemic sample of the product (if available) to determine the retention times of the two enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100
-
Caption: Workflow for experimental validation of stereoselectivity.
Conclusion and Future Outlook
This compound represents a valuable class of chiral diamine organocatalysts with the potential for high stereocontrol in asymmetric transformations. While direct, comprehensive benchmarking data against established catalysts like L-proline is still emerging in the literature, the mechanistic principles governing chiral diamine catalysis suggest its utility in achieving distinct stereochemical outcomes. The ethylamino substituent provides an additional handle for fine-tuning the steric and electronic properties of the catalyst, offering opportunities for the development of next-generation organocatalysts with enhanced reactivity and selectivity. Further experimental and computational studies are warranted to fully elucidate the scope and limitations of this compound-based methods and to solidify their position in the synthetic chemist's toolkit for the efficient construction of enantiomerically pure molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Origins of Stereoselectivity in Mannich Reactions Catalyzed by Chiral Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3R)-(+)-3-(Ethylamino)pyrrolidine
As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science, protecting both the researcher and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (3R)-(+)-3-(Ethylamino)pyrrolidine, a key building block in modern drug discovery. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated directly into your laboratory workflow.
Part 1: Core Hazard Profile and Risk Assessment
This compound and its derivatives are classified as hazardous materials, primarily due to their corrosive nature and potential for causing severe skin and eye damage.[1] Understanding the specific risks is the first step in mitigating them. The causality is clear: the amine functional group contributes to the compound's basicity and reactivity, necessitating careful handling and a dedicated waste stream to prevent hazardous reactions.[2]
Discharge of amines into the environment must be strictly avoided as they can be harmful to aquatic life.[2][3] Therefore, disposal down the drain or in regular trash is strictly prohibited.[4][5] All waste materials containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[6]
Table 1: Hazard and Precautionary Profile
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Serious Eye Damage | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled.[3] | P261: Avoid breathing mist or vapors.[7] |
| Environmental Hazard | Harmful to aquatic life.[3] | P273: Avoid release to the environment. |
| Disposal Mandate | - | P501: Dispose of contents/container to an approved waste disposal plant. [1][6][7] |
Part 2: Pre-Disposal Operations: Segregation at the Point of Generation
Proper disposal begins the moment waste is created. To prevent dangerous reactions and ensure compliant disposal, waste streams must be meticulously segregated.[2] Cross-contamination of waste containers is a common, yet avoidable, source of laboratory incidents.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[8] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | Prevents skin contact that can lead to severe burns. |
| Body Protection | A standard laboratory coat.[9] | Protects from incidental skin contact. |
| Ventilation | Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][7] | Minimizes inhalation of potentially harmful vapors. |
Step-by-Step Waste Segregation Protocol
-
Establish Dedicated Waste Containers: At the start of any experiment involving this compound, prepare clearly labeled hazardous waste containers in your immediate work area (Satellite Accumulation Area).[10][11]
-
Solid Waste Collection:
-
Place all contaminated solid waste, including residual powder, weighing paper, pipette tips, and contaminated gloves, into a dedicated container for solid hazardous waste.[12]
-
This prevents the accidental mixing of solid reagents with incompatible liquid waste streams.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a dedicated, leak-proof container for liquid hazardous waste.[13]
-
The container must be chemically compatible (e.g., avoid metal containers for corrosive amines) and have a secure, screw-top cap.[2][10]
-
Crucially, never mix amine waste with other chemical wastes, especially acids or oxidizing agents, to prevent violent reactions. [2][10]
-
-
Contaminated Sharps and Glassware:
-
Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container for hazardous chemical waste.
-
-
Empty Chemical Containers:
-
The original container of this compound must be treated as hazardous waste even when "empty," as it will contain residue.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as liquid hazardous waste.[12] After rinsing, deface the label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.
-
Part 3: Waste Accumulation and Storage
All hazardous waste must be managed in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the laboratory personnel.[10][14] This ensures that waste is handled safely before being collected by a licensed disposal company.
Container and Labeling Requirements
-
Compatibility: Containers must be made of a material that does not react with the amine waste.[4][10]
-
Condition: Containers must be in good condition, free from leaks or damage, and equipped with a secure, tight-fitting lid.[4][10][14]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name(s) of the contents and an indication of the hazards (e.g., "Corrosive," "Toxic").[11][13]
Waste Segregation Workflow Diagram
The following diagram illustrates the decision-making process for correctly segregating waste at the point of generation.
Caption: Waste Segregation Decision Workflow
Part 4: Final Disposal and Emergency Spill Procedures
The final step in the disposal process is the collection of the accumulated hazardous waste by a licensed professional service. This is not an optional step; it is a regulatory requirement.[2][4]
Final Disposal Protocol
-
Store Securely: Keep all hazardous waste containers in your designated SAA. Ensure containers are sealed and inspected weekly for any signs of leakage.[4][10]
-
Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2]
-
Documentation: Maintain accurate records of the waste generated, including quantities, dates, and disposal methods, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[4][15]
Emergency Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated and remove all ignition sources.[3][7]
-
Don PPE: Wear the appropriate PPE, including respiratory protection if vapors are present.[7]
-
Contain and Absorb: Cover the spill with an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[7][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
-
Report: Report the incident to your supervisor and EHS office, regardless of the spill size.
Spill Response Workflow Diagram
Caption: Emergency Spill Response Workflow
By adhering to these detailed procedures, you build a self-validating system of safety and compliance into your research. This ensures that your work, while pushing the boundaries of science, is grounded in an unwavering commitment to the safety of your team and the stewardship of our environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. nj.gov [nj.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of (3R)-(+)-3-(Ethylamino)pyrrolidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3R)-(+)-3-(Ethylamino)pyrrolidine. Our goal is to furnish you with the necessary knowledge to handle this chemical compound safely, ensuring both personal protection and environmental integrity. This document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, fostering a culture of safety and expertise in your laboratory.
Understanding the Hazard Profile
This compound, while a valuable building block in pharmaceutical synthesis, presents a significant hazard profile that necessitates careful handling. As a derivative of pyrrolidine and an aliphatic amine, its primary hazards include:
-
Corrosivity: Like many amines, it is corrosive and can cause severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Overexposure may lead to headaches, nausea, and vomiting.[4]
-
Flammability: The compound is a flammable liquid and vapor, posing a fire hazard.[1][2][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]
-
Irritation: Contact can cause irritation to the skin and eyes.[4] It is also destructive to the tissues of the mucous membranes and upper respiratory tract.
Given these properties, a comprehensive approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides maximum protection from splashes and vapors. Standard safety glasses are insufficient. |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene), flame-retardant lab coat, and closed-toe shoes | Prevents skin contact and protects from flammability hazards. |
| Respiratory | Use in a well-ventilated area (chemical fume hood). Respirator may be necessary for spills or poor ventilation. | Minimizes inhalation of harmful vapors. |
Eye and Face Protection
Always wear chemical splash goggles that meet ANSI Z87.1 standards. For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles to protect the entire face.[6]
Skin and Body Protection
Gloves: Standard disposable nitrile gloves offer short-term splash protection.[6][7] However, for prolonged contact or immersion, it is crucial to consult a glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.[8][9][10] Neoprene gloves are also a suitable alternative. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the chemical.[1]
Protective Clothing: A flame-retardant lab coat should be worn and kept buttoned to protect against accidental splashes and fire hazards. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]
Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5][11][12]
Safe Handling and Operational Workflow
A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents.
Preparation and Handling
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.[11]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4][5][13] Use non-sparking tools and explosion-proof equipment.[4][5]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[4]
-
Collect: Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][13]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5][13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5][14]
Waste Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Chemical Waste: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[15][16] Do not mix with other waste streams.[15]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should also be disposed of as hazardous waste.[15]
The decision-making process for waste disposal is outlined in the diagram below.
Caption: Decision workflow for the disposal of amine waste.
Disposal Method
Amine waste is generally considered hazardous and should not be disposed of down the drain.[15] It must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[15][17] Some potential disposal methods for amine waste include incineration or other advanced oxidation processes.[17][18]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. docs.rs-online.com [docs.rs-online.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. benchchem.com [benchchem.com]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 18. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
